3,4,5-Trifluorobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trifluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAVHUUABUFSIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380308 | |
| Record name | 3,4,5-Trifluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132123-54-7 | |
| Record name | 3,4,5-Trifluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4,5-Trifluorobenzaldehyde physical and chemical properties
This technical guide offers a deep dive into the essential physical and chemical properties of 3,4,5-Trifluorobenzaldehyde, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical and Spectroscopic Properties
This compound is a trifluorinated aromatic aldehyde.[1] It presents as a white to yellow or orange powder or lump.[2] Key physical and chemical data are summarized below.
| Property | Value |
| CAS Number | 132123-54-7 |
| Molecular Formula | C₇H₃F₃O |
| Molecular Weight | 160.09 g/mol [3][4] |
| Melting Point | 25.3 - 28 °C[2][3][4] |
| Boiling Point | 174 °C (lit.)[2][3] |
| Density | 1.42 g/mL at 25 °C (lit.)[2][3] |
| Refractive Index | n20/D 1.482 (lit.)[3] |
| Flash Point | 65 °C - >230 °F[3][4] |
| Solubility | 2.2 g/L in water[4] |
Applications in Research and Development
This compound is a versatile building block in organic synthesis.[2] Its trifluoromethyl group enhances reactivity and solubility in many organic solvents.[2] This makes it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[2]
Key application areas include:
-
Pharmaceuticals: The trifluoromethyl substituents can significantly influence the biological activity of molecules, making this compound useful in the development of fluorinated drugs.[2]
-
Agrochemicals: It is used in creating pesticides and herbicides, where the fluorine atoms can improve the stability and bioactivity of the final products.[2]
-
Advanced Materials: The compound's properties make it suitable for use in high-performance coatings and electronic materials.[2]
Safety and Handling
Hazard Identification:
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][5]
-
May cause respiratory irritation. [5]
Safety Precautions:
When handling this chemical, it is important to take the following precautions:
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Wear protective gloves, clothing, eye, and face protection.[5]
-
Store in a well-ventilated place and keep the container tightly closed.[5]
-
Dispose of contents and container to an approved waste disposal plant.[5]
Experimental Protocols & Reactivity
The aldehyde functional group in this compound is a key site for a variety of chemical transformations. Common reactions include oxidations to form carboxylic acids, reductions to yield alcohols, and carbon-carbon bond-forming reactions such as the Wittig or Grignard reactions. The electron-withdrawing nature of the three fluorine atoms on the aromatic ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. This increased reactivity is a significant advantage in many synthetic applications.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes:
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are used to elucidate the molecule's structure.[6]
-
Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra help to identify the functional groups present.[1]
-
Mass Spectrometry: Provides information on the molecular weight and fragmentation patterns of the compound.[7]
-
Raman Spectroscopy: Offers additional vibrational information about the molecule.[6]
A logical workflow for the characterization of this compound is outlined below:
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | C7H3F3O | CID 2776954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 132123-54-7 [amp.chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
Introduction: The Strategic Importance of Fluorination in Modern Chemistry
An In-Depth Technical Guide to 3,4,5-Trifluorobenzaldehyde: A Cornerstone Building Block for Advanced Chemical Synthesis
In the landscape of contemporary drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—can dramatically improve the performance of a target compound. Within the arsenal of fluorinated building blocks, this compound stands out as a highly versatile and valuable intermediate. Its trifluorinated phenyl ring, coupled with the reactive aldehyde functionality, provides a gateway to a vast array of complex molecular architectures.
This technical guide offers a comprehensive exploration of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core chemical identity, synthesis, applications, and handling, providing field-proven insights and detailed protocols to empower your research and development endeavors.
Core Identity: CAS Number and Molecular Structure
A precise understanding of a chemical's identity is the foundation of all subsequent research. This compound is unambiguously identified by its CAS (Chemical Abstracts Service) number and its distinct molecular structure.
-
Chemical Name: this compound
-
Synonyms: 3,4,5-Trifluoro-benzaldehyde, Benzaldehyde, 3,4,5-trifluoro-[1][2]
The structure consists of a benzene ring substituted with an aldehyde group (-CHO) and three fluorine atoms at the 3, 4, and 5 positions. This specific substitution pattern is crucial to its reactivity and the properties it imparts to derivative molecules.
Caption: Chemical structure of this compound.
Physicochemical Properties
The bulk properties of a compound are critical for planning experiments, from reaction setup to purification. The data below has been consolidated from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃F₃O | [1][2][3] |
| Molecular Weight | 160.09 g/mol | [1] |
| Appearance | White to yellow to orange powder to lump | [3] |
| Melting Point | 25.3 - 28 °C | [1][3][4] |
| Boiling Point | 174 °C (lit.) | [1][3][5] |
| Density | 1.42 g/mL at 25 °C (lit.) | [1][3][5] |
| Refractive Index (n20/D) | 1.482 (lit.) | [1][5] |
| Flash Point | >230 °F (>110 °C) | [1][4] |
| Solubility | 2.2 g/L in water | [1] |
Synthesis Strategies and Mechanistic Considerations
While multiple proprietary methods exist for the industrial production of fluorinated benzaldehydes, a general and instructive approach involves the fluorination of a suitable precursor followed by hydrolysis. A relevant process is described for related trifluoromethyl benzaldehydes, which involves the reaction of a trichloromethyl-substituted benzal chloride with hydrogen fluoride (HF) gas in an autoclave, followed by hydrolysis.[6] This highlights a common industrial strategy of halogen exchange (HALEX) reactions for introducing fluorine.
For this compound, a plausible laboratory-scale synthesis would start from a readily available, appropriately substituted precursor, such as 3,4,5-trifluorotoluene, followed by oxidation of the methyl group to an aldehyde.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Drug Development and Advanced Materials
The utility of this compound stems from its dual functionality: the reactive aldehyde handle and the influential trifluorophenyl ring. This combination makes it a sought-after building block in several high-value R&D areas.
-
Pharmaceutical Synthesis: It serves as a key intermediate for creating active pharmaceutical ingredients (APIs). The fluorine atoms can enhance drug efficacy by blocking metabolic pathways, improving cell membrane permeability, and increasing the binding affinity to target proteins.[3] It is particularly valuable in the development of anti-inflammatory and anti-cancer agents.
-
Agrochemicals: In the formulation of modern pesticides and herbicides, the trifluoro-moiety can significantly boost the bioactivity and stability of the final product, leading to more effective and environmentally considerate solutions.[3]
-
Materials Science: The compound is used in the production of high-performance polymers and coatings. The fluorine content contributes to enhanced thermal stability, chemical resistance, and specific optical properties in the resulting materials.[3]
-
Analytical Chemistry: Due to its distinct spectral properties, it can be employed as a reagent or standard in various analytical techniques.[3]
Caption: Key application areas derived from this compound.
Exemplary Experimental Protocol: Knoevenagel Condensation
To illustrate the practical utility of this compound, we provide a detailed protocol for a Knoevenagel condensation, a classic and reliable method for carbon-carbon bond formation. This reaction is fundamental in synthesizing various intermediates for pharmaceuticals and other fine chemicals.
Objective: To synthesize (E)-2-cyano-3-(3,4,5-trifluorophenyl)acrylic acid from this compound and cyanoacetic acid.
Causality: The reaction is a nucleophilic addition of a stabilized carbanion (from cyanoacetic acid) to the electrophilic carbonyl carbon of the aldehyde, followed by dehydration. Piperidine acts as a base to deprotonate cyanoacetic acid, generating the nucleophile. Toluene is an effective solvent that allows for azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium towards the product.
Materials:
-
This compound (1.0 eq)
-
Cyanoacetic acid (1.1 eq)
-
Piperidine (0.1 eq)
-
Toluene (Anhydrous)
-
Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle
-
Round-bottom flask
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere.
-
Charging Reagents: To the flask, add this compound and anhydrous toluene. Stir until the aldehyde is fully dissolved.
-
Addition: Add cyanoacetic acid (1.1 eq) to the solution, followed by the catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold toluene or hexane to remove any unreacted starting material. If needed, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Dry the final product under vacuum and characterize by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.
Safety, Handling, and Spectroscopic Data
Hazard Identification and Safe Handling
As a reactive chemical, this compound must be handled with appropriate precautions. The following GHS hazard information is aggregated from supplier safety data sheets.[2]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation |
| Reproductive Toxicity (Category 1B) | H360D: May damage the unborn child |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life |
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] It is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.[8]
-
Incompatibilities: Keep away from strong oxidizing agents, reducing agents, and open flames or sources of ignition.[7]
Spectroscopic Characterization
Full spectroscopic data, including ¹⁹F NMR spectra, is often available from public databases like PubChem.[2] Based on the structure, a chemist would anticipate the following characteristic signals:
-
¹H NMR: A singlet for the aldehydic proton (~9.9-10.1 ppm) and a multiplet for the two aromatic protons.
-
¹⁹F NMR: Two distinct signals are expected due to the symmetry of the molecule: one for the fluorine at the C4 position and another (of double intensity) for the fluorines at the C3 and C5 positions.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch around 1700 cm⁻¹ and C-F stretching bands.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its CAS Number 132123-54-7 identifies a compound whose trifluorinated aromatic core provides a unique combination of stability, reactivity, and bio-potentiating properties. For scientists in drug discovery, agrochemistry, and materials science, a thorough understanding of its properties, synthesis, and handling is paramount. By leveraging the principles and data outlined in this guide, researchers can confidently and safely integrate this powerful building block into their synthetic programs, accelerating the path to innovation and discovery.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound | C7H3F3O | CID 2776954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound CAS#: 132123-54-7 [amp.chemicalbook.com]
- 5. This compound | 132123-54-7 [chemicalbook.com]
- 6. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
An In-Depth Technical Guide to the Spectroscopic Data of 3,4,5-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 3,4,5-Trifluorobenzaldehyde
This compound is an aromatic aldehyde whose utility in organic synthesis is amplified by the strategic placement of three fluorine atoms on the phenyl ring. These fluorine substituents significantly modulate the electronic properties of the molecule, enhancing its reactivity and imparting unique characteristics to its derivatives.[1] As a key building block, it finds application in the synthesis of pharmaceuticals and agrochemicals, where fluorine incorporation is a well-established strategy for improving metabolic stability and bioactivity.[1]
A definitive structural confirmation of such a molecule is paramount before its use in complex synthetic pathways. This guide provides a comprehensive analysis of this compound (CAS No. 132123-54-7) using a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[2] As a Senior Application Scientist, the objective here is not merely to present data, but to build a coherent, validated structural narrative by interpreting the results from each technique in a complementary fashion.
Compound Profile:
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₇H₃F₃O | [2] |
| Molecular Weight | 160.09 g/mol | |
| CAS Number | 132123-54-7 | |
| Appearance | Clear colorless to slightly yellow liquid after melting | [3] |
| Boiling Point | 174 °C |
| Density | 1.42 g/mL at 25 °C | |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Nuclei
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.[4] For this compound, a combined analysis of all three spectra is essential for unambiguous assignment.
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum is expected to show two distinct signals: one for the aldehydic proton and one for the aromatic protons. Due to the molecule's C₂ symmetry axis through the C1-C4 bond, the two aromatic protons (H-2 and H-6) are chemically equivalent.
-
Aldehydic Proton (H-1): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring. Its signal appears significantly downfield. It is expected to show coupling to the aromatic protons and the fluorine atoms at positions 3 and 5.
-
Aromatic Protons (H-2, H-6): These two equivalent protons are deshielded by the aromatic ring current and the inductive effects of the fluorine atoms. Their signal will be split by the adjacent fluorine atom (F-3/F-5) and the more distant fluorine (F-4), as well as by the aldehydic proton.
¹H NMR Data Summary (Predicted) Data presented is based on typical values for fluorinated benzaldehydes and requires experimental verification.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| -CHO | ~9.9 - 10.1 | Triplet of Triplets (tt) | JHF(ortho) ≈ 1-3 Hz, JHH(meta) ≈ 1-3 Hz | 1H |
| H-2, H-6 | ~7.6 - 7.8 | Doublet of Triplets (dt) or Multiplet | JHF(ortho) ≈ 6-10 Hz, JHF(para) ≈ 1-3 Hz | 2H |
dot graph NMR_Protons { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Key proton environments in this compound.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides insight into the carbon framework. The key features are the downfield signal of the carbonyl carbon and the complex splitting patterns of the aromatic carbons due to C-F coupling.
-
Carbonyl Carbon (C=O): This carbon is the most deshielded, appearing far downfield.
-
Aromatic Carbons: The chemical shifts and splitting patterns are diagnostic.
-
C-1: The carbon bearing the aldehyde group will show a small coupling to the ortho-fluorines (F-3, F-5).
-
C-2, C-6: These equivalent carbons will show coupling to the adjacent F-3/F-5 and the other fluorine atoms.
-
C-3, C-5: These equivalent carbons are directly bonded to fluorine, resulting in a large one-bond C-F coupling constant (¹JCF) and will appear as a doublet.
-
C-4: This carbon, also directly bonded to fluorine, will exhibit a large ¹JCF and will be split further by the two meta-fluorines (F-3, F-5), appearing as a triplet.
-
¹³C NMR Data Summary (Predicted) Data presented is based on typical values for fluorinated aromatics and requires experimental verification.[5][6]
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |
| C=O | ~188 - 192 | Triplet (t) | ³JCF ≈ 2-5 |
| C-4 | ~150 - 155 | Doublet of Triplets (dt) | ¹JCF ≈ 245-260, ³JCF ≈ 8-12 |
| C-3, C-5 | ~140 - 145 | Doublet of Doublets (dd) | ¹JCF ≈ 245-260, ²JCF ≈ 15-25 |
| C-1 | ~130 - 135 | Triplet (t) | ³JCF ≈ 3-7 |
| C-2, C-6 | ~115 - 120 | Multiplet (m) | - |
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[7] Due to symmetry, two signals are expected for this compound.
-
F-4: The fluorine at the 4-position is unique. Its signal will be split into a triplet by the two equivalent ortho-fluorines (F-3, F-5).
-
F-3, F-5: These two equivalent fluorines are ortho to the F-4 fluorine. Their signal will be split into a doublet by F-4 and may show further smaller couplings to the aromatic protons.
¹⁹F NMR Data Summary Data is referenced against CFCl₃ (0 ppm) and may vary with solvent.[2][8]
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| F-4 | ~ -130 to -135 | Triplet (t) | ³JFF ≈ 20-25 | 1F |
| F-3, F-5 | ~ -155 to -160 | Doublet (d) | ³JFF ≈ 20-25 | 2F |
dot graph NMR_Fluorines { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368", style=dashed];
} caption: Key fluorine environments and their coupling interaction.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[9]
-
Internal Standard: Add Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for ¹H and ¹³C).[10] For ¹⁹F NMR, an external or internal standard like CFCl₃ (δ = 0.00 ppm) is used.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.[10]
-
Parameter Optimization: Utilize standard pulse programs for ¹H, ¹³C{¹H}, and ¹⁹F{¹H} experiments. Ensure a sufficient relaxation delay to allow for accurate integration, particularly for quantitative analysis.[9]
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[11] For this compound, the spectrum is dominated by absorptions from the aldehyde and the trifluorinated aromatic ring.
Key Diagnostic Absorptions:
-
C=O Stretch: The carbonyl group of an aromatic aldehyde typically produces a very strong and sharp absorption band. Conjugation with the aromatic ring lowers this frequency compared to aliphatic aldehydes.[11]
-
Aldehydic C-H Stretch: This is a highly diagnostic feature for aldehydes, appearing as a pair of medium-intensity bands, often referred to as a "Fermi doublet," to the right of the main alkyl C-H stretching region.
-
Aromatic C=C Stretches: These appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.
-
C-F Stretches: The carbon-fluorine bonds give rise to very strong absorption bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.
IR Data Summary Data sourced from SpectraBase.[12]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~2860, ~2760 | Medium, Sharp | Aldehydic C-H Stretch |
| ~1710 | Strong, Sharp | Aromatic Aldehyde C=O Stretch |
| ~1615, ~1520 | Medium-Strong, Sharp | Aromatic C=C Ring Stretch |
| ~1440 | Strong, Sharp | Aromatic C=C Ring Stretch / C-H Bend |
| ~1310 | Strong, Sharp | C-F Stretch |
| ~1220 | Strong, Sharp | C-F Stretch |
dot graph IR_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption: Standard workflow for ATR-IR analysis.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR is the preferred method for this type of sample due to its minimal sample preparation.[13]
-
Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the empty crystal.[14]
-
Sample Application: Place a single drop of the neat liquid this compound directly onto the crystal surface.[15]
-
Acquisition: Lower the press to ensure good contact between the sample and the crystal.[15] Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, wipe the sample from the crystal using a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry.
Mass Spectrometry (MS): Fragmentation and Molecular Weight
Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺) and structural clues from its fragmentation pattern.[16] EI is a "hard" ionization technique, meaning it imparts significant energy to the molecule, leading to predictable bond cleavages.[17][18]
Predicted Fragmentation Pathway: The fragmentation of this compound is expected to follow pathways characteristic of aromatic aldehydes.[19]
-
Molecular Ion (M⁺): The initial ionization event forms the molecular ion radical cation, which should appear at an m/z corresponding to the molecular weight (160).
-
[M-H]⁺ Ion: A very common fragmentation for aldehydes is the loss of the aldehydic hydrogen radical, leading to a stable acylium ion at m/z 159. This is often a prominent peak.
-
[M-CHO]⁺ Ion: The most significant fragmentation is the cleavage of the C-C bond between the ring and the carbonyl group, resulting in the loss of a formyl radical (•CHO). This yields the highly stable 3,4,5-trifluorophenyl cation at m/z 131, which is expected to be the base peak (most intense signal).
Mass Spectrometry Data Summary (Predicted)
| m/z (mass/charge) | Predicted Relative Intensity | Ion Formula | Identity |
| 160 | Moderate | [C₇H₃F₃O]⁺ | Molecular Ion (M⁺) |
| 159 | High | [C₇H₂F₃O]⁺ | [M-H]⁺ |
| 131 | 100% (Base Peak) | [C₆H₂F₃]⁺ | [M-CHO]⁺ (Trifluorophenyl cation) |
dot graph MS_Fragmentation { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption: Predicted EI fragmentation of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is volatilized by heating under high vacuum.[20]
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[17] This causes ionization and subsequent fragmentation.
-
Mass Analysis: Accelerate the resulting positive ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.[21]
Conclusion: A Unified Spectroscopic Portrait
The collective data from NMR, IR, and MS provides a self-validating and unambiguous confirmation of the structure of this compound.
-
MS establishes the correct molecular weight (160 amu) and confirms the presence of a benzaldehyde framework through the characteristic loss of the formyl group.
-
IR confirms the key functional groups: the aromatic aldehyde (C=O at ~1710 cm⁻¹, C-H at ~2860/2760 cm⁻¹) and the C-F bonds (strong absorptions ~1310-1220 cm⁻¹).
-
NMR provides the final, detailed map. ¹H NMR shows the correct number and type of protons. ¹³C NMR confirms the carbon skeleton and the electronic environment dictated by the substituents. Critically, ¹⁹F NMR validates the 3,4,5-substitution pattern with its characteristic two-signal (2F, 1F) triplet-doublet system.
Each technique provides a unique and essential layer of information. When synthesized, they form a robust and reliable analytical dossier, giving researchers and developers high confidence in the identity and purity of this important synthetic building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H3F3O | CID 2776954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 132123-54-7 [amp.chemicalbook.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. azom.com [azom.com]
- 8. colorado.edu [colorado.edu]
- 9. benchchem.com [benchchem.com]
- 10. web.mit.edu [web.mit.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. spectrabase.com [spectrabase.com]
- 13. agilent.com [agilent.com]
- 14. youtube.com [youtube.com]
- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 21. bitesizebio.com [bitesizebio.com]
Solubility Profile of 3,4,5-Trifluorobenzaldehyde in Organic Solvents: A Guide for Drug Development Professionals
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
3,4,5-Trifluorobenzaldehyde is a key building block in modern medicinal chemistry and materials science, valued for its utility in synthesizing complex fluorinated molecules.[1] The strategic introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, formulation, and screening workflows. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its quantitative determination, and a framework for interpreting the resulting data.
Physicochemical Characteristics
A baseline understanding of the intrinsic properties of this compound is essential for predicting its behavior in solution.
| Property | Value | Source |
| Molecular Formula | C₇H₃F₃O | [2][3] |
| Molecular Weight | 160.09 g/mol | [2][3] |
| Melting Point | 25.3 - 28 °C | [1][2][4] |
| Boiling Point | 174 °C (lit.) | [2] |
| Density | 1.42 g/mL at 25 °C (lit.) | [2] |
| Appearance | White to yellow powder or liquid after melting | [1][4] |
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[5] The structure of this compound presents a unique combination of polar and non-polar characteristics.
-
Polar Features : The aldehyde group (-CHO) is polar and can act as a hydrogen bond acceptor. This suggests potential solubility in polar solvents.
-
Non-Polar Features : The benzene ring is inherently non-polar and hydrophobic.
-
Influence of Fluorine : The three fluorine atoms are highly electronegative, creating strong C-F dipoles. However, the symmetrical arrangement of these atoms on the ring can lead to a partial cancellation of their dipole moments, reducing the overall molecular polarity compared to less symmetrically substituted analogues. Fluorine substitution is known to enhance solubility in various organic solvents.[1]
Based on these structural attributes, a qualitative prediction of solubility in common laboratory solvents can be made.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the polar aldehyde group and the C-F bonds without the competing energetic cost of disrupting a strong hydrogen-bonding network. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The aldehyde can accept hydrogen bonds from the solvent's hydroxyl group. However, the hydrophobic fluorinated ring may limit miscibility compared to polar aprotic solvents. |
| Non-Polar | Hexane, Heptane | Low | The significant polarity of the aldehyde group makes it incompatible with the weak van der Waals forces offered by aliphatic hydrocarbons. |
| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute can participate in π-π stacking with the solvent, while the polar group may limit infinite solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity that can effectively solvate both the polar aldehyde and the fluorinated aromatic ring. |
| Aqueous | Water | Very Low | Despite the potential for hydrogen bonding, the hydrophobic nature of the trifluorophenyl ring dominates. A reported value is 2.2 g/L, confirming low solubility.[2][4] |
Standardized Protocol for Experimental Solubility Determination
To move from prediction to quantitative data, a robust and reproducible experimental method is required. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a compound.[6]
Experimental Workflow
The following diagram outlines the critical steps in the quantitative determination of solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Step-by-Step Methodology
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at 25 °C.
Materials:
-
This compound (>98% purity)[1]
-
HPLC-grade organic solvents
-
Scintillation vials or screw-cap tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm chemical-resistant syringe filters (e.g., PTFE)
-
Calibrated pipettes
-
Validated HPLC-UV system
Procedure:
-
Preparation of Saturated Solution : Add an excess amount of solid this compound (e.g., ~20-30 mg, ensuring solid remains after equilibration) to a glass vial.
-
Solvent Addition : Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent.
-
Equilibration : Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate vigorously for at least 24 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation : Remove the vial from the shaker and let it stand for 1-2 hours to allow the solid to settle. Centrifuge the vial (e.g., at 5000 rpm for 10 minutes) to pellet the remaining solid.
-
Sample Collection : Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates. This filtered solution represents the saturated solution.
-
Dilution : Accurately perform a serial dilution of the saturated solution with the HPLC mobile phase to bring the concentration within the range of the calibration curve.
-
Quantification : Analyze the diluted sample using a pre-validated HPLC-UV method as described in Section 4.
-
Calculation : Determine the concentration of the diluted sample from the calibration curve. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the solubility.
Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of aromatic aldehydes.[7]
Suggested HPLC-UV Method
-
Instrumentation : HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[7]
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase : A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid) is a common starting point for aromatic compounds.[7]
-
Example Gradient: Start at 60% Acetonitrile, ramp to 95% over 10 minutes.
-
-
Flow Rate : 1.0 mL/min.[7]
-
Column Temperature : 30 °C.[7]
-
Detection Wavelength : ~280 nm, corresponding to the absorbance maximum of the benzaldehyde chromophore.[7]
-
Injection Volume : 10 µL.[7]
Calibration
A calibration curve must be prepared using accurately weighed standards of this compound dissolved in the mobile phase. A typical concentration range might be 1-100 µg/mL. The curve is generated by plotting the peak area against the concentration, and a linear regression should yield a correlation coefficient (r²) > 0.995 for the method to be considered valid.
Data Presentation and Interpretation
Experimental results should be compiled into a clear, concise format to facilitate comparison across different solvent systems. The following table serves as a template for presenting the determined solubility data.
| Solvent | Solvent Class | Solubility at 25 °C (mg/mL) | Solubility at 25 °C (mol/L) |
| Dichloromethane | Chlorinated | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |
| Tetrahydrofuran | Polar Aprotic | Experimental Value | Calculated Value |
| Methanol | Polar Protic | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | Experimental Value | Calculated Value |
| Toluene | Aromatic | Experimental Value | Calculated Value |
| Hexane | Non-Polar | Experimental Value | Calculated Value |
Safety and Handling Precautions
This compound is an irritant. Proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
-
Hazards : Causes skin and serious eye irritation.[3][8] May be harmful if swallowed.[3][9]
-
Handling : Work in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[8] The compound is noted as being air-sensitive and should be stored under an inert atmosphere (e.g., Argon).[2]
-
Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[2]
Conclusion
While theoretical principles provide a valuable predictive framework, precise, quantitative solubility data for this compound must be determined empirically. The shake-flask method coupled with HPLC-UV analysis represents a robust and reliable approach for obtaining this critical information. The resulting data is indispensable for optimizing reaction conditions, developing effective purification strategies, and enabling advanced formulation and drug delivery studies, ultimately accelerating the research and development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 132123-54-7 [amp.chemicalbook.com]
- 3. This compound | C7H3F3O | CID 2776954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. chem.ws [chem.ws]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 132123-54-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
The Strategic deployment of 3,4,5-Trifluorobenzaldehyde in Modern Organic Synthesis: An In-depth Technical Guide
Foreword: The Rise of Fluorinated Building Blocks
In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—have profound implications in the design of novel pharmaceuticals, advanced materials, and next-generation agrochemicals. Among the arsenal of fluorinated building blocks, 3,4,5-trifluorobenzaldehyde has emerged as a particularly versatile and powerful synthon. Its trifluorinated phenyl ring, coupled with the reactive aldehyde functionality, offers a gateway to a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of this compound as a pivotal building block, offering field-proven insights, detailed experimental protocols, and a thorough examination of its applications for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Signature
A comprehensive understanding of a building block's intrinsic properties is paramount for its effective utilization. This compound is a white to yellow crystalline solid or clear liquid after melting, characterized by the following properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃F₃O | [1][2] |
| Molecular Weight | 160.09 g/mol | [2] |
| Melting Point | 25.3 °C | [3] |
| Boiling Point | 174 °C (lit.) | [2] |
| Density | 1.42 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.482 (lit.) | [2] |
| CAS Number | 132123-54-7 | [1][2] |
The spectroscopic signature of this compound is crucial for reaction monitoring and product characterization. Key spectral data are summarized below:
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the aldehydic proton and the aromatic protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, and the fluorinated aromatic carbons, showing characteristic C-F couplings. |
| ¹⁹F NMR | Signals in the typical range for aromatic fluorine atoms, providing information on the electronic environment of the ring. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the aldehyde, and bands corresponding to the C-F bonds and the aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily dictated by the reactivity of its aldehyde group and the influence of the trifluorinated ring. The electron-withdrawing nature of the three fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) under certain conditions, although the aldehyde group's reactivity is more commonly exploited. Two of the most powerful transformations involving this building block are the Knoevenagel condensation and the Wittig reaction.
Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an active methylene compound with a carbonyl group.[4] With this compound, this reaction provides a straightforward route to a variety of functionalized alkenes, which are valuable precursors for pharmaceuticals and functional materials.
Causality Behind Experimental Choices:
-
Choice of Base: A weak base, such as piperidine or an amine salt, is typically employed to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[4]
-
Solvent Selection: The choice of solvent can influence reaction rates and product yields. Protic solvents like ethanol can facilitate proton transfer steps, while aprotic solvents may be used in certain cases.[5]
-
Reaction Temperature: Room temperature is often sufficient for the reaction to proceed to completion, reflecting the high reactivity of the aldehyde.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of (E)-2-(3,4,5-trifluorobenzylidene)malononitrile, a versatile intermediate.
Diagrammatic Workflow:
Caption: Workflow for Knoevenagel Condensation.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
To this stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure (E)-2-(3,4,5-trifluorobenzylidene)malononitrile.
The Wittig Reaction: Stereoselective Alkene Synthesis
The Wittig reaction is an indispensable tool for the synthesis of alkenes with precise control over the double bond's location.[6] The reaction of this compound with a phosphorus ylide provides access to a wide range of stilbene and other vinyl derivatives.
Mechanistic Insight:
The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate.[7] This intermediate then collapses to form the alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z selectivity) is influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.
Experimental Protocol: Synthesis of a 3,4,5-Trifluorostilbene Derivative
This protocol outlines the synthesis of (E)-1,2,3-trifluoro-5-(styryl)benzene.
Diagrammatic Workflow:
Caption: Workflow for the Wittig Reaction.
Step-by-Step Methodology:
-
Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise to generate the deep red-colored ylide.
-
After stirring for 30 minutes, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.
Applications in Key Industrial Sectors
The utility of this compound as a building block is demonstrated by its application in the synthesis of high-value molecules across various industries.
Medicinal Chemistry: Scaffolding for Bioactive Compounds
The 3,4,5-trifluorophenyl motif is increasingly found in drug candidates due to its ability to enhance binding affinity and improve pharmacokinetic profiles.[8][9]
-
Chalcones as Kinase Inhibitors: Chalcones derived from this compound have shown promise as inhibitors of various protein kinases, which are key targets in cancer therapy.[10][11] The trifluorinated ring can engage in favorable interactions within the kinase active site, leading to potent and selective inhibition.
-
Antiproliferative Agents: The incorporation of the 3,4,5-trimethoxyphenyl group, a bioisostere of the 3,4,5-trifluorophenyl group, into chalcone structures has been shown to yield compounds with significant antiproliferative activity against various cancer cell lines.[11]
Materials Science: Engineering Advanced Liquid Crystals
The polarity and shape of the 3,4,5-trifluorophenyl group make it an attractive component in the design of liquid crystalline materials.
-
Ferroelectric Liquid Crystals (FLCs): The introduction of fluorine atoms can significantly influence the dielectric anisotropy and mesomorphic properties of liquid crystals.[7] Schiff bases and other calamitic (rod-like) molecules derived from this compound are being investigated for their potential in ferroelectric liquid crystal displays, which offer fast switching times.[12] A patent describes the use of 2,3,4-trifluorobenzaldehyde as an intermediate for liquid crystal compounds.[2]
Agrochemicals: Enhancing Potency and Stability
Fluorinated compounds play a crucial role in modern agrochemicals, often leading to increased efficacy and metabolic stability.[13]
-
Fungicides and Herbicides: The 3,4,5-trifluorophenyl moiety can be incorporated into novel fungicide and herbicide candidates.[1] The fluorine atoms can block sites of metabolic degradation, leading to a longer-lasting effect in the field. The synthesis of fungicides containing 1,2,4-triazole and trifluoromethylpyrimidine moieties is an active area of research.[14]
Conclusion and Future Outlook
This compound has firmly established itself as a strategic building block in organic synthesis. Its predictable reactivity, coupled with the beneficial properties imparted by the trifluorinated ring, provides chemists with a powerful tool for the construction of complex and functional molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile synthon in their own synthetic endeavors. As the demand for sophisticated molecules in medicine, materials, and agriculture continues to grow, the importance of key building blocks like this compound is set to expand, paving the way for future innovations.
References
- 1. chemscene.com [chemscene.com]
- 2. 3,4,5-三氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 9. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 10. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and ferroelectric properties of laterally substituted fluoro liquid crystals derived from 4-mercaptobenzoic acid for Liquid Crystals - IBM Research [research.ibm.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of 3,4,5-Trifluorobenzaldehyde's aldehyde group
An In-depth Technical Guide to the Reactivity of 3,4,5-Trifluorobenzaldehyde's Aldehyde Group
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in this compound. It is intended for researchers, scientists, and professionals in drug development and materials science. The document delves into the profound electronic influence of the trifluorinated phenyl ring, which significantly enhances the electrophilicity of the carbonyl carbon. This heightened reactivity is explored through detailed mechanistic discussions and field-proven protocols for several cornerstone reactions in organic synthesis, including Aldol (Claisen-Schmidt) and Knoevenagel condensations, the Wittig reaction, reductive amination, and the Perkin reaction. By explaining the causality behind experimental choices and providing self-validating, step-by-step methodologies, this guide serves as a practical resource for leveraging the unique chemical properties of this versatile building block.
Introduction: The Impact of Fluorine on Carbonyl Chemistry
This compound is a pivotal building block in modern organic synthesis, particularly valued in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the unique electronic properties conferred by the three fluorine atoms on the aromatic ring. Fluorine, being the most electronegative element, imparts a strong inductive electron-withdrawing effect, which dramatically alters the electron density distribution across the molecule. This guide focuses specifically on how these electronic perturbations activate the aldehyde group, rendering it exceptionally susceptible to nucleophilic attack and a highly efficient substrate in a variety of crucial carbon-carbon and carbon-heteroatom bond-forming reactions. Understanding the principles of this reactivity allows chemists to strategically design synthetic routes to complex, highly functionalized molecules.[1]
The Electronic Landscape: Why Trifluorination Dictates Reactivity
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In this compound, the three fluorine atoms positioned on the phenyl ring are the primary determinants of this property. Their influence is a composite of two opposing electronic effects:
-
Inductive Effect (-I): Fluorine's extreme electronegativity causes a strong pull of electron density away from the aromatic ring through the sigma bonds. This electron withdrawal is relayed to the aldehyde group, significantly depleting electron density at the carbonyl carbon. This makes the carbon atom more electron-deficient (more positive) and, therefore, a much more attractive target for nucleophiles.
-
Resonance Effect (+R): The lone pairs on the fluorine atoms can, in principle, donate electron density to the aromatic ring via resonance. However, for halogens, the inductive effect overwhelmingly dominates the resonance effect in influencing the reactivity of a directly attached carbonyl group.[2]
The net result is a powerful activation of the aldehyde. The carbonyl carbon of this compound is substantially more electrophilic than that of unsubstituted benzaldehyde, leading to faster reaction rates and often enabling reactions that are sluggish with less activated aldehydes.
Caption: Dominant inductive vs. minor resonance effects in this compound.
Enhanced Reactivity in Key Synthetic Transformations
The heightened electrophilicity of this compound makes it an ideal substrate for a range of nucleophilic addition reactions.[3][4] The initial attack by a nucleophile on the carbonyl carbon is often the rate-determining step, and the electron-deficient nature of this aldehyde accelerates this process significantly.
Caption: Generalized workflow for nucleophilic addition to the aldehyde.
Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malonic acid, diethyl malonate, malononitrile), typically catalyzed by a weak base.[5][6] The strong electrophilicity of this compound drives the initial nucleophilic attack by the enolate of the active methylene compound, leading to high yields of the corresponding α,β-unsaturated product.
Caption: Key steps of the Knoevenagel condensation mechanism.
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent like ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-4 hours.
-
Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by vacuum filtration. If it remains in solution, the solvent can be removed under reduced pressure.
-
Purification: Wash the collected solid with cold ethanol or water to remove residual catalyst and starting materials. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).[7]
Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[8][9] The reaction proceeds via a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. The electron-deficient nature of this compound ensures a rapid and efficient initial cycloaddition step.
Experimental Protocol: Wittig Olefination
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 eq) in anhydrous THF. Cool the suspension to 0 °C. Add a strong base, such as n-butyllithium (1.05 eq), dropwise. The formation of the ylide is indicated by a distinct color change (often to deep orange or red). Stir at 0 °C for 1 hour.[10]
-
Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Slowly add this solution to the ylide suspension at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor for completion by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer to a separatory funnel and extract with ethyl acetate.[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired alkene.[10][11]
Caption: Step-by-step workflow for a typical Wittig reaction.
Reductive Amination
Reductive amination is a highly versatile method for forming C-N bonds, proceeding in two stages: the formation of an imine (or iminium ion) followed by its reduction to an amine.[12] The initial nucleophilic attack of the amine on the aldehyde to form a hemiaminal, which then dehydrates to the imine, is the critical first step. The enhanced electrophilicity of this compound greatly facilitates this imine formation, making it an excellent substrate for this transformation.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or ethyl acetate, add the desired primary or secondary amine (1.1 eq).[13]
-
Reducing Agent: Add a mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq), portion-wise to the mixture. This reagent is selective for the iminium ion over the aldehyde, allowing for a one-pot procedure.
-
Reaction: Stir the mixture at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13]
-
Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting crude amine can be purified by flash column chromatography.[13]
Perkin Reaction
The Perkin reaction produces an α,β-unsaturated aromatic acid from the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[14][15][16] The reaction is initiated by the formation of an enolate from the anhydride, which then acts as the nucleophile. The highly electrophilic carbonyl of this compound readily accepts this nucleophilic attack, making it a suitable substrate for synthesizing trifluorinated cinnamic acid derivatives.
Experimental Protocol: Perkin Reaction
-
Reaction Setup: In a flask equipped with a reflux condenser, combine this compound (1.0 eq), acetic anhydride (2.5 eq), and anhydrous potassium acetate (1.0 eq).
-
Reaction: Heat the mixture to a high temperature (typically 170-180 °C) and maintain under reflux for 4-6 hours.[17]
-
Work-up: Cool the reaction mixture and add water. The product, a trifluorocinnamic acid derivative, will often precipitate.
-
Purification: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol/water, to yield the pure α,β-unsaturated acid.
Quantitative Data and Comparative Analysis
The enhanced reactivity of this compound is best illustrated by comparing its performance against less-activated aldehydes under standardized conditions.
| Reaction | Substrate | Typical Conditions | Relative Reactivity/Yield | Causality |
| Knoevenagel | Benzaldehyde | Piperidine, EtOH, 80°C, 4h | Moderate | Standard electrophilicity. |
| 4-Fluorobenzaldehyde | Piperidine, EtOH, 80°C, 2h | High | Single fluorine provides moderate inductive withdrawal. | |
| This compound | Piperidine, EtOH, 80°C, <1h | Very High | Three fluorine atoms provide strong inductive activation. | |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃, DCE, 24h | Good | Baseline reactivity for imine formation. |
| 4-Fluorobenzaldehyde | NaBH(OAc)₃, DCE, 12h | Very Good | Faster imine formation due to increased electrophilicity. | |
| This compound | NaBH(OAc)₃, DCE, 6h | Excellent | Rapid imine formation due to highly activated carbonyl. |
Note: Relative reactivities and times are illustrative and based on established principles of electronic effects. Actual results may vary based on specific substrates and precise conditions.
Conclusion
The three fluorine atoms on the aromatic ring of this compound are not mere spectators; they are powerful activators that define the compound's chemical personality. Through a dominant electron-withdrawing inductive effect, they render the aldehyde's carbonyl carbon highly electrophilic. This intrinsic property translates into enhanced reactivity, faster reaction times, and often higher yields in a multitude of essential synthetic transformations, including condensations, olefinations, and aminations. For the medicinal chemist or materials scientist, this predictable and potent reactivity makes this compound a superior building block for the efficient and strategic construction of complex, high-value molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. LON-CAPA NucleophilicAdditionI [s10.lite.msu.edu]
- 4. youtube.com [youtube.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals – Oriental Journal of Chemistry [orientjchem.org]
- 7. pure.tue.nl [pure.tue.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www1.udel.edu [www1.udel.edu]
- 10. benchchem.com [benchchem.com]
- 11. sciepub.com [sciepub.com]
- 12. youtube.com [youtube.com]
- 13. rsc.org [rsc.org]
- 14. Perkin reaction - Wikipedia [en.wikipedia.org]
- 15. byjus.com [byjus.com]
- 16. longdom.org [longdom.org]
- 17. jk-sci.com [jk-sci.com]
The Strategic Deployment of 3,4,5-Trifluorobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a wide array of physicochemical and pharmacokinetic properties.[1] Among the repertoire of fluorinated building blocks, 3,4,5-Trifluorobenzaldehyde emerges as a particularly versatile intermediate. Its unique electronic profile, characterized by the strong electron-withdrawing nature of the three fluorine atoms, imparts distinct reactivity to the aldehyde functionality and influences the biological activity of its derivatives.[2][3] This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into the rationale behind its use, its reactivity in key synthetic transformations, and present detailed protocols for the synthesis of bioactive molecules, thereby offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this valuable synthon in their quest for novel therapeutics.
The Fluorine Advantage: Why Trifluorination Matters
The introduction of fluorine into drug candidates is a well-established strategy to enhance their therapeutic potential.[4] The unique properties of the fluorine atom, being the most electronegative element, can profoundly influence a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism, prolonging the half-life of a drug.[1]
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[3]
-
Lipophilicity and Permeability: The strategic placement of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.[2]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's solubility and bioavailability.[3]
The 3,4,5-trifluorophenyl motif offers a distinct electronic signature compared to mono- or di-fluorinated analogues, providing a unique tool for fine-tuning these properties.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for its effective utilization.
| Property | Value | Reference |
| CAS Number | 132123-54-7 | [5] |
| Molecular Formula | C₇H₃F₃O | [5] |
| Molecular Weight | 160.09 g/mol | [5] |
| Appearance | White to yellow to orange powder to lump | |
| Boiling Point | 174 °C | |
| Density | 1.42 g/mL at 25 °C |
Core Synthetic Transformations: A Practical Guide
The aldehyde functionality of this compound serves as a versatile handle for a multitude of synthetic transformations crucial for the construction of complex bioactive molecules. The strong electron-withdrawing effect of the trifluorinated ring enhances the electrophilicity of the carbonyl carbon, often facilitating reactions.[3]
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound.[2] This reaction is particularly useful for synthesizing substituted cinnamic acids and other α,β-unsaturated systems, which are common motifs in bioactive compounds.
Experimental Protocol: Synthesis of 3,4,5-Trifluorocinnamic Acid
This protocol details the synthesis of a key intermediate for various pharmaceutical applications.
-
Rationale: The Doebner modification of the Knoevenagel condensation utilizes a mild base like pyridine or piperidine, which is sufficient to deprotonate the active methylene compound (malonic acid) without causing self-condensation of the aldehyde.[2] The subsequent decarboxylation is driven by heat. An environmentally friendlier approach using ammonium salts has also been developed.[6]
Caption: Knoevenagel condensation workflow.
Step-by-Step Methodology: [6]
-
Combine this compound (1.0 equiv), malonic acid (1.2 equiv), and ammonium bicarbonate (0.4 equiv) in a reaction vessel.
-
Add a minimal amount of ethyl acetate to form a slurry.
-
Heat the mixture to 140 °C. Vigorous gas evolution will be observed.
-
Maintain the temperature until the reaction subsides and TLC analysis indicates the consumption of the starting aldehyde.
-
Cool the reaction mixture and dissolve the residue in a saturated solution of sodium bicarbonate.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted aldehyde.
-
Acidify the aqueous layer with 6M HCl to a pH of 2 to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 3,4,5-trifluorocinnamic acid.
Reductive Amination for the Synthesis of Fluorinated Amines
Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines.[7][8] The process involves the in-situ formation of an imine or iminium ion from an aldehyde and an amine, followed by its reduction.
Experimental Protocol: General Procedure for Reductive Amination
This protocol provides a robust method for the synthesis of a diverse range of substituted amines.
-
Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that readily reduces the protonated imine intermediate over the starting aldehyde, minimizing the formation of alcohol byproducts.[7][8] The reaction is typically performed in a non-protic solvent to prevent hydrolysis of the reducing agent.
Caption: Reductive amination workflow.
Step-by-Step Methodology: [1]
-
Dissolve this compound (1.0 equiv) and the desired amine (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application Case Study: Synthesis of Chalcones with Antimicrobial Activity
Chalcones are a class of natural products known for their diverse biological activities.[7] The synthesis of chalcones via the Claisen-Schmidt condensation, a type of aldol condensation, is a straightforward and efficient method.[9]
Design Rationale
The incorporation of a trifluorophenyl ring into the chalcone scaffold is intended to enhance the lipophilicity and metabolic stability of the resulting compounds, potentially leading to improved antimicrobial activity. The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, interacting with biological nucleophiles in target organisms.
Synthesis and Biological Activity
A series of chalcone derivatives were synthesized by the Claisen-Schmidt condensation of this compound with various substituted acetophenones.
Experimental Protocol: Synthesis of a 3,4,5-Trifluorophenyl Chalcone Derivative
This protocol outlines a base-catalyzed aldol condensation.
-
Rationale: A strong base like sodium hydroxide is used to generate the enolate of the acetophenone, which then acts as the nucleophile, attacking the carbonyl carbon of this compound. The initial β-hydroxy ketone adduct readily dehydrates under the reaction conditions to form the stable, conjugated chalcone.[9]
Caption: Chalcone synthesis workflow.
Step-by-Step Methodology: [10]
-
Dissolve the substituted acetophenone (1.0 equiv) and this compound (1.0 equiv) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of sodium hydroxide to the stirring mixture.
-
Continue stirring at room temperature for the specified time, during which a precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Biological Activity Data
A study on chalcone derivatives containing a pyridazine moiety, with some incorporating the 3,4,5-trifluorophenyl group, demonstrated notable antifungal and antibacterial activities. For instance, certain compounds showed significant efficacy against plant pathogens.
| Compound ID | Target Organism | EC₅₀ (µg/mL) | Reference Compound | EC₅₀ (µg/mL) |
| B4 | Botrytis cinerea | 8.91 | Azoxystrobin | 20.28 |
| B4 | Rhizoctonia solani | 18.10 | Azoxystrobin | >20 |
| B8 | Xanthomonas campestris | 78.89 | Bismerthiazol | 86.72 |
Data adapted from a study on pyridazine-containing chalcones, where the 'B' series of compounds were derived from various fluorinated benzaldehydes.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its unique electronic properties and the reactivity of its aldehyde group allow for its incorporation into a wide range of molecular scaffolds. The case studies presented here on the synthesis of cinnamic acids and chalcones highlight its utility in creating compounds with defined biological activities. The detailed synthetic protocols provide a practical foundation for researchers to explore the potential of this synthon in their own drug discovery programs. As the demand for novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic application of this compound is poised to play an increasingly important role in the development of the next generation of medicines.
References
- 1. rsc.org [rsc.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C7H3F3O | CID 2776954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 10. scribd.com [scribd.com]
The Strategic Role of 3,4,5-Trifluorobenzaldehyde in the Advancement of Agrochemical Research
A Technical Guide for Researchers and Drug Development Professionals
In the competitive landscape of agrochemical research and development, the strategic selection of molecular building blocks is paramount to the discovery of novel, effective, and sustainable crop protection solutions. Among the vast arsenal of chemical intermediates, fluorinated aromatic compounds have emerged as particularly valuable scaffolds. This guide provides an in-depth technical exploration of 3,4,5-Trifluorobenzaldehyde and its derivatives, elucidating their pivotal role in the synthesis and design of modern agrochemicals. We will delve into the synthetic utility, structure-activity relationships, and mechanistic insights that underscore the significance of the 3,4,5-trifluorophenyl moiety in contemporary herbicide and fungicide development.
The Growing Importance of Fluorine in Agrochemicals
The incorporation of fluorine atoms into active agrochemical ingredients is a well-established strategy to enhance their biological efficacy and physicochemical properties.[1][2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond confer several advantageous characteristics to a molecule. These include:
-
Enhanced Biological Activity: The presence of fluorine can significantly increase the potency of an agrochemical by favorably altering its binding affinity to the target protein.[3]
-
Improved Metabolic Stability: The C-F bond is highly resistant to metabolic degradation, leading to increased persistence of the active compound in the target pest and reduced application rates.
-
Increased Lipophilicity: Fluorination often enhances a molecule's ability to permeate biological membranes, a critical factor for reaching the site of action.
-
Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can modify the pKa of nearby functional groups, influencing the molecule's absorption and translocation within the plant or pest.[1]
The 3,4,5-trifluorophenyl group, in particular, offers a unique substitution pattern that has been exploited in the design of novel agrochemicals.
This compound and its Derivatives as Key Synthetic Intermediates
This compound (CAS 132123-54-7) is a versatile starting material in multi-step organic syntheses. However, in many agrochemical syntheses, its derivatives, such as 3,4,5-trifluoroaniline and 3,4,5-trifluorobenzoic acid, serve as the more direct precursors. These intermediates provide a reactive handle to construct the complex molecular architectures of modern pesticides.
Synthesis of Key Intermediates
The availability of high-purity 3,4,5-trifluorinated building blocks is crucial for their application in agrochemical synthesis. While this compound is commercially available, its derivatives are often synthesized through various industrial processes. For instance, 3-Chloro-2,4,5-trifluorobenzoic acid can be prepared via the chlorination of 3-amino-2,4,5-trifluorobenzoic acid.
Diagram: Synthetic Logic from this compound to Key Agrochemical Precursors
References
The Strategic deployment of 3,4,5-Trifluorobenzaldehyde in Advanced Material Synthesis: A Technical Guide
Introduction: The Emergence of a Versatile Fluorinated Building Block
In the landscape of material science, the strategic incorporation of fluorine atoms into molecular architectures has proven to be a transformative approach for fine-tuning material properties. 3,4,5-Trifluorobenzaldehyde, a trifluorinated aromatic aldehyde, has emerged as a pivotal building block in the synthesis of a diverse array of advanced materials.[1][2] Its unique electronic and steric characteristics, imparted by the three fluorine substituents, make it an invaluable precursor for the development of liquid crystals, high-performance polymers, and organic electronic materials.[3] This technical guide provides an in-depth exploration of the applications of this compound in material science, offering insights into the rationale behind its use and detailed protocols for the synthesis of exemplary materials.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in material synthesis. The presence of three highly electronegative fluorine atoms on the benzene ring significantly influences its reactivity and the properties of the resulting materials.
| Property | Value | Reference |
| CAS Number | 132123-54-7 | [1][2] |
| Molecular Formula | C₇H₃F₃O | [1][2] |
| Molecular Weight | 160.09 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 27-31 °C | [2] |
| Boiling Point | 174 °C | [2] |
| Density | 1.42 g/mL at 25 °C | [2] |
The strong electron-withdrawing nature of the fluorine atoms renders the aldehyde group more electrophilic, enhancing its reactivity in nucleophilic addition and condensation reactions. This heightened reactivity is a key advantage in the synthesis of various functional materials.
Synthesis of this compound
The accessibility of this compound is a crucial factor for its widespread application. While several synthetic routes exist for fluorinated benzaldehydes, a common industrial approach involves the oxidation of the corresponding trifluorotoluene.[4] Another viable method is the halogen-exchange fluorination of a polychlorinated benzaldehyde, such as 3,4,5-trichlorobenzaldehyde, using a fluoride source like potassium fluoride in the presence of a phase-transfer catalyst.[5]
Application in Liquid Crystal Synthesis: Engineering Mesomorphic Behavior
The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy to modulate key properties such as dielectric anisotropy, viscosity, and mesophase behavior. The 3,4,5-trifluorophenyl moiety is particularly effective in this regard due to its strong longitudinal dipole moment.
A prominent application of this compound in this field is the synthesis of Schiff base liquid crystals. The aldehyde group readily undergoes condensation with an amino group to form an imine linkage, a common structural motif in liquid crystalline compounds.[6][7][8]
Experimental Protocol: Synthesis of a 3,4,5-Trifluorophenyl Schiff Base Liquid Crystal
This protocol details the synthesis of a representative Schiff base liquid crystal derived from this compound. The procedure is adapted from established methods for the synthesis of fluorinated Schiff bases.[6][7]
Step 1: Synthesis of 4-Aminophenyl 4-Alkylbenzoate
This is a standard esterification reaction to prepare one of the precursors.
Step 2: Condensation Reaction to Form the Schiff Base
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
Add 1.0 equivalent of the synthesized 4-aminophenyl 4-alkylbenzoate to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/chloroform mixture) to obtain the purified liquid crystalline compound.
Causality of Experimental Choices:
-
Absolute Ethanol: Provides a suitable reaction medium and allows for the precipitation of the product upon cooling.
-
Glacial Acetic Acid: Catalyzes the condensation reaction by protonating the carbonyl oxygen of the aldehyde, making it more susceptible to nucleophilic attack by the amine.
-
Reflux: Increases the reaction rate to ensure complete conversion within a reasonable timeframe.
-
Recrystallization: A crucial step for purifying the final product to achieve the high purity required for the formation of well-defined liquid crystalline phases.
Application in High-Performance Polymers: Enhancing Thermal and Chemical Stability
The incorporation of the 3,4,5-trifluorophenyl group into polymer backbones can significantly enhance their thermal stability, chemical resistance, and dielectric properties. Poly(azomethine)s, a class of polymers containing the imine linkage, are a prime example where this compound can be utilized as a monomer. The polycondensation of a dialdehyde with a diamine is a common route to these materials.[3][9]
Experimental Protocol: Synthesis of a Poly(azomethine) from this compound
This protocol outlines a general procedure for the synthesis of a poly(azomethine) via polycondensation of this compound with a diamine (e.g., 4,4'-oxydianiline).
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound and the chosen diamine.
-
Add a suitable high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), to dissolve the monomers.
-
Optionally, a catalyst such as p-toluenesulfonic acid can be added to accelerate the reaction.
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) under a continuous stream of nitrogen.
-
Maintain the reaction at this temperature for several hours to allow for the formation of a viscous polymer solution. The water formed during the condensation is removed by distillation.
-
After cooling to room temperature, precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry under vacuum at an elevated temperature.
Justification of Experimental Design:
-
High-Boiling Solvent: Necessary to achieve the high temperatures required for polycondensation and to keep the resulting polymer in solution.
-
Inert Atmosphere: Prevents oxidation of the monomers and the resulting polymer at high temperatures.
-
Removal of Water: The condensation reaction is an equilibrium process. Continuous removal of the water byproduct drives the equilibrium towards the formation of the high molecular weight polymer.
Application in Organic Electronics: Tailoring Optoelectronic Properties
The electron-withdrawing nature of the 3,4,5-trifluorophenyl moiety makes it an attractive component in the design of organic electronic materials, such as those used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The introduction of this group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a conjugated molecule, which can improve air stability and facilitate charge injection/transport.
The Wittig reaction is a powerful tool for the synthesis of stilbene-based conjugated molecules, which are often investigated for their electronic properties.[10][11]
Experimental Protocol: Synthesis of a 3,4,5-Trifluorostilbene Derivative via Wittig Reaction
This protocol describes a hypothetical but chemically sound synthesis of a stilbene derivative from this compound.
Step 1: Preparation of the Phosphonium Ylide
-
In a flame-dried, two-necked flask under an inert atmosphere, suspend an appropriate benzyltriphenylphosphonium halide (e.g., 4-methoxybenzyltriphenylphosphonium chloride) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium or sodium hydride, dropwise to the suspension. The formation of the ylide is indicated by a color change (often to deep red or orange).
-
Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the ylide.
Step 2: Wittig Reaction with this compound
-
Cool the freshly prepared ylide solution to 0 °C.
-
Dissolve 1.0 equivalent of this compound in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 3,4,5-trifluorostilbene derivative.
Rationale for Procedural Choices:
-
Anhydrous Conditions: The phosphonium ylide is a strong base and will be quenched by water. Therefore, all reagents and solvents must be anhydrous, and the reaction must be performed under an inert atmosphere.
-
Strong Base: A strong base is required to deprotonate the phosphonium salt and generate the reactive ylide.
-
Column Chromatography: This is a standard and effective method for separating the desired stilbene product from the triphenylphosphine oxide byproduct and any unreacted starting materials.
Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic strategies discussed, the following diagrams illustrate the key reactions.
Caption: Synthetic workflow for a Schiff base liquid crystal.
Caption: General scheme for poly(azomethine) synthesis.
Caption: Workflow for the synthesis of a stilbene derivative.
Conclusion and Future Outlook
This compound has established itself as a cornerstone in the synthetic chemist's toolkit for the creation of advanced functional materials. Its strategic use allows for the precise tuning of electronic, thermal, and self-assembly properties in liquid crystals, polymers, and organic electronic materials. The protocols outlined in this guide provide a practical framework for researchers to explore the potential of this versatile building block. As the demand for high-performance materials continues to grow, the importance of this compound in enabling the next generation of technological innovations is set to expand even further. Future research will likely focus on the development of novel monomers and precursors derived from this aldehyde, leading to materials with even more sophisticated and tailored functionalities.
References
- 1. This compound | C7H3F3O | CID 2776954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4,5-トリフルオロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Recyclable, strong thermosets and organogels via paraformaldehyde condensation with diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 5. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]
- 6. Synthesis and mesomorphic properties of fluorinated Schiff base liquid crystals [cje.ustb.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Synthesis and Mesomorphic Properties of New Fluorinated Schiff Base Liquid Crystals | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. d.web.umkc.edu [d.web.umkc.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases from 3,4,5-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 3,4,5-trifluorobenzaldehyde. The strategic incorporation of multiple fluorine atoms onto the benzaldehyde scaffold significantly influences the physicochemical properties and biological activities of the resulting imines. This document offers detailed experimental protocols, insights into the mechanistic underpinnings of the synthesis, and a summary of expected analytical data. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis who are interested in the development of novel fluorinated compounds.
Introduction: The Significance of Fluorinated Schiff Bases
Schiff bases, compounds containing an azomethine or imine group (-C=N-), are a cornerstone in synthetic chemistry due to their facile preparation and versatile applications.[1] They serve as crucial intermediates in the synthesis of various bioactive molecules and are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2]
The introduction of fluorine into organic molecules has become a pivotal strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. Consequently, the synthesis of fluorinated Schiff bases is an area of intense research.
This compound is a particularly interesting starting material for the synthesis of novel Schiff bases. The presence of three fluorine atoms on the phenyl ring creates a highly electron-deficient aromatic system, which can influence the reactivity of the aldehyde and the electronic properties of the resulting Schiff base. This trifluorophenyl moiety can participate in various non-covalent interactions, potentially enhancing the binding of these molecules to their biological targets. This guide will delve into the practical aspects of synthesizing and characterizing Schiff bases from this valuable fluorinated precursor.
Mechanistic Insights into Schiff Base Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds in two main steps:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. This step is typically the rate-determining step and can be catalyzed by either acid or base.
-
Dehydration: The carbinolamine intermediate is often unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine or Schiff base. This step is usually acid-catalyzed, as protonation of the hydroxyl group makes it a better leaving group (water).
The overall reaction is reversible, and the removal of water can be employed to drive the equilibrium towards the formation of the Schiff base product.
Diagram of the Reaction Mechanism:
Caption: General mechanism for Schiff base formation.
Experimental Protocols
This section provides detailed protocols for the synthesis of Schiff bases from this compound. Two common methods are described: a conventional reflux method and a room temperature stirring method.
Materials and Reagents
-
This compound (97% or higher)
-
Substituted primary amines (e.g., aniline, 4-fluoroaniline, 4-methoxyaniline)
-
Absolute Ethanol
-
Methanol
-
Dichloromethane (DCM)
-
Glacial Acetic Acid (catalyst)
-
Anhydrous Magnesium Sulfate (drying agent)
-
Solvents for recrystallization (e.g., ethanol, hexane, ethyl acetate)
Protocol 1: Conventional Synthesis via Reflux
This method is a robust and widely applicable procedure for the synthesis of a variety of Schiff bases.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (approximately 10-15 mL per gram of aldehyde).
-
To this solution, add the primary amine (1.0 eq.) dissolved in a minimal amount of absolute ethanol.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.
-
Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethanol/water, or ethyl acetate/hexane).
-
Dry the purified Schiff base in a vacuum oven or desiccator.
Protocol 2: Room Temperature Synthesis
For more reactive amines, the synthesis can often be achieved at room temperature, which can be advantageous for sensitive substrates.
Procedure:
-
Dissolve this compound (1.0 eq.) and the primary amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or ethanol in a round-bottom flask.
-
Add anhydrous magnesium sulfate (a scoop) to the reaction mixture to act as a drying agent, which helps to drive the equilibrium towards product formation.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the magnesium sulfate.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can then be purified by recrystallization as described in Protocol 1.
Experimental Workflow Diagram:
Caption: General workflow for the synthesis and characterization of Schiff bases.
Characterization of Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following table summarizes the expected analytical data.
| Analytical Technique | Expected Observations for Schiff Bases from this compound |
| Appearance | Typically crystalline solids, with colors ranging from white to yellow or orange. |
| Melting Point | Sharp melting point, indicative of a pure compound. The specific range will depend on the amine used. |
| FT-IR Spectroscopy | - Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹).- Disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).- Appearance of a strong C=N (imine) stretching band in the region of 1600-1630 cm⁻¹.[3] |
| ¹H NMR Spectroscopy | - A characteristic singlet for the azomethine proton (-CH=N-) typically appears in the downfield region, often between δ 8.0 and 9.0 ppm.[4] - Signals corresponding to the aromatic protons of both the trifluorophenyl and the amine-derived aryl rings will be present in the aromatic region (δ 6.5-8.5 ppm). |
| ¹³C NMR Spectroscopy | - A signal for the azomethine carbon (-CH=N-) is expected in the range of δ 150-165 ppm.[5] - Signals for the aromatic carbons will be observed, with the carbons attached to fluorine exhibiting characteristic splitting patterns (C-F coupling). |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base. Fragmentation patterns can also provide structural information. |
Applications in Drug Development and Research
Schiff bases derived from fluorinated benzaldehydes are of significant interest in medicinal chemistry due to their diverse biological activities. The trifluorophenyl moiety can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the imine bond and the overall molecule, which can impact its interaction with biological targets.
Reported biological activities for fluorinated Schiff bases include:
-
Antimicrobial and Antifungal Activity: Many Schiff bases exhibit potent activity against a range of bacteria and fungi.[6][7] The presence of fluorine can enhance this activity.
-
Anticancer and Cytotoxic Activity: Fluorinated Schiff bases have been investigated for their potential as anticancer agents, with some derivatives showing significant cytotoxicity against various cancer cell lines.[5][8][9]
-
Enzyme Inhibition: The imine functionality and the overall molecular structure of Schiff bases make them potential candidates for enzyme inhibitors.
Conclusion
The synthesis of Schiff bases from this compound provides a straightforward and efficient route to a diverse library of highly fluorinated compounds. The protocols outlined in this guide, coupled with the provided characterization data and mechanistic insights, offer a solid foundation for researchers to explore the synthesis and applications of these promising molecules. The unique electronic properties conferred by the trifluorophenyl group make these Schiff bases attractive candidates for further investigation in drug discovery, materials science, and catalysis.
References
- 1. ossila.com [ossila.com]
- 2. [PDF] Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. jetir.org [jetir.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 7. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iajpr.com [iajpr.com]
- 9. thieme-connect.de [thieme-connect.de]
Application Notes and Protocols for the Wittig Reaction of 3,4,5-Trifluorobenzaldehyde
Introduction: The Strategic Importance of the Wittig Reaction in Fluorinated Moiety Synthesis
The Wittig reaction stands as a cornerstone in synthetic organic chemistry, offering a reliable and versatile method for the formation of carbon-carbon double bonds.[1] Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction facilitates the conversion of aldehydes or ketones into alkenes through the reaction with a phosphorus ylide, often referred to as a Wittig reagent.[1] The exceptional thermodynamic driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[2]
This application note provides a detailed guide to the Wittig reaction specifically tailored for 3,4,5-trifluorobenzaldehyde, a substrate of increasing importance in medicinal chemistry and materials science. The presence of the trifluorophenyl group can significantly influence the electronic properties and biological activity of target molecules. Fluorinated benzaldehydes are known to be highly reactive substrates in Wittig olefination, in some cases leading to exothermic reactions.[3] Therefore, a carefully designed protocol is essential for achieving high yields and predictable stereoselectivity.
We will explore two robust protocols: one employing a strong, non-nucleophilic base for the in situ generation of unstabilized ylides, and a second, experimentally simpler, two-phase system suitable for stabilized ylides. The choice of the ylide is a critical determinant of the resulting alkene's stereochemistry. Unstabilized ylides (where the group attached to the ylidic carbon is alkyl or aryl) typically yield (Z)-alkenes, whereas stabilized ylides (bearing an electron-withdrawing group like an ester or ketone) predominantly form (E)-alkenes.[4]
Mechanistic Overview: The Path to Alkene Formation
The mechanism of the Wittig reaction is generally accepted to proceed through a concerted [2+2] cycloaddition between the phosphorus ylide and the carbonyl compound. This forms a transient four-membered ring intermediate known as an oxaphosphetane.[5] This intermediate subsequently decomposes to yield the final alkene and triphenylphosphine oxide. While an alternative stepwise mechanism involving a betaine intermediate has been postulated, the concerted pathway is more consistent with the observed stereochemical outcomes under salt-free conditions.[5]
The stereoselectivity of the Wittig reaction is determined during the formation of the oxaphosphetane intermediate.[1][5] For unstabilized ylides, the kinetic product is the (Z)-alkene, resulting from a less sterically hindered transition state.[4] Conversely, with stabilized ylides, the initial cycloaddition is often reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane, which then decomposes to the (E)-alkene.[1]
Caption: General Mechanism of the Wittig Reaction.
Experimental Protocols
Protocol A: Synthesis of a (Z)-Alkene using an Unstabilized Ylide
This protocol is designed for the synthesis of a (Z)-alkene from this compound using an unstabilized ylide, such as that generated from benzyltriphenylphosphonium chloride. The use of a strong base like n-butyllithium (n-BuLi) necessitates anhydrous conditions and an inert atmosphere.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via syringe to create a suspension.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A distinct color change (typically to deep red or orange) indicates the formation of the ylide.[6]
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes. The high reactivity of the fluorinated aldehyde necessitates slow addition to control the reaction temperature.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent like hexanes prior to chromatography.[7]
-
Caption: Workflow for Protocol A.
Protocol B: Synthesis of an (E)-Alkene using a Stabilized Ylide (Solvent-Free)
This protocol describes a solvent-free approach for the reaction of this compound with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, to favor the formation of the (E)-alkene.[3][8] This method is environmentally friendly and experimentally straightforward.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
This compound
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a conical vial or round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).
-
Stir the mixture vigorously at room temperature. Given the high reactivity of fluorinated benzaldehydes, the reaction is often exothermic and may proceed to completion within 15-30 minutes.[3]
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
-
Work-up and Purification:
-
Add hexanes to the reaction mixture and stir vigorously to dissolve the alkene product while precipitating the triphenylphosphine oxide byproduct.
-
Filter the mixture, washing the solid triphenylphosphine oxide with additional portions of hexanes.
-
Combine the filtrates and concentrate under reduced pressure.
-
If necessary, further purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).[7][9]
-
Data Summary and Expected Outcomes
The following table summarizes the key parameters and expected outcomes for the Wittig reaction with this compound based on the protocols described and literature precedents for similar fluorinated aldehydes.[3]
| Parameter | Protocol A (Unstabilized Ylide) | Protocol B (Stabilized Ylide) |
| Ylide | From Benzyltriphenylphosphonium Chloride | (Carbethoxymethylene)triphenylphosphorane |
| Base | n-Butyllithium | None (ylide is stable) |
| Solvent | Anhydrous THF | Solvent-Free |
| Temperature | 0 °C to Room Temperature | Room Temperature (potentially exothermic) |
| Expected Stereoselectivity | Predominantly (Z)-alkene | Predominantly (E)-alkene |
| Expected Yield | Good to High | High |
Troubleshooting and Key Considerations
-
Low Yield: Ensure all reagents and solvents for Protocol A are strictly anhydrous. Moisture will quench the n-BuLi and the ylide. For both protocols, ensure the this compound is pure, as aldehydes can oxidize over time.
-
Side Reactions: For Protocol A, a potential side reaction is the Cannizzaro reaction, where the aldehyde disproportionates in the presence of a strong base.[6] This can be minimized by adding the aldehyde solution slowly to the pre-formed ylide at low temperatures.[6]
-
Difficult Purification: Triphenylphosphine oxide can be challenging to remove completely. Precipitation from a nonpolar solvent like hexanes or a mixture of diethyl ether and hexanes is often effective.[7] Alternatively, specialized purification techniques have been developed to convert the phosphine oxide into a more polar derivative, facilitating its removal by column chromatography.
-
Stereoselectivity: The E/Z ratio of the product is highly dependent on the ylide's stability and the reaction conditions. For semi-stabilized ylides (e.g., aryl substituents), a mixture of isomers is common.[4]
Conclusion
The Wittig reaction is a highly effective method for the synthesis of alkenes from this compound. By carefully selecting the phosphorus ylide and reaction conditions, researchers can control the stereochemical outcome of the reaction to selectively produce either the (Z) or (E) isomer. The protocols provided herein offer robust starting points for the synthesis of these valuable fluorinated building blocks, which are of significant interest to the pharmaceutical and materials science communities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. webassign.net [webassign.net]
- 9. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols for the Suzuki Coupling Reaction with 3,4,5-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction, specifically tailored for the use of 3,4,5-trifluorobenzaldehyde as an electrophilic partner. This substrate, characterized by its electron-deficient aromatic ring and steric hindrance, presents unique challenges that necessitate a carefully optimized protocol. This document offers an in-depth analysis of the reaction mechanism, a critical evaluation of catalyst systems, and field-proven, step-by-step protocols for successful coupling. The causality behind experimental choices is elucidated to empower researchers to not only replicate the methodology but also to adapt it for analogous challenging substrates. All recommendations are grounded in authoritative scientific literature to ensure robustness and reproducibility.
Introduction: The Strategic Importance of Fluorinated Biaryl Aldehydes
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its ability to forge carbon-carbon bonds with exceptional functional group tolerance and generally mild reaction conditions.[1] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2]
The synthesis of biaryl scaffolds containing fluorinated rings is of particular interest to the drug development community. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a valuable building block for introducing a trifluorinated phenyl moiety, but its electronic properties and substitution pattern make it a challenging substrate for Suzuki coupling. The electron-withdrawing nature of the three fluorine atoms deactivates the aryl halide bond towards oxidative addition, the rate-limiting step in many Suzuki couplings. This guide aims to provide a robust framework for overcoming these challenges.
The Mechanistic Landscape of the Suzuki-Miyaura Coupling
A fundamental understanding of the catalytic cycle is paramount for troubleshooting and optimizing the Suzuki coupling of challenging substrates. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound) to form a Pd(II) complex. This is often the rate-determining step, particularly for electron-deficient and sterically hindered aryl halides.[3]
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
References
Application Notes and Protocols for the Knoevenagel Condensation of 3,4,5-Trifluorobenzaldehyde
Introduction: Strategic Importance of Fluorinated Moieties in Medicinal Chemistry
The Knoevenagel condensation stands as a robust and versatile carbon-carbon bond-forming reaction in the arsenal of synthetic organic chemists. Its application in the synthesis of α,β-unsaturated compounds from active methylene precursors and carbonyl compounds is of paramount importance in the development of novel therapeutics.[1] This is particularly true in the synthesis of compounds bearing fluorinated aromatic rings. The incorporation of fluorine atoms into molecular scaffolds can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 3,4,5-Trifluorobenzaldehyde is a key starting material in this context, and its condensation products are precursors to a variety of bioactive molecules, including analogues of combretastatin, a potent anti-cancer agent.[2]
The strong electron-withdrawing nature of the three fluorine atoms on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, making this compound a highly reactive substrate for the Knoevenagel condensation.[2] This heightened reactivity, however, necessitates carefully controlled reaction conditions to ensure high yields and minimize side-product formation. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Knoevenagel condensation of this compound with a focus on scientific integrity, reproducibility, and practical insights.
Reaction Mechanism: A Base-Catalyzed Cascade
The Knoevenagel condensation proceeds via a base-catalyzed mechanism. The reaction is initiated by the deprotonation of the active methylene compound by a base, followed by a nucleophilic attack on the carbonyl carbon of the aldehyde, and subsequent dehydration.
The key steps are as follows:
-
Enolate Formation: A base, typically a weak amine like piperidine or a stronger base like a metal alkoxide, abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate).[2]
-
Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of this compound. This step is facilitated by the electron-withdrawing fluorine atoms which increase the partial positive charge on the carbonyl carbon.
-
Aldol Addition Product: A tetrahedral intermediate is formed, which then gets protonated by the conjugate acid of the base or the solvent to yield an aldol-type addition product.
-
Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule), often facilitated by the base or mild heating, to form the final, thermodynamically stable α,β-unsaturated product.[2]
Figure 1: General mechanism of the base-catalyzed Knoevenagel condensation.
Materials and Methods
Reagents and Solvents
-
This compound (≥98% purity)
-
Malononitrile (≥99% purity)
-
Ethyl Cyanoacetate (≥98% purity)
-
Piperidine (≥99% purity)
-
Ethanol (anhydrous, ≥99.5%)
-
Isopropanol
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific laboratory conditions and desired scale.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation of this compound with Malononitrile
This protocol is a classic and effective method for the synthesis of 2-(3,4,5-trifluorobenzylidene)malononitrile.
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.60 g, 10.0 mmol).
-
Dissolve the aldehyde in 20 mL of anhydrous ethanol.
-
Add malononitrile (0.66 g, 10.0 mmol) to the solution and stir until it is completely dissolved.
-
To this stirred solution, add piperidine (0.1 mL, ~1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:4 v/v). The reaction is typically complete when the starting aldehyde spot is no longer visible.
-
Upon completion, a precipitate of the product will form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to obtain 2-(3,4,5-trifluorobenzylidene)malononitrile as a white to off-white solid.
-
Further purification can be achieved by recrystallization from ethanol or isopropanol if necessary.
Protocol 2: Base-Catalyzed Knoevenagel Condensation of this compound with Ethyl Cyanoacetate
This protocol outlines the synthesis of ethyl 2-cyano-3-(3,4,5-trifluorophenyl)acrylate.
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, combine this compound (1.60 g, 10.0 mmol) and ethyl cyanoacetate (1.13 g, 10.0 mmol) in 30 mL of anhydrous ethanol.
-
Add a catalytic amount of piperidine (0.05 mL, ~0.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 3-5 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:3 v/v).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with 2 M HCl (2 x 20 mL) to remove the piperidine catalyst, followed by deionized water (2 x 20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation: Key Reaction Parameters
The following table summarizes the key parameters for the described protocols.
| Parameter | Protocol 1 (with Malononitrile) | Protocol 2 (with Ethyl Cyanoacetate) |
| Aldehyde | This compound | This compound |
| Active Methylene | Malononitrile | Ethyl Cyanoacetate |
| Catalyst | Piperidine | Piperidine |
| Solvent | Ethanol | Ethanol |
| Temperature | Room Temperature | Reflux (~78 °C) |
| Reaction Time | 2-4 hours | 3-5 hours |
| Typical Yield | 85-95% | 75-85% |
| Purification | Recrystallization | Column Chromatography |
Results and Discussion: Expected Outcomes and Troubleshooting
The Knoevenagel condensation of this compound with active methylene compounds is expected to proceed efficiently to give the corresponding α,β-unsaturated products in good to excellent yields. The strong electron-withdrawing effect of the trifluorophenyl group generally leads to a faster reaction compared to unsubstituted or electron-donating group substituted benzaldehydes.
Characterization: The products can be characterized by standard spectroscopic techniques. For 2-(3,4,5-trifluorobenzylidene)malononitrile, one would expect to see the characteristic nitrile stretch in the IR spectrum (~2220 cm⁻¹) and the vinylic proton as a singlet in the ¹H NMR spectrum.
Potential Challenges and Troubleshooting:
-
Side Reactions: Although the reaction is generally clean, potential side reactions include the Michael addition of the active methylene compound to the α,β-unsaturated product, especially with prolonged reaction times or excess base. To mitigate this, it is crucial to monitor the reaction closely by TLC and work it up promptly upon completion.
-
Low Yield: If the yield is low, ensure that the reagents are pure and the solvent is anhydrous. The catalyst amount can be slightly increased, but an excess should be avoided to prevent side reactions. For less reactive active methylene compounds, increasing the reaction temperature or using a stronger base might be necessary.
-
Purification Difficulties: If the product is difficult to crystallize, column chromatography is a reliable alternative for purification. A gradient elution from low to high polarity can effectively separate the product from any unreacted starting materials or byproducts.
Workflow for Product Purification and Characterization
The following diagram illustrates a logical workflow for the purification and characterization of the Knoevenagel condensation product.
Figure 2: A logical workflow for the purification and characterization of the product.
References
Application Note: Synthesis of Novel Trifluorinated Chalcones Using 3,4,5-Trifluorobenzaldehyde via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of chalcones featuring a 3,4,5-trifluorophenyl moiety. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability and bioavailability.[1][2][3] This document outlines a detailed, field-proven protocol for the synthesis of a model trifluorinated chalcone via the Claisen-Schmidt condensation of 3,4,5-trifluorobenzaldehyde with an appropriate acetophenone. The causality behind experimental choices, a self-validating protocol, and in-depth characterization techniques are discussed to ensure scientific integrity and reproducibility.
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a class of organic compounds that serve as crucial precursors in the biosynthesis of flavonoids.[4][5] Their versatile chemical structure has made them a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[2][6][7][8] The introduction of fluorine atoms into the chalcone framework is a key strategy in modern drug design to modulate the molecule's electronic and lipophilic properties, often leading to enhanced therapeutic potential.[1][2] This guide focuses on the practical synthesis of chalcones from this compound, a readily available fluorinated precursor.[9]
Core Principles: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and widely adopted method for the synthesis of chalcones.[1][4][10] This base-catalyzed reaction involves the condensation of an aromatic aldehyde (lacking α-hydrogens) with an aromatic ketone (possessing α-hydrogens).[10] The reaction proceeds via an aldol condensation mechanism, followed by a dehydration step to yield the characteristic α,β-unsaturated ketone of the chalcone scaffold.[11]
The choice of base is critical to the success of the reaction. Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly employed to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate.[12][13] The enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde, initiating the condensation. The subsequent dehydration is typically spontaneous or facilitated by heat.
Experimental Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(3,4,5-trifluorophenyl)prop-2-en-1-one
This protocol details the synthesis of a specific trifluorinated chalcone using this compound and 4-methoxyacetophenone.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Sigma-Aldrich |
| 4-Methoxyacetophenone | 99% | Acros Organics |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97.0% | Fisher Scientific |
| Ethanol (EtOH) | 200 Proof, Absolute | Pharmco-Aaper |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexane | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Büchner funnel and filter flask
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Reaction Workflow
Caption: Workflow for the synthesis of trifluorinated chalcones.
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.60 g (10.0 mmol) of this compound and 1.50 g (10.0 mmol) of 4-methoxyacetophenone in 20 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: While stirring, slowly add 5 mL of a 10% aqueous solution of sodium hydroxide (NaOH). A color change and the formation of a precipitate are typically observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate solvent system.[12] The reaction is generally complete within 2-4 hours when the starting materials are no longer visible by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water.[12]
-
Isolation of Crude Product: Acidify the aqueous mixture by slowly adding 1 M HCl until the pH is approximately 2-3. This will cause the chalcone product to precipitate out of the solution. Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with several portions of cold water until the filtrate is neutral.[3][12]
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone as a crystalline solid.[4][12]
-
Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.[14][15][16]
Expected Results
| Parameter | Expected Value |
| Product | (E)-1-(4-methoxyphenyl)-3-(3,4,5-trifluorophenyl)prop-2-en-1-one |
| Appearance | Pale yellow crystalline solid |
| Yield | 80-90% |
| Melting Point | Dependent on purity, to be determined experimentally |
| ¹H NMR | Expect characteristic signals for aromatic protons, vinyl protons (as doublets), and methoxy protons (as a singlet) |
| FT-IR (cm⁻¹) | Expect characteristic peaks for C=O (chalcone), C=C (alkene), and C-F bonds |
Reaction Mechanism
The Claisen-Schmidt condensation proceeds through a well-established mechanism. The hydroxide ion acts as a base to deprotonate the α-carbon of the 4-methoxyacetophenone, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the this compound. The resulting alkoxide is protonated by water to form a β-hydroxy ketone (aldol adduct). Finally, a base-catalyzed dehydration occurs to yield the α,β-unsaturated ketone, the final chalcone product.
Caption: Simplified mechanism of Claisen-Schmidt condensation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. |
| Side reactions | Ensure slow addition of the base to control the reaction temperature. | |
| Impure Product | Incomplete washing | Wash the crude product thoroughly with cold water to remove any remaining base or starting materials. |
| Inefficient recrystallization | Use a minimal amount of hot solvent for recrystallization and allow for slow cooling to promote crystal growth. |
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of novel trifluorinated chalcones using this compound. The Claisen-Schmidt condensation is a versatile reaction that can be adapted for the synthesis of a wide range of chalcone derivatives with potential applications in drug discovery and development. The principles and techniques outlined in this application note are intended to provide researchers with a solid foundation for the synthesis and characterization of these promising compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 5. jetir.org [jetir.org]
- 6. Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. [wisdomlib.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. chemscene.com [chemscene.com]
- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 11. magritek.com [magritek.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
- 15. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
3,4,5-Trifluorobenzaldehyde in the synthesis of kinase inhibitors
Application Note & Protocols
Topic: 3,4,5-Trifluorobenzaldehyde as a Strategic Building Block in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Imperative of Fluorine in Kinase Inhibitor Design
The development of small-molecule kinase inhibitors represents a paradigm shift in targeted cancer therapy.[1] Kinases, by catalyzing the phosphorylation of proteins, regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.[1][2] A central challenge in medicinal chemistry is the design of inhibitors with high potency, selectivity, and favorable pharmacokinetic profiles. The strategic incorporation of fluorine atoms has emerged as a powerful tool to achieve these goals.[3][4]
Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its introduction can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a critical factor in increasing a drug's half-life.[4][5] Furthermore, the C-F bond can participate in favorable protein-ligand interactions, potentially increasing binding affinity and selectivity.[5][6][7] Fluorination also modulates key physicochemical properties like lipophilicity and pKa, which are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6][8] This application note details the utility of this compound, a versatile fluorinated building block, in the synthesis of potent kinase inhibitors, focusing on the anilinoquinazoline scaffold found in several FDA-approved drugs.[2]
Featured Building Block: this compound
This compound is a key intermediate for introducing a trifluorinated phenyl moiety into target molecules.[9] The symmetric 3,4,5-substitution pattern provides a unique electronic and steric profile that can be exploited in drug design to enhance molecular interactions within the ATP-binding site of kinases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 132123-54-7 | [9] |
| Molecular Formula | C₇H₃F₃O | [9] |
| Molecular Weight | 160.09 g/mol | [10] |
| Appearance | White to light yellow solid or liquid | [9] |
| Boiling Point | 174 °C | [10][11] |
| Melting Point | 25-28 °C | [9][10] |
| Density | 1.42 g/mL at 25 °C | [10][11] |
| Refractive Index (n20/D) | 1.482 | [10] |
Application Focus: Synthesis of an Anilinoquinazoline Kinase Inhibitor Core
The 4-anilinoquinazoline scaffold is a validated pharmacophore for targeting the ATP-binding site of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[12][13][14] The synthesis of these inhibitors often involves the coupling of a substituted aniline with a quinazoline core. This compound serves as a precursor to the required trifluoroaniline moiety via a reductive amination reaction.
Diagram 1: Overview of a Generic Kinase Signaling Pathway
Caption: Simplified tyrosine kinase signaling and the mechanism of ATP-competitive inhibition.
Diagram 2: Synthetic Workflow for Anilinoquinazoline Core
Caption: General workflow highlighting the key reductive amination step.
Experimental Protocols
The following protocols describe the synthesis of a model 4-(3,4,5-trifluoroanilino)quinazoline derivative, illustrating a common strategy for building such inhibitors.
Protocol 1: Synthesis of N-(4-chloroquinazolin-6-yl)-3,4,5-trifluoroaniline
This protocol demonstrates a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone in the synthesis of many anilinoquinazoline-based kinase inhibitors.
Rationale: This one-step procedure directly couples the trifluoroaniline moiety (derived conceptually from the aldehyde) with a pre-functionalized quinazoline core. An acid catalyst like isopropanol hydrochloride is used to activate the quinazoline ring towards nucleophilic attack by the aniline. The choice of a refluxing isopropanol solvent provides the necessary thermal energy for the reaction to proceed at a reasonable rate while being a relatively benign and easily removable solvent.
Materials:
| Reagent/Material | Grade | Supplier |
| 6-Bromo-4-chloroquinazoline | ≥98% | Commercially Available |
| 3,4,5-Trifluoroaniline | ≥98% | Commercially Available |
| Isopropanol (IPA) | Anhydrous | Commercially Available |
| Isopropanol Hydrochloride | 5-6 N | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-bromo-4-chloroquinazoline (5.0 g, 20.5 mmol).
-
Add 3,4,5-trifluoroaniline (3.3 g, 22.6 mmol, 1.1 eq) to the flask.
-
Add anhydrous isopropanol (100 mL) to the flask. The mixture will form a suspension.
-
Add 5-6 N isopropanol hydrochloride (0.5 mL) to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold isopropanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted starting materials and impurities.
-
Dry the solid product under high vacuum at 50 °C for 12 hours to yield the desired N-(4-chloroquinazolin-6-yl)-3,4,5-trifluoroaniline as a solid.
Self-Validation & Troubleshooting:
-
TLC Monitoring: Use a mobile phase of 30% Ethyl Acetate in Hexane. The product spot should be less polar than the starting aniline.
-
Incomplete Reaction: If starting material persists after 6 hours, an additional 0.2 mL of isopropanol hydrochloride can be added and reflux continued for another 2 hours.
-
Product Purity: If the product is not sufficiently pure by ¹H NMR, it can be recrystallized from hot ethanol or purified by column chromatography on silica gel.
Protocol 2: Reductive Amination Approach (Alternative)
This two-step alternative first uses this compound to form a Schiff base (imine), which is then reduced in situ.
Rationale: This method is useful when the desired aniline is not commercially available or when direct SNAr is problematic. Sodium triacetoxyborohydride is an ideal reducing agent as it is mild, selective for imines in the presence of aldehydes, and does not require acidic conditions that might degrade sensitive substrates.[15]
Materials:
| Reagent/Material | Grade | Supplier |
| 6-Aminoquinazoline | ≥97% | Commercially Available |
| This compound | ≥97% | |
| Sodium Triacetoxyborohydride | ≥97% | Commercially Available |
| Dichloroethane (DCE) | Anhydrous | Commercially Available |
| Acetic Acid | Glacial | Commercially Available |
Procedure:
-
Dissolve 6-aminoquinazoline (2.0 g, 13.8 mmol) and this compound (2.4 g, 15.2 mmol, 1.1 eq) in anhydrous dichloroethane (70 mL) in a 250 mL round-bottom flask.
-
Add glacial acetic acid (0.8 mL, 13.8 mmol, 1.0 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (4.4 g, 20.7 mmol, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-18 hours until TLC or LC-MS indicates the consumption of the starting material.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the product.
Data and Characterization
Successful synthesis of the target compounds should be confirmed using standard analytical techniques.
Table 2: Expected Data for N-(4-chloroquinazolin-6-yl)-3,4,5-trifluoroaniline
| Parameter | Expected Result |
| Physical Appearance | Off-white to pale yellow solid |
| Yield | 75-85% |
| Purity (LC-MS) | >95% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~10.5 (s, 1H, NH), ~8.8 (s, 1H, H2), ~8.6 (d, 1H, H5), ~8.0 (d, 1H, H7), ~7.8 (m, 2H, Ar-H) |
| MS (ESI+) | m/z: [M+H]⁺ calculated for C₁₄H₇BrClF₃N₃: 355.9, found ~356.0 |
Conclusion
This compound is a valuable and versatile chemical building block in the field of medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its trifluorophenyl moiety can be readily incorporated into various heterocyclic scaffolds, such as the clinically relevant anilinoquinazoline core. The strategic placement of these fluorine atoms can significantly enhance the pharmacological properties of the final compound, including metabolic stability and target binding affinity.[4][6] The protocols outlined in this document provide robust and reproducible methods for utilizing this key intermediate, empowering researchers in the development of next-generation targeted therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemimpex.com [chemimpex.com]
- 10. echemi.com [echemi.com]
- 11. This compound | 132123-54-7 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Synthesis and biological evaluation of EGFR/HER-2 inhibitors: analogs of 5-substituted-4-anilinoquinazoline and 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile: screening for development of novel PET tracers | Semantic Scholar [semanticscholar.org]
- 14. Syntheses and EGFR and HER-2 kinase inhibitory activities of 4-anilinoquinoline-3-carbonitriles: analogues of three important 4-anilinoquinazolines currently undergoing clinical evaluation as therapeutic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of 3,4,5-Trifluorobenzaldehyde Derivatives for Biological Screening
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2][3] Among the diverse array of fluorinated building blocks, substituted benzaldehydes are particularly valuable intermediates.[1][4][5][6] Their aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures for therapeutic applications.[6]
This guide provides a detailed technical overview and robust protocols for the synthesis of 3,4,5-trifluorobenzaldehyde and its subsequent derivatization for biological screening. The strategic placement of three fluorine atoms on the benzaldehyde ring offers a unique electronic profile, making it an attractive starting point for the discovery of novel bioactive compounds.[7][8] We will explore key synthetic routes to the core scaffold and detail protocols for derivatization via Suzuki-Miyaura coupling and reductive amination, two powerful reactions in the medicinal chemist's toolkit.
Physicochemical and Safety Data for this compound
A thorough understanding of the physical properties and safety considerations of the core building block is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 132123-54-7 | [9][10][11] |
| Molecular Formula | C₇H₃F₃O | [9][11] |
| Molecular Weight | 160.09 g/mol | [9][10] |
| Appearance | Clear colorless to slightly yellow liquid after melting | [12] |
| Melting Point | 25.3 °C | [12][13] |
| Boiling Point | 174 °C (lit.) | [10][12][13] |
| Density | 1.42 g/mL at 25 °C (lit.) | [10][12][13] |
| Refractive Index | n20/D 1.482 (lit.) | [10][13] |
Safety and Handling: Organofluorine compounds require careful handling due to their potential reactivity and toxicity.[14][15] this compound is classified as an irritant and is toxic if swallowed.[9][13] Appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and suitable gloves, must be worn at all times.[14] All manipulations should be conducted in a well-ventilated chemical fume hood.[14] For detailed safety protocols regarding fluorinated compounds, consult comprehensive safety guides.[14][16][17]
Synthesis of the Core Scaffold: this compound
Several synthetic routes can be employed to prepare this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Vilsmeier-Haack Formylation of 1,2,3-Trifluorobenzene
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[18][19][20][21][22] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution.[18][20][21][22]
Experimental Workflow: Vilsmeier-Haack Formylation
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. innospk.com [innospk.com]
- 9. This compound | C7H3F3O | CID 2776954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound 97 132123-54-7 [sigmaaldrich.com]
- 11. chemscene.com [chemscene.com]
- 12. This compound CAS#: 132123-54-7 [amp.chemicalbook.com]
- 13. chemwhat.com [chemwhat.com]
- 14. benchchem.com [benchchem.com]
- 15. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 16. ipo.rutgers.edu [ipo.rutgers.edu]
- 17. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 18. jk-sci.com [jk-sci.com]
- 19. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 20. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 21. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 22. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Application Note: Strategic Synthesis of Calamitic Liquid Crystals Using 3,4,5-Trifluorobenzaldehyde
Abstract
The strategic incorporation of fluorine atoms into mesogenic cores is a cornerstone of modern liquid crystal (LC) design, enabling fine-tuning of critical physical properties for advanced applications.[1] This document provides a detailed guide on the utilization of 3,4,5-trifluorobenzaldehyde as a pivotal precursor for the synthesis of high-performance calamitic (rod-shaped) liquid crystals. The presence of a 1,2,3-trifluorinated phenyl ring imparts unique electronic and steric characteristics, profoundly influencing properties such as dielectric anisotropy, mesophase stability, and clearing points.[2][3] We present a comprehensive protocol for the synthesis of Schiff base-type liquid crystals, detail essential characterization techniques, and discuss the underlying structure-property relationships that make this building block exceptionally valuable.
Introduction: The Rationale for Fluorination in Liquid Crystal Design
Fluorinated liquid crystals are integral to the advancement of display technologies and other electro-optic devices. The introduction of fluorine, a small and highly electronegative atom, into a mesogenic scaffold offers several distinct advantages over non-fluorinated analogues:
-
Tuning Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond allows for precise control over the molecule's response to an electric field, a fundamental requirement for display switching.[4]
-
Reduced Viscosity: Fluorination can lead to faster switching times in displays by lowering the rotational viscosity of the LC material.[2]
-
Enhanced Thermal and Chemical Stability: Fluorinated compounds often exhibit greater resistance to degradation, increasing the operational lifetime of devices.[4]
-
Modified Mesophase Behavior: The steric and electronic effects of fluorine influence intermolecular interactions, affecting the stability and temperature range of nematic and smectic phases.[1][5][6]
This compound is a particularly potent building block because its three fluorine atoms create a strong transverse dipole moment, which is highly desirable for generating materials with large negative dielectric anisotropy.[7] Its aldehyde functionality provides a reactive handle for constructing the rigid core of calamitic liquid crystals through robust and high-yielding reactions, most notably the formation of imines (Schiff bases).[8]
Physicochemical Properties of the Precursor
A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 132123-54-7 | [9][10] |
| Molecular Formula | C₇H₃F₃O | [10] |
| Molecular Weight | 160.09 g/mol | [10] |
| Appearance | Colorless to slightly yellow liquid | [9] |
| Boiling Point | 174 °C | |
| Density | 1.42 g/mL at 25 °C | |
| Refractive Index | n20/D 1.482 |
Synthetic Strategy: The Schiff Base Condensation Pathway
The condensation reaction between an aldehyde and a primary amine to form a Schiff base (imine) is a highly efficient and widely used method for synthesizing calamitic liquid crystals.[8][11] This reaction directly links aromatic rings, extending the rigid core necessary to promote mesophase formation.
The general workflow involves the reaction of this compound with a substituted aniline, typically one bearing a flexible alkyl or alkoxy chain, which promotes the liquid crystalline phase.
Caption: Synthetic workflow for a fluorinated Schiff base liquid crystal.
Detailed Experimental Protocol: Synthesis of N-(3,4,5-Trifluorobenzylidene)-4-octyloxyaniline
This protocol describes the synthesis of a representative calamitic liquid crystal. All operations should be performed in a well-ventilated fume hood.
Materials:
-
This compound (1.60 g, 10.0 mmol)
-
4-Octyloxyaniline (2.21 g, 10.0 mmol)
-
Absolute Ethanol (50 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Stirring hotplate
-
Büchner funnel and filter paper
Procedure:
-
Reactant Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.60 g) and 4-octyloxyaniline (2.21 g).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask. Stir the mixture at room temperature until most of the solids have dissolved.
-
Rationale: Absolute ethanol is an excellent solvent for both reactants and facilitates the removal of water as the reaction proceeds. Its volatility simplifies product isolation.
-
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Rationale: The acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon and accelerates the nucleophilic attack by the amine.
-
-
Reaction Reflux: Attach a condenser to the flask and heat the mixture to reflux using a stirring hotplate. Maintain a gentle reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Crystallization: After 4 hours, turn off the heat and allow the solution to cool slowly to room temperature. The product will begin to crystallize. To maximize yield, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or impurities.
-
Rationale: Washing with cold solvent minimizes the loss of the desired product, which has lower solubility at reduced temperatures.
-
-
Final Purification (Recrystallization): Transfer the crude product to a clean flask and recrystallize from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to form high-purity crystals. Filter the purified product and dry it in a vacuum oven at 40 °C overnight.
-
Rationale: Recrystallization is a critical step. The high degree of molecular order in a liquid crystal phase requires very high material purity (>99.5%). Impurities disrupt this order and can significantly depress clearing points or suppress the mesophase entirely.
-
Characterization and Analysis
The synthesized compound must be rigorously characterized to confirm its chemical identity and analyze its mesomorphic properties.
A. Structural Verification
| Technique | Expected Results for N-(3,4,5-Trifluorobenzylidene)-4-octyloxyaniline |
| FT-IR (KBr, cm⁻¹) | ~2920-2850 (C-H stretch, alkyl), ~1625 (C=N stretch, imine), ~1250 (C-O stretch, ether), ~1100-1000 (C-F stretch) |
| ¹H NMR (CDCl₃, δ/ppm) | ~8.4 (s, 1H, -CH=N-), ~7.5 (m, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.0 (t, 2H, -OCH₂-), ~1.8 (p, 2H, -OCH₂CH ₂-), ~1.5-1.2 (m, 10H, -(CH₂)₅-), ~0.9 (t, 3H, -CH₃) |
| Mass Spec. (m/z) | Calculated for C₂₁H₂₄F₃NO: 363.18. Found: 363.18 [M]⁺ or 364.19 [M+H]⁺ |
B. Mesomorphic Property Analysis
The liquid crystalline behavior is investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
-
DSC Analysis: This technique measures heat flow as a function of temperature. It precisely identifies the temperatures of phase transitions (e.g., Crystal → Smectic, Smectic → Nematic, Nematic → Isotropic) and their associated enthalpy changes (ΔH).[6][12]
-
POM Analysis: This is a visual method where the sample is observed between crossed polarizers while being heated and cooled. Different LC phases exhibit unique optical textures, allowing for unambiguous identification. For example, a nematic phase often shows a "Schlieren" or "threaded" texture, while a smectic A phase may show a "focal conic fan" texture.[13]
Structure-Property Insights
The specific 3,4,5-trifluoro substitution pattern dictates the final properties of the liquid crystal in a predictable manner.
Caption: Causality from molecular structure to material properties.
The strong transverse dipole from the C-F bonds leads to a negative dielectric anisotropy, making these materials suitable for vertically aligned (VA) display modes. The increased steric bulk from the three fluorine atoms can disrupt crystal lattice packing, often lowering the melting point and potentially broadening the temperature range over which the liquid crystal phase is stable.[2] Furthermore, specific intermolecular forces, such as C-F···H-C hydrogen bonds, can promote the formation of more ordered smectic phases.[14][15]
Conclusion
This compound is a versatile and highly effective precursor for the synthesis of advanced, high-performance liquid crystals. The straightforward and robust Schiff base condensation protocol allows for the reliable production of calamitic mesogens. The unique electronic and steric profile conferred by the 1,2,3-trifluorophenyl moiety provides researchers with a powerful tool to rationally design materials with specific, desirable properties, particularly large negative dielectric anisotropy, which is critical for next-generation display technologies. This guide provides a solid foundation for the synthesis, characterization, and understanding of this important class of fluorinated liquid crystals.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of fluorine substituents in the formation of the ferroelectric nematic phase - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03318C [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Fluorination in core-only calamitic liquid crystals: how many and where should they go? - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC02621K [pubs.rsc.org]
- 6. Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound CAS#: 132123-54-7 [amp.chemicalbook.com]
- 10. chemscene.com [chemscene.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for N-alkylation with 3,4,5-Trifluorobenzaldehyde
Introduction: The Strategic Importance of Fluorinated Moieties in Medicinal Chemistry
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of lead compounds. The unique electronic properties of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] 3,4,5-Trifluorobenzaldehyde emerges as a pivotal building block in this context, offering a versatile platform for introducing a trifluorobenzyl group onto a variety of molecular frameworks through N-alkylation.
This application note provides a comprehensive guide to the N-alkylation of primary amines with this compound via one-pot reductive amination. We will delve into the mechanistic underpinnings of this transformation, present a field-proven, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. The methodologies described herein are tailored for researchers, scientists, and drug development professionals seeking a reliable and efficient means of synthesizing N-(3,4,5-trifluorobenzyl) amines.
The Chemistry of Reductive Amination: A Mechanistic Overview
Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and broad applicability.[3] The reaction proceeds through a two-step sequence that occurs in a single reaction vessel. The first step involves the condensation of a primary amine with an aldehyde to form an imine intermediate. This is a reversible reaction, and the formation of the imine is typically favored by the removal of water or by using a dehydrating agent.
The second step is the in-situ reduction of the imine to the corresponding secondary amine. The choice of the reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the imine in the presence of the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct.
Sodium triacetoxyborohydride (NaBH(OAc)₃) has gained prominence as the reagent of choice for this transformation.[4][5] Its mild and selective nature allows for the efficient reduction of the iminium ion, which is in equilibrium with the imine, without significantly affecting the starting aldehyde. This selectivity is attributed to the steric bulk and the electron-withdrawing acetate groups of the reagent, which temper its reducing power compared to other borohydrides like sodium borohydride.[4]
Visualizing the Reductive Amination Workflow
To provide a clear conceptual framework, the following diagram illustrates the key stages of the one-pot reductive amination process.
Caption: Workflow for the one-pot N-alkylation via reductive amination.
Detailed Experimental Protocol: Synthesis of 3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline
This protocol details the synthesis of a representative N-alkylated product, 3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline, from this compound and 3-fluoroaniline. This procedure is a representative example and can be adapted for other primary amines with minor modifications.
Materials:
-
This compound (1.0 eq)
-
3-Fluoroaniline (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. To this solution, add 3-fluoroaniline (1.05 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor the disappearance of the imine intermediate and the formation of the product by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes the key reaction parameters and expected outcomes for the synthesis of N-alkylated amines from this compound and various primary amines. The data presented is based on typical results for reductive amination reactions.
| Entry | Primary Amine | Reaction Time (h) | Solvent | Typical Yield (%) |
| 1 | Aniline | 4-8 | DCM | 85-95 |
| 2 | 3-Fluoroaniline | 4-8 | DCM | 80-90 |
| 3 | Benzylamine | 2-6 | DCM | 90-98 |
| 4 | Cyclohexylamine | 6-12 | DCM | 75-85 |
Characterization of the Final Product
The identity and purity of the synthesized N-(3,4,5-trifluorobenzyl) amine should be confirmed by standard analytical techniques. For the representative product, 3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline, the following spectroscopic data are expected:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.10 (m, 1H, Ar-H), 6.95-6.85 (m, 2H, Ar-H), 6.70-6.60 (m, 3H, Ar-H), 4.35 (s, 2H, CH₂), 4.10 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 163.5 (d, J = 245 Hz), 151.0 (dt, J = 248, 10 Hz), 148.5 (d, J = 10 Hz), 140.0 (t, J = 15 Hz), 130.5 (d, J = 10 Hz), 115.0 (t, J = 5 Hz), 112.0 (d, J = 2 Hz), 108.0 (d, J = 22 Hz), 103.0 (d, J = 25 Hz), 48.0 (t, J = 3 Hz).
-
IR (ATR, cm⁻¹): 3410 (N-H stretch), 3050 (Ar C-H stretch), 1610, 1520 (C=C stretch), 1330 (C-N stretch), 1130 (C-F stretch).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₉F₄N [M+H]⁺: 272.07; found: 272.07.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, ensure that the reagents are of high quality and the solvent is anhydrous. A slight excess of the reducing agent (up to 2.0 eq) can sometimes drive the reaction to completion.
-
Formation of Byproducts: The primary byproduct is often the alcohol resulting from the reduction of the aldehyde. This can be minimized by the portion-wise addition of the reducing agent and ensuring that the imine has had sufficient time to form before the addition of NaBH(OAc)₃.
-
Amine Substrate Scope: While this protocol is robust for a wide range of primary amines, electron-deficient anilines may react more slowly. In such cases, extending the reaction time or gentle heating (e.g., to 40 °C) may be beneficial.
-
Purification: The polarity of the N-alkylated product will vary depending on the starting amine. A gradient elution during column chromatography is recommended to ensure good separation from any unreacted starting materials and byproducts.
Conclusion
The N-alkylation of primary amines with this compound via reductive amination using sodium triacetoxyborohydride is a highly efficient and reliable method for the synthesis of valuable fluorinated building blocks. The protocol outlined in this application note provides a solid foundation for researchers in the pharmaceutical and chemical industries to access these important compounds. By understanding the underlying mechanism and adhering to the experimental guidelines, scientists can confidently and reproducibly synthesize a diverse array of N-(3,4,5-trifluorobenzyl) amines for their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: One-Pot Synthesis Strategies Involving 3,4,5-Trifluorobenzaldehyde for the Efficient Construction of Biologically Relevant Scaffolds
Introduction: The Strategic Importance of Fluorinated Aldehydes and One-Pot Methodologies
In modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] 3,4,5-Trifluorobenzaldehyde stands out as a pivotal building block in this context.[3] Its trifluorinated phenyl ring offers a unique electronic profile, making it a valuable precursor for novel therapeutic agents, agrochemicals, and advanced materials.[3]
Traditional multi-step syntheses often suffer from drawbacks including laborious purification of intermediates, solvent waste, and lower overall yields. One-pot reactions and multi-component reactions (MCRs) have emerged as powerful, eco-friendly alternatives that address these challenges.[4][5] By combining multiple reaction steps in a single vessel without isolating intermediates, these methodologies align with the principles of green chemistry, offering significant advantages in terms of efficiency, atom economy, and resource conservation.[6]
This guide provides detailed application notes and validated protocols for two distinct one-pot syntheses utilizing this compound to construct complex heterocyclic structures of high interest in drug discovery.
Core Concept: The Logic of One-Pot Synthesis
The elegance of one-pot synthesis lies in its sequential and synergistic nature. Reactants are added in a planned order, with the conditions of the single reaction vessel orchestrated to facilitate each subsequent transformation. This approach avoids the need for isolating and purifying intermediates, which is often the most time-consuming and yield-reducing part of a synthetic sequence.
Caption: General workflow of a one-pot, multi-component reaction.
Application Protocol I: Biginelli-Type Three-Component Synthesis of a Fluorinated Dihydropyrimidinone
The Biginelli reaction is a classic MCR that efficiently produces dihydropyrimidinones (DHPMs), a heterocyclic scaffold found in numerous biologically active compounds, including calcium channel blockers and antiviral agents. This protocol adapts the reaction for this compound.
Scientific Rationale
The reaction proceeds via an acid-catalyzed mechanism. The aldehyde is first activated by the catalyst, followed by condensation with urea to form an N-acyliminium ion intermediate. This highly electrophilic species is then attacked by the enolate of the β-dicarbonyl compound. Finally, an intramolecular cyclization followed by dehydration yields the DHPM product. The choice of a Lewis or Brønsted acid catalyst is crucial for driving the reaction efficiently. Ethanol is an excellent solvent choice as it effectively solubilizes the reactants and has an appropriate boiling point for the reaction.
Caption: Simplified mechanistic pathway for the Biginelli reaction.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Indium(III) chloride (InCl₃) (0.1 eq)
-
Ethanol (Absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and the catalyst, Indium(III) chloride (0.1 eq).
-
Add absolute ethanol (20 mL) to the flask.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) while stirring.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum. Recrystallization from hot ethanol can be performed for further purification.
Data and Characterization
| Parameter | Value | Notes |
| Reactant 1 | This compound | 1.0 eq |
| Reactant 2 | Ethyl Acetoacetate | 1.0 eq |
| Reactant 3 | Urea | 1.5 eq |
| Catalyst | InCl₃ | 10 mol% |
| Solvent | Ethanol | 20 mL per mmol of aldehyde |
| Temperature | Reflux (~78 °C) | |
| Time | 4-6 hours | Monitor by TLC |
| Typical Yield | 80-90% | Based on the limiting reagent |
Self-Validation: The synthesized product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure. The ¹⁹F NMR spectrum is particularly important to confirm the integrity of the trifluorophenyl moiety.
Application Protocol II: Copper-Catalyzed A³ Coupling for Propargylamine Synthesis
The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot reaction for synthesizing propargylamines, which are crucial intermediates in the synthesis of many nitrogen-containing heterocyclic compounds and natural products.[7] This protocol demonstrates the A³ coupling using this compound.
Scientific Rationale
This reaction is typically catalyzed by a copper(I) salt. The proposed mechanism involves the reaction of the copper salt with the terminal alkyne to form a copper acetylide intermediate. Simultaneously, the aldehyde and the amine condense to form a reactive iminium ion. The nucleophilic copper acetylide then attacks the iminium ion to generate the final propargylamine product. The use of microwave irradiation can significantly accelerate this reaction.[7]
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Piperidine (or other secondary amine) (1.1 eq)
-
Phenylacetylene (or other terminal alkyne) (1.2 eq)
-
Copper(I) chloride (CuCl) (5 mol%)
-
Toluene
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a 10 mL microwave synthesis vial, add this compound (1.0 eq), piperidine (1.1 eq), phenylacetylene (1.2 eq), and copper(I) chloride (0.05 eq).
-
Add toluene (3 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 100 °C for 15-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a short pad of celite to remove the copper catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data and Characterization
| Parameter | Value | Notes |
| Reactant 1 | This compound | 1.0 eq |
| Reactant 2 | Piperidine | 1.1 eq |
| Reactant 3 | Phenylacetylene | 1.2 eq |
| Catalyst | CuCl | 5 mol% |
| Solvent | Toluene | |
| Temperature | 100 °C | Microwave Irradiation |
| Time | 15-20 minutes | |
| Typical Yield | 85-95% |
Safety Note: this compound may cause skin and eye irritation.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. The one-pot protocols detailed in this guide—the Biginelli and A³ coupling reactions—demonstrate efficient, atom-economical pathways to complex, fluorinated molecules of significant interest to the pharmaceutical and agrochemical industries.[3] By leveraging the power of multi-component reactions, researchers can accelerate the drug discovery process, enabling the rapid synthesis of compound libraries for biological screening.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. An Efficient Method For The One-Pot, Four-Component Benzaldehyde Based Synthesis of 3-Methyl-1,4-Diphenyl-7,8-Dihydro-1H-Furo[3,4-E]Pyrazolo[3,4-B]Pyridin-5(4H)-Ones Catalyzed by Alum in Environment-Friendly Media. – Oriental Journal of Chemistry [orientjchem.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H3F3O | CID 2776954 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,4,5-Trifluorobenzaldehyde by Recrystallization
Welcome to the technical support center for the purification of 3,4,5-trifluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block.[1] Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the nuances of its purification by recrystallization, ensuring you achieve the desired purity for your downstream applications.
Introduction to Recrystallization of this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is paramount for the success of subsequent synthetic steps. Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[2] The principle is straightforward: dissolve the impure solid in a hot solvent and allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain in the solution.[2][3]
However, the practical application of this technique can present several challenges. This guide will address common issues encountered during the recrystallization of this compound and provide solutions grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization process in a question-and-answer format.
Question 1: My this compound "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out," where the solute separates as a liquid rather than a solid, is a common problem, especially when the compound is significantly impure or when using mixed solvent systems.[4] The low melting point of this compound (approximately 28°C) can also contribute to this issue.[1][5][6][7]
-
Probable Causes & Solutions:
-
Cooling Rate is Too Fast: Rapid cooling can prevent the molecules from orienting into a crystal lattice.
-
Supersaturation: The concentration of the solute may be too high.
-
Solution: Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is obtained.[8] Then, proceed with slow cooling.
-
-
Inappropriate Solvent System: The chosen solvent may not be ideal.
-
Solution: If the problem persists, it may be necessary to try a different solvent system. Refer to the FAQ on solvent selection.
-
-
Question 2: No crystals are forming, even after the solution has cooled to room temperature. What is the issue?
Answer: The failure of crystals to form usually indicates that the solution is not supersaturated.
-
Probable Causes & Solutions:
-
Too Much Solvent Was Used: This is the most frequent cause of crystallization failure.[4]
-
Lack of Nucleation Sites: Crystal growth requires a starting point, or a "seed."
-
Solution 1 (Seeding): If you have a pure crystal of this compound, add a tiny amount to the cooled solution to induce crystallization.[4]
-
Solution 2 (Scratching): Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution.[4][10] The microscopic scratches on the glass can provide nucleation sites.
-
-
Further Cooling Required:
-
Question 3: The recrystallization resulted in a very low yield. How can I improve it?
Answer: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor.
-
Probable Causes & Solutions:
-
Excessive Solvent: As with the failure to form crystals, using too much solvent is a primary cause of low yield.[8]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, some product might have crystallized in the funnel.
-
Insufficient Cooling:
-
Solution: Ensure the solution is thoroughly cooled in an ice bath after slow cooling to room temperature to maximize the precipitation of the product.[3]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.
-
Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[2][11][12] Impurities, on the other hand, should either be highly soluble at all temperatures or completely insoluble.[11]
-
Solvent Selection Strategy:
-
Consult Literature: Check databases like Reaxys or SciFinder for previously reported recrystallization solvents for this compound or structurally similar compounds.[11]
-
"Like Dissolves Like": this compound is a moderately polar aromatic aldehyde. Solvents of similar polarity are a good starting point. Alcohols like methanol or ethanol can be effective for aromatic compounds.[10]
-
Small-Scale Testing: Test the solubility of a small amount of your crude material in various solvents (e.g., hexanes, toluene, ethyl acetate, ethanol, water) at room temperature and with gentle heating.[11][12]
-
-
Illustrative Solubility Data for Solvent Selection:
Solvent Polarity Solubility at 20°C Solubility at Boiling Point Suitability Hexane Non-polar Low Moderate Potentially good Toluene Non-polar Moderate High Potentially good Ethanol Polar Protic High Very High Poor choice for single solvent | Water | Polar Protic | Very Low | Very Low | Unsuitable as a single solvent |
-
Mixed Solvent Systems: If a single suitable solvent cannot be found, a mixed-solvent system can be used.[11] This typically involves a pair of miscible solvents, one in which the compound is soluble (e.g., ethanol) and one in which it is insoluble (e.g., water). Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes turbid. Reheat to clarify and then cool slowly.
Q2: What are the common impurities in crude this compound?
A2: Impurities can arise from the synthetic route used. Common impurities in fluorinated benzaldehydes may include:
-
Unreacted Starting Materials: For instance, if synthesized from a corresponding benzyl halide or toluene derivative, residual starting material may be present.
-
Isomeric Impurities: Depending on the fluorination or formylation method, other trifluorobenzaldehyde isomers could be formed as byproducts.[13]
-
Over-oxidation Products: Small amounts of 3,4,5-trifluorobenzoic acid may be present if the aldehyde has been exposed to air for extended periods. The compound is noted to be air-sensitive.[5][6]
Q3: What are the key safety precautions when working with this compound?
A3: this compound is classified as an irritant and is toxic if swallowed.[14] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before starting any work.[15][16]
Experimental Protocol: Recrystallization of this compound
This protocol provides a general workflow. The choice of solvent is critical and should be determined experimentally as described in the FAQs. For this example, we will use a hexane/ethyl acetate mixed solvent system.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (the "good" solvent) dropwise while heating and stirring until the solid just dissolves.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hot hexane (the "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a drop or two of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a stemless funnel and a new flask. Place a fluted filter paper in the funnel and perform a hot gravity filtration to remove the charcoal or other solids.[13]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[17] Wash the crystals with a small amount of ice-cold hexane.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature below the compound's melting point.
Visual Workflow
The following diagram illustrates the key decision points and steps in a typical recrystallization workflow.
Caption: Recrystallization workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound CAS#: 132123-54-7 [amp.chemicalbook.com]
- 7. This compound | 132123-54-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. reddit.com [reddit.com]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | C7H3F3O | CID 2776954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. This compound - Safety Data Sheet [chemicalbook.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Synthesis and Purification of 3,4,5-Trifluorobenzaldehyde
Introduction
Welcome to the technical support center for 3,4,5-Trifluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. The unique electronic properties imparted by the three fluorine atoms make this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, its synthesis and purification can present specific challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve common impurities and handling issues encountered during your experiments.
Troubleshooting Common Impurities
This section addresses the identification and removal of specific impurities that can arise during the synthesis of this compound.
Issue 1: My final product is contaminated with 3,4,5-Trifluorobenzoic acid.
Q: I've confirmed the presence of 3,4,5-trifluorobenzoic acid in my product via NMR/IR spectroscopy. What is the cause, and how can I remove it?
A: The presence of the corresponding carboxylic acid is the most common impurity and is typically caused by the oxidation of the aldehyde.[3] This can occur during the reaction workup or upon storage, as aldehydes are susceptible to air oxidation.
Root Cause Analysis:
The aldehyde functional group is readily oxidized to a carboxylic acid, especially in the presence of air (oxygen), moisture, and light. Certain oxidizing agents used in upstream synthetic steps, if not properly quenched or removed, can also contribute to this side reaction.
Recommended Purification Protocol: Acid-Base Extraction
This is the most straightforward method to remove acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate.
-
Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas evolution (CO₂), so vent the funnel frequently. Continue washing until no more gas evolves.[4][5] This converts the 3,4,5-trifluorobenzoic acid into its water-soluble sodium salt.
Reaction: F₃C₆H₂COOH + NaHCO₃ → F₃C₆H₂COONa + H₂O + CO₂
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate solution.
-
Brine Wash: Perform a final wash with a saturated brine (NaCl) solution to aid in the removal of water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting product can be further purified by vacuum distillation if necessary.
Issue 2: Unreacted starting materials or isomeric impurities are present.
Q: My analysis shows the presence of unreacted precursors (e.g., 3,4,5-trifluorotoluene or a halogenated precursor) or other fluorobenzaldehyde isomers. How can I purify my target compound?
A: The presence of starting materials indicates an incomplete reaction, while isomeric impurities often arise from a lack of regioselectivity in the formylation step. The choice of purification method depends on the physical properties of the impurities.
Recommended Purification Protocol 1: Vacuum Distillation
If the boiling points of this compound and the impurities are sufficiently different, vacuum distillation is an effective purification method.[4] this compound has a boiling point of approximately 174 °C at atmospheric pressure.[1][6] Distillation under reduced pressure will lower the boiling point and prevent potential decomposition.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is thoroughly dried.
-
Inhibitor (Optional but Recommended): To prevent polymerization, consider adding a small amount of a radical inhibitor like hydroquinone or BHT to the distillation flask.
-
Distillation: Gently heat the crude product under vacuum. Collect the fraction that distills at the expected boiling point for this compound. It is advisable to collect the purified aldehyde in a receiving flask cooled with an ice bath to minimize loss by evaporation.[4]
Recommended Purification Protocol 2: Column Chromatography
For impurities with similar boiling points, column chromatography is a viable alternative.[3]
Experimental Protocol: Column Chromatography
-
Stationary Phase Selection: Silica gel is commonly used. However, aldehydes can be sensitive to the acidic nature of silica.[7] To mitigate this, you can either use deactivated silica gel (by adding 1-2% triethylamine to the eluent) or opt for a more neutral stationary phase like alumina.[7]
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate or hexane and diethyl ether.[3][7] Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing and Elution: Pack the column with the chosen stationary phase and equilibrate with the eluent. Load the crude product and elute with the selected solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 3: My aldehyde is difficult to separate from other non-acidic organic byproducts.
Q: I have a complex mixture of byproducts that are not easily separable by distillation or standard chromatography. Is there a chemically selective method to isolate the aldehyde?
A: Yes, the formation of a bisulfite adduct is a classic and highly selective method for purifying aldehydes.[8][9] This technique leverages the reversible nucleophilic addition of bisulfite to the aldehyde carbonyl group, forming a water-soluble salt that can be easily separated from other organic compounds.[8][9]
Recommended Purification Protocol: Bisulfite Adduct Formation and Regeneration
-
Adduct Formation: Dissolve the crude mixture in a suitable solvent like methanol or ethanol.[8][9] Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously. The bisulfite adduct will precipitate or remain in the aqueous phase.
-
Extraction: Add a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water to the mixture in a separatory funnel. Shake vigorously. The non-aldehydic organic impurities will remain in the organic layer, while the charged bisulfite adduct will move to the aqueous layer.[8][9]
-
Separation: Separate the aqueous layer containing the adduct.
-
Aldehyde Regeneration: To regenerate the aldehyde, treat the aqueous layer with either a strong base (e.g., NaOH) or an acid (e.g., HCl), which will reverse the reaction and liberate the pure aldehyde.[8] The aldehyde may separate as an oil or a solid.
-
Final Extraction and Workup: Extract the regenerated aldehyde with a fresh portion of an organic solvent. Wash the organic layer with water, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is a liquid, but some vendors list it as a solid. Why is this?
A1: this compound has a melting point of around 28 °C.[1] Therefore, it can exist as either a low-melting solid or a liquid, depending on the ambient temperature. If your laboratory temperature is above this point, you will observe it as a liquid.
Q2: I noticed my sample of this compound has turned yellow or orange over time. Is it still usable?
A2: The development of a yellow or orange color often indicates the formation of impurities, likely through oxidation or polymerization.[1] It is recommended to re-purify the material, for instance, by vacuum distillation, before use to ensure the best results in your subsequent reactions.
Q3: How should I properly store this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark place.[10] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] Sealing the container tightly is crucial to protect it from moisture and air.
Q4: Can I use recrystallization to purify this compound?
A4: Due to its low melting point, direct recrystallization of this compound can be challenging. However, if it is a solid at your working temperature, you could attempt recrystallization from a non-polar solvent at a low temperature. Common solvent pairs for similar compounds include ethanol/water and hexane/ethyl acetate.[4]
Data Summary
| Purification Method | Impurities Targeted | Expected Purity | Advantages | Disadvantages |
| Acid-Base Extraction | Carboxylic Acids | >98% (for acidic impurities) | Simple, fast, and effective for acidic byproducts. | Not effective for non-acidic impurities. |
| Vacuum Distillation | Non-volatile impurities, starting materials with different boiling points. | >99% (GC)[5] | Excellent for removing non-volatile materials and separating components with different boiling points. | Requires a significant boiling point difference; thermal stress on the compound. |
| Column Chromatography | Isomers, starting materials, and other organic byproducts. | >98% | Highly versatile for a wide range of impurities. | Can be time-consuming and may lead to sample loss or degradation on acidic silica.[3][7] |
| Bisulfite Adduct Formation | Non-aldehydic organic impurities. | >95%[9] | Highly selective for aldehydes; excellent for complex mixtures.[8][9] | Involves multiple steps (formation and regeneration). |
Visual Workflows
Caption: Decision tree for selecting a purification method.
Caption: Workflow for purification via bisulfite adduct formation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 6. This compound | 132123-54-7 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 132123-54-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Preventing oxidation of 3,4,5-Trifluorobenzaldehyde to carboxylic acid
Document ID: TSC-TFBA-20260107 Version: 1.0 Last Updated: January 7, 2026
Introduction
Welcome to the Technical Support Center for 3,4,5-Trifluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its use: the unwanted oxidation of the aldehyde to its corresponding carboxylic acid. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you maintain the integrity of your starting material and ensure the success of your synthetic endeavors. As your partner in chemical innovation, we are committed to providing you with the expertise and support needed to overcome common hurdles in the lab.
Understanding the Problem: The Autoxidation of this compound
The conversion of this compound to 3,4,5-Trifluorobenzoic acid is a common issue, primarily driven by a process called autoxidation. This is a spontaneous oxidation that occurs in the presence of atmospheric oxygen. The underlying mechanism is a free-radical chain reaction, which can be initiated by light, heat, or trace metal impurities.
The process can be broken down into three key stages:
-
Initiation: A radical initiator (In•) abstracts the aldehydic hydrogen, forming an acyl radical.
-
Propagation: The acyl radical rapidly reacts with molecular oxygen to form a peroxy radical. This peroxy radical then abstracts a hydrogen from another aldehyde molecule, forming a peroxy acid and a new acyl radical, thus continuing the chain reaction.
-
Termination: The reaction ceases when two radicals combine to form a non-radical species.
// Nodes A [label="R-CHO\n(Aldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="R-C•=O\n(Acyl Radical)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="R-C(=O)OO•\n(Peroxy Radical)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="R-C(=O)OOH\n(Peroxy Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="R-COOH\n(Carboxylic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0];
// Edges A -> B [label="Initiation\n(H• abstraction)"]; B -> C [label="O₂"]; C -> p1 [label="R-CHO"]; p1 -> D [label="Propagation"]; p1 -> B [style=dashed]; D -> E [label="Further Reaction\nwith Aldehyde"]; } figcaption: Free-radical chain mechanism of aldehyde autoxidation.
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound has a white solid precipitate. What is it?
This is a very common observation and is highly indicative of oxidation. The white solid is likely 3,4,5-Trifluorobenzoic acid, which is a solid at room temperature, while the aldehyde is a low-melting solid or liquid. The presence of this impurity can significantly affect your reaction stoichiometry and potentially interfere with downstream processes.
Q2: How can I prevent the oxidation of this compound during storage?
Proper storage is the first and most critical line of defense.
-
Inert Atmosphere: this compound is air-sensitive and should be stored under an inert atmosphere such as nitrogen or argon.[1][2] When you receive the product, if it is not already sealed under an inert gas, it is advisable to flush the headspace of the bottle with dry nitrogen or argon before resealing.
-
Refrigeration: Store the container tightly sealed in a refrigerator at approximately 4°C.[3][4] Low temperatures slow down the rate of autoxidation.
-
Light Protection: Store the bottle in a dark place or use an amber glass bottle to protect it from light, which can initiate the radical chain reaction.[5]
-
Use of Inhibitors: For long-term storage, consider adding a radical inhibitor.
Q3: What are suitable inhibitors for preventing autoxidation, and how much should I use?
Phenolic antioxidants are effective radical scavengers that can terminate the chain reaction.
| Inhibitor | Recommended Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 50-200 ppm | A common and effective antioxidant that is generally non-interfering in many reaction types.[6][7] |
| Hydroquinone | 50-200 ppm | Another effective inhibitor, though it can sometimes impart a slight color to the material.[6] |
To add an inhibitor: Prepare a stock solution of the inhibitor in a volatile solvent (e.g., diethyl ether). Add the appropriate volume to the aldehyde, and then carefully remove the solvent under a gentle stream of nitrogen.
Q4: Can I use a solvent to store the aldehyde to prevent oxidation?
Storing the aldehyde as a solution in a dry, deoxygenated solvent can be an effective strategy, especially if you use it frequently. Anhydrous toluene or dioxane are suitable choices. Ensure the solvent is thoroughly sparged with nitrogen or argon before use.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to the oxidation of this compound.
// Nodes start [label="Problem Encountered:\nReaction failure, low yield,\nor visible precipitate in aldehyde.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_purity [label="Step 1: Assess Aldehyde Purity\n- Visual Inspection\n- 1H NMR Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; is_impure [label="Is Carboxylic Acid\nImpurity Detected?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Step 2: Purify the Aldehyde\n- Basic Aqueous Wash\n- Dry and Concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reassess [label="Step 3: Re-assess Purity\n- 1H NMR", fillcolor="#FBBC05", fontcolor="#202124"]; is_pure [label="Is Aldehyde Pure?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; proceed [label="Proceed with Reaction\nUsing Purified Aldehyde", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; repurify [label="Repeat Purification or\nConsider Distillation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; other_issues [label="Investigate Other\nReaction Parameters\n(reagents, conditions, etc.)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> check_purity; check_purity -> is_impure; is_impure -> purify [label="Yes"]; is_impure -> other_issues [label="No"]; purify -> reassess; reassess -> is_pure; is_pure -> proceed [label="Yes"]; is_pure -> repurify [label="No"]; repurify -> reassess [style=dashed]; } figcaption: Troubleshooting workflow for oxidized this compound.
Step 1: Purity Assessment
Issue: You suspect your this compound has oxidized.
Solution: The most straightforward method to confirm the presence of 3,4,5-Trifluorobenzoic acid is through ¹H NMR spectroscopy.
-
Aldehyde Proton (CHO): The signal for the aldehydic proton of this compound will appear as a singlet around 9.9-10.1 ppm .
-
Carboxylic Acid Proton (COOH): The acidic proton of 3,4,5-Trifluorobenzoic acid will be a broad singlet, typically far downfield, between 10-13 ppm .[8]
By integrating these two signals, you can determine the molar ratio of the acid impurity to the desired aldehyde.
Step 2: Purification Protocol
Issue: Your aldehyde is contaminated with the carboxylic acid.
Solution: An acidic impurity can be easily removed by a simple liquid-liquid extraction using a mild base.[3][9]
Protocol for Removal of Acidic Impurities:
-
Dissolution: Dissolve the impure this compound in a suitable organic solvent such as diethyl ether or ethyl acetate (use approximately 10-20 mL of solvent per gram of aldehyde).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Wash 2-3 times, or until bubbling (CO₂ evolution) ceases upon addition of the basic solution.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.
-
Drying: Drain the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Caution: Always perform this procedure in a well-ventilated fume hood.
Step 3: Handling During Reactions
Issue: You need to prevent oxidation of the purified aldehyde during your experiment.
Solution: Employing air-sensitive techniques is crucial.[10][11]
-
Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon. Use a bubbler to monitor the gas flow.[12]
-
Reagent Transfer: Use syringes or cannulas for transferring the aldehyde and other air-sensitive reagents.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 7. The antioxidants BHA and BHT are commonly used as food preservati... | Study Prep in Pearson+ [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Synthesis of Acid Free Benzaldehyde by Highly Selective Oxidation of Benzyl Alcohol Over Recyclable Supported Palladium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brainly.in [brainly.in]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Reaction Monitoring of 3,4,5-Trifluorobenzaldehyde by TLC and HPLC
Welcome to the technical support center for monitoring reactions involving 3,4,5-Trifluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered when using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for reaction monitoring. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound and its reactions.
Q1: Why is this compound a challenging starting material to monitor?
A: this compound is a relatively polar aromatic aldehyde. Its reactivity and the potential for multiple reaction pathways can lead to complex mixtures. The fluorine atoms can influence the polarity and chromatographic behavior of the molecule and its derivatives, sometimes causing co-elution with other reaction components if the chromatographic system is not optimized.
Q2: What is the first step in developing a TLC method for my reaction?
A: The first step is to determine an appropriate solvent system that provides good separation between your starting material (this compound) and the expected product(s). A good starting point is a solvent system that places the starting material at an Rf of 0.3-0.4.[1]
Q3: How do I visualize this compound on a TLC plate?
A: Due to its aromatic ring, this compound is UV-active and can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent background.[2] For more sensitive or specific detection, chemical stains are recommended. Stains that react with aldehydes, such as 2,4-dinitrophenylhydrazine (DNPH) which forms yellow-to-orange hydrazones, or a p-anisaldehyde stain, are highly effective.[3][4][5]
Q4: What type of HPLC column is suitable for analyzing this compound and its reaction products?
A: A reversed-phase C18 column is a versatile and common choice for the analysis of aromatic compounds like this compound. For fluorinated compounds, a phenyl-hexyl column can also provide alternative selectivity due to π-π interactions.[6]
Q5: My HPLC baseline is noisy. What are the common causes?
A: A noisy baseline in HPLC can stem from several sources, including impurities or dissolved gas in the mobile phase, detector instability (e.g., a failing lamp), or leaks in the system.[7] Ensure your solvents are HPLC grade, filtered, and properly degassed.[7]
II. TLC Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when using TLC to monitor your reaction.
Issue 1: Poor Separation of Spots (Overlapping or Streaking)
Q: My starting material and product spots are overlapping or streaking on the TLC plate. How can I improve the separation?
A: Poor separation is typically a result of an inappropriate solvent system or improper spotting technique.
-
Causality: The polarity of the mobile phase dictates the movement of compounds on the stationary phase. If the solvent is too polar, all components will travel up the plate with high Rf values, resulting in poor separation. If it's not polar enough, they will remain near the baseline. Streaking can be caused by overloading the sample, a contaminated stationary phase, or the sample being too acidic or basic.
-
Troubleshooting Steps:
-
Adjust Solvent Polarity:
-
If spots are too high (high Rf), decrease the polarity of the mobile phase. For a common ethyl acetate/hexane system, this means increasing the proportion of hexane.[8]
-
If spots are too low (low Rf), increase the polarity by adding more ethyl acetate.
-
-
Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, consider a different solvent combination. For aromatic aldehydes, mixtures of dichloromethane/methanol or toluene/ethyl acetate can be effective.
-
Improve Spotting Technique:
-
Ensure your sample is sufficiently dilute.
-
Apply the sample in a small, concentrated spot.[9]
-
Allow the solvent from the spotting to fully evaporate before developing the plate.
-
-
Incorporate a Co-spot: Always run a co-spot lane where you apply both the starting material and the reaction mixture. This helps to definitively identify the starting material spot in the reaction lane, especially if the Rf values are close.[1][10]
-
Issue 2: Faint or No Visible Spots After Staining
Q: I can't see any spots on my TLC plate after staining, even though I expect the reaction to be progressing.
A: This issue can arise from the compound's concentration being too low, the chosen stain being inappropriate for the functional groups present, or improper staining technique.
-
Causality: Chemical stains rely on a reaction with the analyte to produce a colored product. If the stain is not reactive with your compound or if the compound's concentration is below the stain's detection limit, no spot will be visible.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for invisible TLC spots.
-
Recommended Stains for this compound and Derivatives:
-
2,4-Dinitrophenylhydrazine (DNPH): Highly specific for aldehydes and ketones, forming yellow to orange spots.[3][4][5]
-
p-Anisaldehyde Stain: A good general stain that often gives colored spots with aldehydes.[4][11]
-
Potassium Permanganate (KMnO₄): Stains compounds that can be oxidized, including aldehydes. It appears as yellow-brown spots on a purple background.[11]
-
Experimental Protocol: Standard TLC Monitoring
-
Prepare the Developing Chamber: Add your chosen solvent system to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Spot the TLC Plate: Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Apply Samples: Using a capillary tube, spot a dilute solution of this compound on the "SM" and "Co" marks. Spot the reaction mixture on the "Co" and "Rxn" marks.[1]
-
Develop the Plate: Place the plate in the equilibrated chamber, ensuring the origin line is above the solvent level. Allow the solvent to ascend until it is about 1 cm from the top of the plate.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil.[9] After the plate has dried, visualize the spots under a UV lamp and circle them. Then, proceed with chemical staining for confirmation.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Starting Solvent System | 20% Ethyl Acetate in Hexane |
| UV Visualization | 254 nm |
| Primary Stain | 2,4-DNPH or p-Anisaldehyde |
III. HPLC Troubleshooting Guide
This guide addresses common issues in the HPLC analysis of reactions involving this compound.
Issue 1: Peak Tailing or Broadening
Q: My peaks, especially for the this compound, are tailing or very broad. What could be the cause?
A: Peak tailing or broadening can be caused by a variety of factors including column degradation, secondary interactions with the stationary phase, or a mismatch between the injection solvent and the mobile phase.
-
Causality: Ideal chromatography produces sharp, symmetrical (Gaussian) peaks. Tailing occurs when a portion of the analyte is retained longer than the main peak. This can be due to active sites on the silica backbone of the stationary phase interacting with the analyte, or a void in the column packing. Broadening can result from a slow injection or a large injection volume.
-
Troubleshooting Steps:
-
Check the Column: A degraded guard column or a void at the head of the analytical column is a common cause. Replace the guard column first. If the problem persists, try backflushing or replacing the analytical column.[12]
-
Optimize the Mobile Phase:
-
The acidic nature of residual silanols on the silica surface can interact with polar compounds. Adding a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase can suppress these interactions and improve peak shape.
-
Ensure the mobile phase is well-mixed and the composition is correct.[13]
-
-
Injection Solvent: The injection solvent should be weaker than or of similar strength to the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
Reduce Sample Load: Overloading the column can lead to peak broadening. Try injecting a smaller volume or a more dilute sample.[7]
-
Issue 2: Drifting Retention Times
Q: The retention times of my peaks are shifting from one run to the next. How can I stabilize my system?
A: Retention time drift is often a sign of an unstable system. The most common culprits are changes in mobile phase composition, temperature fluctuations, or a poorly equilibrated column.
-
Causality: Retention time is dependent on the consistent interaction of the analyte with the stationary and mobile phases. Any change in the mobile phase strength, flow rate, or column temperature will alter these interactions and shift retention times.
-
Troubleshooting Decision Tree:
Caption: Decision tree for diagnosing retention time drift.
Experimental Protocol: Baseline HPLC Method for Reaction Monitoring
This method provides a starting point for monitoring the consumption of this compound and the formation of a hypothetical less polar product.
-
Sample Preparation: Dilute an aliquot of the reaction mixture in the initial mobile phase composition (e.g., 50:50 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Gradient Program:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 50 |
| 15.0 | 50 |
-
Analysis: Monitor the peak area of the this compound peak to determine its consumption over time. The appearance of new peaks will indicate product formation.
IV. References
-
TLC Visualization Solutions. (n.d.). Retrieved from University of Colorado Boulder website.
-
TLC Visualization Reagents. (n.d.). Retrieved from EPFL website.
-
Stains for Developing TLC Plates. (n.d.). Retrieved from MilliporeSigma website.
-
2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.
-
SiliaPlate TLC Visualization Methods. (n.d.). Retrieved from SiliCycle website.
-
Chromatography: Solvent Systems for TLC. (n.d.). Retrieved from University of Rochester Department of Chemistry website.
-
Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Retrieved from Thermo Fisher Scientific website.
-
Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography. (2020). Google Patents.
-
This compound. (n.d.). Retrieved from Chem-Impex website.
-
Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017, October 6). Sciencemadness.org.
-
How To: Monitor by TLC. (n.d.). Retrieved from University of Rochester Department of Chemistry website.
-
-
Thin Layer Chromatography. (n.d.). Retrieved from University of South Florida Department of Chemistry website.
-
-
5.3: TLC Uses. (2025, August 21). Chemistry LibreTexts.
-
Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts.
-
This compound. (2025, September 25). ChemicalBook.
-
Troubleshooting Guide. (n.d.). Retrieved from Phenomenex website.
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from MilliporeSigma website.
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from SCION Instruments website.
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
-
This compound 97. (n.d.). Retrieved from MilliporeSigma website.
-
Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015, April 20). American Laboratory.
-
This compound CAS#: 132123-54-7. (n.d.). ChemWhat.
-
This compound. (n.d.). PubChem.
-
132123-54-7 | this compound. (n.d.). ChemScene.
-
This compound 132123-54-7. (n.d.). Tokyo Chemical Industry Co., Ltd.
-
Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes. (n.d.). Royal Society of Chemistry.
-
Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. (n.d.). Agilent Technologies.
References
- 1. How To [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. epfl.ch [epfl.ch]
- 5. Stains for Developing TLC Plates [faculty.washington.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. silicycle.com [silicycle.com]
- 12. lcms.cz [lcms.cz]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Troubleshooting the Wittig Reaction of 3,4,5-Trifluorobenzaldehyde
Welcome to the technical support guide for the Wittig reaction, with a specialized focus on the olefination of 3,4,5-trifluorobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, such as low yields, with this specific substrate. Here, we will dissect the intricacies of this reaction, offering scientifically-grounded explanations and actionable troubleshooting strategies to enhance your experimental outcomes.
The Challenge: The Impact of Trifluorosubstitution
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[1][2] However, the reactivity of the aldehyde is paramount to the success of the reaction. In the case of this compound, the three highly electronegative fluorine atoms significantly influence the chemistry of the aromatic ring and the carbonyl group. These fluorine substituents act as strong electron-withdrawing groups through the inductive effect, which can significantly alter the electrophilicity of the carbonyl carbon.[3][4] This heightened electrophilicity can, in some cases, lead to a more facile reaction, but it can also open avenues for undesired side reactions, contributing to low yields of the desired alkene.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the Wittig reaction of this compound in a question-and-answer format.
Q1: My Wittig reaction with this compound is resulting in a very low yield. What are the likely causes?
Several factors can contribute to a low yield in this specific Wittig reaction. The primary suspects are related to the stability of the ylide, the reaction conditions, and potential side reactions.
-
Ylide Stability and Reactivity: The choice between a stabilized and an unstabilized ylide is critical.[5][6][7]
-
Stabilized ylides (containing an electron-withdrawing group like an ester or ketone) are less reactive and might struggle to react completely with the electron-deficient this compound, especially if there is any steric hindrance.[8] While they are generally more stable and easier to handle, their reduced nucleophilicity can be a drawback.[8]
-
Unstabilized ylides (with alkyl or aryl substituents) are much more reactive and generally a better choice for this substrate.[6][7] However, they are also more sensitive to moisture and air, and can be prone to side reactions if not handled under strictly inert conditions.[9]
-
-
Reaction Conditions:
-
Base Selection: The choice of base for deprotonating the phosphonium salt to form the ylide is crucial. Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are commonly used.[10][11] For less acidic phosphonium salts (precursors to unstabilized ylides), a very strong base like n-BuLi is often necessary.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are standard for Wittig reactions.[12] The presence of even trace amounts of water will quench the highly basic ylide, leading to a significant drop in yield.[9]
-
Temperature: Ylide generation is typically performed at low temperatures (e.g., 0 °C or -78 °C) to minimize side reactions. After the addition of the aldehyde, the reaction is often allowed to slowly warm to room temperature.[13]
-
-
Side Reactions: The electron-deficient nature of the this compound ring can make it susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, although this is less likely with the soft nucleophile of a Wittig reagent. More common is the potential for the aldehyde to undergo other reactions if impurities are present or if the reaction conditions are not optimal.
Q2: I'm observing multiple spots on my TLC plate besides my desired product. What are the possible side products?
The formation of multiple products is a common issue. Here are some likely culprits:
-
Unreacted Starting Material: This is often the case with less reactive, stabilized ylides.
-
Triphenylphosphine Oxide (TPPO): This is a stoichiometric byproduct of the Wittig reaction.[1] It can sometimes be difficult to separate from the desired product due to its polarity.
-
Products from Ylide Decomposition: Unstabilized ylides can be unstable and decompose over time, especially at higher temperatures.
-
Aldol-type Products: If the ylide has an enolizable proton, it can potentially act as a base, leading to self-condensation of the aldehyde, although this is less common with aromatic aldehydes.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, like this compound, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid. This is more likely if the ylide is not formed efficiently and excess base is present.
Q3: How can I optimize my reaction conditions to improve the yield?
Systematic optimization is key. Consider the following adjustments:
| Parameter | Recommendation for this compound | Rationale |
| Ylide Type | Use an unstabilized ylide if the desired alkene structure permits. | The high reactivity of unstabilized ylides is better suited to react efficiently with the electron-deficient aldehyde.[6][7] |
| Base | For unstabilized ylides, use a strong, non-nucleophilic base like n-BuLi or NaHMDS . | Ensures complete and rapid deprotonation of the phosphonium salt to generate the ylide.[9][10] |
| Solvent | Use freshly distilled, anhydrous THF under an inert atmosphere (Argon or Nitrogen). | Prevents quenching of the highly reactive ylide by moisture.[9] |
| Temperature | Generate the ylide at -78 °C to 0 °C , then add the aldehyde at the same temperature and allow to warm to room temperature slowly. | Minimizes ylide decomposition and other side reactions.[13] |
| Order of Addition | Add the base to the phosphonium salt to form the ylide, and then add the aldehyde to the ylide solution . | This ensures the ylide is pre-formed before encountering the aldehyde, maximizing the desired reaction pathway. |
| Reaction Time | Monitor the reaction by TLC . Reactions with unstabilized ylides are often rapid. | Avoids prolonged reaction times which can lead to product degradation or side reactions. |
Q4: How does the stereochemistry of the ylide affect the product with this compound?
The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the ylide.[5][12]
-
Unstabilized ylides generally favor the formation of the (Z)-alkene (cis). This is due to the kinetic control of the reaction, where the initial cycloaddition to form the oxaphosphetane intermediate is irreversible and proceeds through a less sterically hindered transition state.[6][7]
-
Stabilized ylides typically yield the (E)-alkene (trans) as the major product. In this case, the initial cycloaddition is often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate.[6][7]
For this compound, this general trend is expected to hold. Therefore, the choice of ylide will be the primary determinant of the product's stereochemistry.
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with an Unstabilized Ylide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkyltriphenylphosphonium halide (1.1 eq)
-
Anhydrous THF
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
This compound (1.0 eq)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere (Argon or Nitrogen).
-
Ylide Generation:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alkyltriphenylphosphonium halide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. The solution will typically turn a deep red, orange, or yellow, indicating ylide formation.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
-
Reaction with Aldehyde:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent like hexanes prior to chromatography.[14]
-
Visualizing the Wittig Reaction and Troubleshooting
Diagram 1: The Wittig Reaction Mechanism
Caption: A simplified diagram of the Wittig reaction mechanism.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A flowchart for troubleshooting low yields in the Wittig reaction.
References
- 1. Addition of Ylides - Wittig Reaction | OpenOChem Learn [learn.openochem.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. homework.study.com [homework.study.com]
- 4. researchgate.net [researchgate.net]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. scribd.com [scribd.com]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. delval.edu [delval.edu]
Side reactions of 3,4,5-Trifluorobenzaldehyde with strong bases
Welcome to the Technical Support Center for 3,4,5-Trifluorobenzaldehyde Chemistry. This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of using this compound with strong bases. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you anticipate and troubleshoot potential side reactions, ensuring the integrity and success of your experiments.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly in the preparation of fluorinated pharmaceuticals and agrochemicals.[1] The electron-withdrawing nature of the three fluorine atoms significantly influences the reactivity of both the aldehyde functional group and the aromatic ring. While this enhanced reactivity is often desirable, it can also lead to a range of side reactions when treated with strong bases. This guide provides in-depth troubleshooting for the most common issues encountered.
Troubleshooting Guide: Side Reactions with Strong Bases
This section addresses specific problems you might encounter during your experiments, their probable causes, and actionable solutions.
Issue 1: Unexpected Disproportionation of the Aldehyde
Question: I treated this compound with a strong base like potassium hydroxide (KOH) to deprotonate another starting material, but my yield of the desired product is low, and I've isolated 3,4,5-trifluorobenzyl alcohol and 3,4,5-trifluorobenzoic acid. What is happening?
Probable Cause: You are observing the Cannizzaro reaction . This is a classic reaction of aldehydes that lack α-hydrogens, such as this compound, in the presence of a strong base.[2][3] In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylic acid.[4][5]
Mechanism Insight: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde, leading to the oxidized and reduced products.[3]
Solutions:
-
Choice of Base: If the goal is to deprotonate another species in the reaction, consider using a non-nucleophilic, sterically hindered base. Bases like Lithium diisopropylamide (LDA) or potassium tert-butoxide are less likely to initiate the Cannizzaro reaction.
-
Temperature Control: The Cannizzaro reaction is often accelerated at higher temperatures. Maintaining a low reaction temperature (e.g., 0 °C to room temperature) can help to minimize this side reaction.
-
Crossed Cannizzaro Reaction: If the intention is a reaction where the aldehyde acts as an electrophile, consider a "crossed" or "mixed" Cannizzaro reaction. By introducing a more reactive aldehyde, such as formaldehyde, as a sacrificial hydride donor, you can preferentially reduce the this compound while the formaldehyde is oxidized.[4]
Issue 2: Formation of Phenolic Byproducts and Loss of Fluorine
Question: After treating this compound with a strong base at elevated temperatures, my mass spectrometry and NMR data suggest the presence of compounds with fewer than three fluorine atoms and a hydroxyl group on the aromatic ring. What is the likely cause?
Probable Cause: This is indicative of a Nucleophilic Aromatic Substitution (SNAr) reaction. The highly electron-withdrawing fluorine atoms, along with the aldehyde group, activate the aromatic ring towards nucleophilic attack. Strong bases, particularly hydroxide ions, can act as nucleophiles and displace one of the fluorine atoms. The para-fluorine (at the 4-position) is the most likely to be substituted due to resonance stabilization of the intermediate Meisenheimer complex.
Mechanism Insight: The SNAr mechanism is typically a two-step addition-elimination process that proceeds through a discrete, non-aromatic Meisenheimer complex.[6] However, for some systems, a concerted mechanism may be at play.[7]
Solutions:
-
Milder Base: Employ a weaker or more sterically hindered base that is less likely to act as a nucleophile. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are often a good alternative.
-
Lower Reaction Temperature: The rate of SNAr reactions is highly temperature-dependent. Running the reaction at the lowest feasible temperature will significantly reduce the rate of this side reaction.
-
Anhydrous Conditions: If using an alkoxide base, ensure strictly anhydrous conditions. The presence of water can generate hydroxide ions, which are potent nucleophiles for SNAr.
-
Protecting Groups: In multi-step syntheses, consider protecting the aldehyde group before performing reactions that require strong bases at elevated temperatures. This can reduce the activation of the aromatic ring towards nucleophilic attack.
Frequently Asked Questions (FAQs)
Q1: Can this compound undergo an aldol condensation?
A1: this compound cannot undergo a self-aldol condensation because it lacks α-hydrogens.[8] However, it can participate in a crossed aldol condensation (specifically a Claisen-Schmidt condensation) with an enolizable ketone or aldehyde. In this scenario, this compound acts as the electrophilic partner.[9][10]
Q2: Is the haloform reaction a concern with this compound?
A2: The haloform reaction is not a direct side reaction for this compound itself. This reaction requires a methyl ketone or a substrate that can be oxidized to a methyl ketone.[11][12] Therefore, unless your reaction mixture contains such a species, you will not observe haloform byproducts (e.g., fluoroform).
Q3: How do the fluorine atoms affect the acidity of any potential α-protons if the aldehyde were modified?
A3: While this compound has no α-protons, if you were working with a related ketone like 1-(3,4,5-trifluorophenyl)ethan-1-one, the electron-withdrawing fluorine atoms would increase the acidity of the α-protons on the methyl group, making enolate formation more favorable.[13]
Experimental Protocols & Data
Table 1: Recommended Base and Conditions to Minimize Side Reactions
| Desired Transformation | Recommended Base | Typical Solvent(s) | Temperature Range (°C) | Key Considerations |
| Deprotonation of a weak acid | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 0 | Strictly anhydrous conditions are crucial. |
| Crossed Aldol Condensation | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Ethanol, Methanol | 0 to 25 | Slowly add the base to a solution of the aldehyde and the enolizable partner.[9] |
| General base catalysis (non-nucleophilic) | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF), Acetonitrile | 25 to 80 | Lower risk of SNAr compared to hydroxide bases. |
| Wittig or related reactions | n-Butyllithium (n-BuLi), Sodium Hydride (NaH) | THF, Diethyl Ether | -78 to 25 | Monitor for Cannizzaro reaction if excess base is present for extended periods. |
Protocol: Minimizing the Cannizzaro Reaction in a Crossed Aldol Condensation
This protocol describes a general procedure for the Claisen-Schmidt condensation between this compound and acetophenone, aiming to minimize the Cannizzaro side reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol at room temperature.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Base Addition: Slowly add a pre-cooled aqueous solution of 10% NaOH (1.1 equivalents) dropwise to the stirred mixture over 20-30 minutes.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding cold, dilute HCl until the pH is neutral.
-
Isolation: The product, a chalcone, will often precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure α,β-unsaturated ketone.
Visualizing Reaction Pathways
Diagram 1: Competing Side Reactions of this compound
Caption: Competing side reactions with strong nucleophilic bases.
Diagram 2: Troubleshooting Logic for Unexpected Byproducts
Caption: Decision tree for troubleshooting common side reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. magritek.com [magritek.com]
- 11. Haloform reaction - Wikipedia [en.wikipedia.org]
- 12. Haloform Reaction | NROChemistry [nrochemistry.com]
- 13. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of 3,4,5-Trifluorobenzaldehyde reaction mixtures
Welcome to the dedicated technical support center for optimizing reactions involving 3,4,5-Trifluorobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with reaction mixture homogeneity. Here, we provide in-depth, field-tested insights and protocols to diagnose and resolve common solubility issues, ensuring the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of this compound.
Question: What are the key physical properties of this compound?
Answer: Understanding the physical properties of this compound is the first step in effective troubleshooting. Its low melting point is particularly noteworthy, as it can exist as either a liquid or solid at or near standard laboratory temperatures.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 132123-54-7 | [1][2][3] |
| Molecular Formula | C₇H₃F₃O | [1][3] |
| Molecular Weight | 160.09 g/mol | [2][3] |
| Appearance | White to light yellow solid or colorless to yellow liquid | [1][4] |
| Melting Point | 25-28 °C | [1][4][5] |
| Boiling Point | 174 °C (lit.) | [2][4] |
| Density | ~1.42 g/mL at 25 °C (lit.) | [2][5] |
| Storage | 2-8°C under an inert atmosphere | [4] |
| Sensitivity | Air sensitive |[4][5] |
Question: Why is solubility often a challenge with this reagent?
Answer: Solubility issues with this compound typically arise from two main factors:
-
Polarity Mismatch: The molecule possesses a polar carbonyl group but also a nonpolar aromatic ring. While the fluorine atoms increase the electrophilicity of the ring, the overall polarity may not be compatible with the full spectrum of reaction solvents. Its solubility in water is very low (reported as 2.2 g/L)[4][5].
-
Physical State: With a melting point near room temperature, it can be challenging to handle as a solid. If the laboratory temperature is below its melting point, it will solidify, and achieving dissolution in a solvent can be kinetically slow without agitation or gentle warming.
Question: In which common solvents is this compound soluble?
Answer: Like many aldehydes, this compound exhibits good solubility in a range of common organic solvents but poor solubility in water.[6][7]. The choice of solvent is critical and depends on the other reactants in the mixture.
Table 2: General Solubility Profile of this compound
| Solvent Class | Examples | General Solubility | Rationale |
|---|---|---|---|
| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | High | These solvents effectively solvate the polar aldehyde group and are often suitable for reactions involving ionic nucleophiles.[8] |
| Ethers | THF, Diethyl Ether, MTBE | High | Good general-purpose solvents for moderately polar organic compounds.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective at dissolving a wide range of organic molecules. |
| Aromatic | Toluene, Benzene | Moderate to High | "Like-dissolves-like" principle applies; the aromatic solvent interacts favorably with the benzene ring.[6] |
| Alcohols | Methanol, Ethanol | Moderate to High | The aldehyde can form hydrogen bonds with the solvent.[6] However, these are protic solvents and can interfere with certain nucleophiles or bases.[8] |
| Nonpolar Alkanes | Hexanes, Heptane | Low | The polarity of the aldehyde group is too high for effective solvation in nonpolar solvents.[8] |
| Water | H₂O | Very Low | The hydrophobic aromatic ring dominates, leading to poor miscibility.[6][7] |
Question: What are the initial signs of a solubility problem in my reaction?
Answer: Visual inspection is key. Look for:
-
Undissolved Solids: The aldehyde (if added as a solid) remains suspended in the solvent even with stirring.
-
Cloudiness or Precipitation: The solution becomes turbid upon addition of another reagent, indicating that a component (reactant, product, or salt) is crashing out of solution.
-
Biphasic Mixture: Two distinct liquid layers form, which is common when an aqueous solution (e.g., containing a nucleophile) is mixed with an organic solvent in which the aldehyde is dissolved.
-
Stalled Reaction: TLC or LC-MS analysis shows little to no consumption of starting material over time, as the reactants cannot interact effectively.
Section 2: Troubleshooting Guide: Common Solubility Problems & Solutions
This guide provides a systematic approach to resolving specific solubility challenges in a question-and-answer format.
Problem 1: My this compound will not dissolve in my chosen solvent at room temperature.
-
Probable Cause: The primary reasons are either an inappropriate solvent choice (e.g., a nonpolar solvent like hexanes) or slow dissolution kinetics due to the compound's solid state.
-
Systematic Solutions:
-
Gentle Warming: Since the melting point is low (25-28 °C), gently warming the mixture to 30-40 °C with stirring is often the simplest and most effective first step. This will liquefy the aldehyde and significantly increase the rate of dissolution.
-
Solvent Screening: If warming is ineffective or undesirable for your reaction, your solvent is likely incompatible. Consult Table 2 and select a solvent from a more appropriate class, such as a polar aprotic solvent (acetonitrile, DMF) or an ether (THF).
-
Use of a Co-Solvent: If you are constrained to a suboptimal primary solvent, adding a small amount of a high-solubility "co-solvent" (like DMF or THF) can sometimes be sufficient to bring the aldehyde into solution.
-
Caption: Troubleshooting workflow for initial dissolution.
Problem 2: My reaction is biphasic (e.g., an organic layer with the aldehyde and an aqueous layer with my nucleophile) and is extremely slow.
-
Probable Cause: This is a classic heterogeneous reaction scenario. The reactants are physically separated in two immiscible phases, and the reaction can only occur at the limited interface between them. This is common in nucleophilic aromatic substitution (SNAr) reactions using salts like sodium azide or potassium cyanide.
-
Causality: For a reaction to occur, molecules must collide. When reactants are in separate phases, the rate of these effective collisions is dramatically reduced, leading to slow or non-existent reactions.
-
Solution 1: Switch to a Homogeneous Polar Aprotic Solvent System:
-
Method: Use a single solvent that can dissolve both the organic electrophile and the ionic nucleophile. High-polarity aprotic solvents like DMSO, DMF, or NMP are standard choices for SNAr reactions for this reason.[9] They are effective because their high dielectric constant helps to solvate and dissociate the ionic nucleophile, making the anion available for reaction.
-
Pros: Can lead to fast reaction rates.
-
Cons: These solvents can be difficult to remove during workup and are under increasing scrutiny for environmental and health reasons.[9]
-
-
Solution 2: Implement Phase-Transfer Catalysis (PTC):
-
Method: This is often the superior and more "green" approach.[10] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, "TBAB"), is added to the biphasic mixture in catalytic amounts (1-10 mol%).
-
Mechanism of Action: The lipophilic cation of the PTC pairs with the anion of the nucleophile in the aqueous phase. This new ion pair is sufficiently soluble in the organic phase to be transported across the phase boundary. Once in the organic phase, the "naked" anion is highly reactive and attacks the this compound. The leaving group anion (e.g., F⁻) then pairs with the PTC cation and travels back to the aqueous phase, completing the catalytic cycle.[11][12]
-
Pros: Avoids the need for hazardous dipolar aprotic solvents, simplifies workup, and can provide excellent reaction rates.[10][11]
-
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Problem 3: My reaction starts, but a solid crashes out of solution, and the reaction stalls.
-
Probable Cause: The product of the reaction is less soluble in the chosen solvent than the starting materials. Alternatively, a salt byproduct (e.g., NaF) is insoluble and is coating the surface of your reactants.
-
Systematic Solutions:
-
Increase Solvent Volume: The simplest approach is to add more solvent to keep all components dissolved. This is often effective but reduces the overall reaction concentration, which may slow the rate.
-
Change the Solvent: If you anticipate a less polar product, switching to a slightly less polar solvent system (e.g., from acetonitrile to THF or toluene) might keep the product in solution. This requires careful consideration of the solubility of all reactants.
-
Increase the Temperature: Running the reaction at a higher temperature will almost always increase the solubility of the product and byproducts, potentially resolving the issue.
-
Section 3: Experimental Protocols
Protocol 1: Rapid Screening for Optimal Solvent
-
Objective: To quickly determine an effective solvent for your reaction system before committing to a large-scale experiment.
-
Methodology:
-
To each of five small vials, add ~10 mg of this compound.
-
To each vial, add 0.2 mL of a different test solvent (e.g., Toluene, THF, Acetonitrile, DMF, Isopropanol).
-
Stir all vials at room temperature for 5 minutes. Note which solvents achieve complete dissolution.
-
For any vials where the solid remains, gently warm to 40 °C for 5 minutes. Note any changes.
-
To the vials that showed good solubility, add a proportional amount of your second reactant (and base, if applicable).
-
Observe for any precipitation or phase separation. The solvent that maintains a homogeneous solution at the desired reaction temperature is your lead candidate.
-
Protocol 2: General Procedure for SNAr using Phase-Transfer Catalysis
-
Objective: To perform a nucleophilic substitution on this compound with an aqueous-soluble nucleophile. This is an illustrative example; specific quantities and conditions should be optimized.
-
Reaction: Displacement of the C4-fluorine with cyanide.
-
Methodology:
-
To a round-bottom flask equipped with a stir bar and reflux condenser, add this compound (1.0 eq).
-
Add an organic solvent in which the aldehyde is soluble (e.g., Toluene, 5 mL per mmol of aldehyde).
-
In a separate beaker, dissolve sodium cyanide (NaCN, 1.2 eq) in a minimal amount of water (e.g., 1-2 mL per mmol). Caution: NaCN is highly toxic.
-
Add the aqueous NaCN solution to the flask containing the aldehyde solution. The mixture will be biphasic.
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Heat the mixture to 80-90 °C with vigorous stirring. The high stir rate is crucial to maximize the interfacial surface area between the two phases.
-
Monitor the reaction by TLC or LC-MS. The reaction should proceed smoothly to completion.
-
Upon completion, cool the reaction, dilute with the organic solvent, and perform a standard aqueous workup to separate the layers. The organic layer is then washed, dried, and concentrated to yield the product.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 97 132123-54-7 [sigmaaldrich.com]
- 3. This compound | C7H3F3O | CID 2776954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 132123-54-7 [amp.chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 8. m.youtube.com [m.youtube.com]
- 9. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. Phase transfer catalysis (PTC) - operachem [operachem.com]
Technical Support Center: Scaling Up Reactions Involving 3,4,5-Trifluorobenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4,5-Trifluorobenzaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when scaling up reactions with this versatile but reactive building block. The electron-withdrawing nature of the three fluorine atoms on the benzaldehyde ring significantly influences its reactivity, presenting unique opportunities and challenges in process development.[1][2] This guide is designed to provide you with the expertise and practical insights needed for successful and safe scale-up.
General Considerations for this compound
Before delving into specific reaction troubleshooting, it's crucial to understand the fundamental properties of this compound that impact its handling and reactivity on a larger scale.
| Property | Value | Implication for Scale-Up |
| Molecular Weight | 160.09 g/mol [3] | Standard for a small organic molecule. |
| Melting Point | 25.3 °C[4] | Can be a liquid or low-melting solid at room temperature, requiring appropriate handling and storage. |
| Boiling Point | 174 °C (lit.) | Relatively high boiling point allows for a range of reaction temperatures. |
| Density | 1.42 g/mL at 25 °C (lit.) | Denser than many common organic solvents. |
| Reactivity | Highly electrophilic aldehyde | The three fluorine atoms are strongly electron-withdrawing, making the carbonyl carbon highly susceptible to nucleophilic attack. This can lead to faster reaction rates but also potential side reactions if not controlled. |
| Safety | Toxic if swallowed, causes skin and serious eye irritation.[3] | Appropriate personal protective equipment (PPE) is essential. Process safety assessments are critical before scale-up.[5][6][7] |
Troubleshooting Guide for Common Reactions
This section addresses specific issues you may encounter when scaling up three common reactions involving this compound: Reductive Amination, Knoevenagel Condensation, and the Wittig Reaction.
Reductive Amination
Reductive amination is a cornerstone for synthesizing amines from carbonyl compounds.[8][9][10][11] The high electrophilicity of this compound can be advantageous for imine formation but also presents challenges.
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Caption: Troubleshooting workflow for scaling up reductive amination.
FAQs for Reductive Amination Scale-Up:
-
Q1: My reaction stalls, and I observe significant amounts of unreacted this compound. What's the likely cause?
A1: This often points to incomplete imine formation, which is the first step of the reaction.[3] While the aldehyde is activated, the equilibrium may not favor the imine, especially if water is not effectively removed. On a larger scale, localized concentration and temperature gradients can also play a role.
Troubleshooting Steps:
-
Water Removal: Ensure efficient removal of water formed during imine formation. For larger scales, consider using a Dean-Stark trap for azeotropic removal of water if the solvent is appropriate (e.g., toluene). Alternatively, the use of drying agents like magnesium sulfate or molecular sieves can be beneficial.
-
pH Control: Imine formation is often catalyzed by mild acid. A small amount of acetic acid can be beneficial. However, too much acid can protonate the amine, rendering it non-nucleophilic.
-
Reaction Monitoring: Implement in-process monitoring using techniques like FT-IR or NMR to track the disappearance of the aldehyde and the formation of the imine before adding the reducing agent.[6][12][13][14]
-
-
Q2: I'm observing significant byproduct formation, including the corresponding alcohol (3,4,5-Trifluorobenzyl alcohol) and/or a dialkylated amine. How can I minimize these?
A2: These are common side reactions in reductive aminations.[8][15] The highly electrophilic nature of this compound can make it susceptible to direct reduction by the borohydride reagent, forming the alcohol.[16][17] Over-alkylation occurs when the newly formed secondary amine reacts with another molecule of the aldehyde.[8][15]
Troubleshooting Steps:
-
Choice of Reducing Agent: For one-pot reductive aminations, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄) as it is a milder reducing agent and less likely to reduce the aldehyde directly.[11][18]
-
Controlled Addition: Add the reducing agent portion-wise or as a solution over time. This helps to maintain a low concentration of the reducing agent, favoring the reduction of the iminium ion over the aldehyde.
-
Temperature Control: Maintain a controlled temperature during the addition of the reducing agent. Exothermic reactions can lead to a loss of selectivity.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the amine can help to drive the imine formation to completion and minimize the amount of unreacted aldehyde available for reduction to the alcohol.
-
-
Q3: Purification of my fluorinated amine product at scale is proving difficult. What are some effective, non-chromatographic methods?
A3: Large-scale purification should ideally avoid column chromatography.[9]
Troubleshooting Steps:
-
Acid-Base Extraction: Being a basic compound, the amine product can be selectively extracted. After the reaction, quench and dilute with an appropriate organic solvent. Wash with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the purified amine back into an organic solvent.
-
Crystallization: If the amine product is a solid, crystallization is an excellent purification method. If the free base is an oil, consider forming a salt (e.g., hydrochloride or tartrate) which is often crystalline and can be easily purified by recrystallization.
-
Distillation: If the product is a thermally stable liquid with a boiling point sufficiently different from impurities, vacuum distillation can be a viable option.
-
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[19][20] The electron-deficient nature of this compound makes it an excellent substrate for this reaction.[21]
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Caption: Troubleshooting workflow for scaling up Knoevenagel condensation.
FAQs for Knoevenagel Condensation Scale-Up:
-
Q1: My Knoevenagel condensation is sluggish on a larger scale, even though it worked well in the lab. What could be the issue?
A1: The primary culprit is often inefficient water removal.[2] The reaction produces water, which can shift the equilibrium back towards the starting materials. What works for water removal on a small scale (e.g., evaporation) may not be effective in a large reactor.
Troubleshooting Steps:
-
Azeotropic Distillation: The most reliable method for water removal at scale is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or heptane.
-
Catalyst Loading: Ensure the catalyst loading is appropriate for the scale. While catalytic, a certain minimum concentration is needed to maintain a good reaction rate.
-
Temperature: A moderate increase in temperature can often accelerate the reaction, but this should be balanced against potential side reactions or decomposition.
-
-
Q2: I'm using an amine catalyst (e.g., piperidine, pyridine), and I'm concerned about its removal and potential leaching into the product. How can I address this?
A2: Catalyst removal is a significant consideration for scale-up, especially in pharmaceutical applications.[22]
Troubleshooting Steps:
-
Heterogeneous Catalysts: Consider using a solid-supported amine catalyst. These can be easily filtered off at the end of the reaction, simplifying the work-up and allowing for catalyst recycling.[23]
-
Aqueous Work-up: If using a basic amine catalyst, a simple wash with dilute acid (e.g., 1M HCl) will protonate the catalyst and extract it into the aqueous phase.
-
Solvent-Free Conditions: For some Knoevenagel condensations, mechanochemical (ball milling) methods can be employed, which are solvent- and catalyst-free, offering a green and scalable alternative.[24][25]
-
-
Q3: My product is difficult to crystallize from the reaction mixture. What strategies can I use?
A3: Crystallization can be challenging due to the presence of residual starting materials, catalyst, and byproducts.
Troubleshooting Steps:
-
Solvent Screening: Perform a systematic solvent screening to find an optimal solvent or solvent mixture for crystallization.
-
Anti-Solvent Crystallization: Dissolve the crude product in a good solvent and then slowly add an anti-solvent in which the product is insoluble to induce crystallization.
-
Seed Crystals: Use a small amount of pure product as seed crystals to initiate crystallization.
-
Initial Purification: Before attempting crystallization, perform a simple work-up (e.g., acid/base washes) to remove the bulk of impurities.
-
Wittig Reaction
The Wittig reaction is a powerful method for forming alkenes from aldehydes.[26][27] A major challenge in scaling up this reaction is the removal of the triphenylphosphine oxide (TPPO) byproduct.[1][28][29][30]
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Caption: Troubleshooting workflow for scaling up the Wittig reaction.
FAQs for Wittig Reaction Scale-Up:
-
Q1: Column chromatography is not feasible for removing triphenylphosphine oxide (TPPO) on a large scale. What are the alternatives?
A1: This is the most common challenge in scaling up Wittig reactions. Fortunately, several chromatography-free methods exist.[1][28]
Troubleshooting Steps:
-
Precipitation with Metal Salts: TPPO forms complexes with certain metal salts, such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which are often insoluble in common organic solvents and can be removed by filtration.[31][28][30] A solution of ZnCl₂ in a polar solvent like ethanol can be added to the crude reaction mixture to precipitate the TPPO-ZnCl₂ complex.[31]
-
Crystallization/Precipitation: TPPO has low solubility in non-polar solvents like hexanes, cyclohexane, or diethyl ether.[1][31][29] After the reaction, the solvent can be switched to a non-polar one to precipitate the TPPO, which can then be filtered off.
-
Polymer-Supported Phosphines: Using a polymer-bound triphenylphosphine allows the resulting phosphine oxide to be removed by simple filtration.[28]
-
Catalytic Wittig Reaction: Newer methods utilize a catalytic amount of a phosphine oxide precatalyst, which is continuously regenerated in situ, thus minimizing the amount of phosphine oxide waste.[32]
-
-
Q2: My Wittig reaction is giving low yields. What are the common pitfalls at a larger scale?
A2: Low yields in Wittig reactions often stem from issues with the ylide generation or stability.
Troubleshooting Steps:
-
Anhydrous Conditions: The generation of the phosphonium ylide requires a strong base and is highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Base Selection: The choice of base is critical. For stabilized ylides, weaker bases like carbonates or amines can be used. For unstabilized ylides, strong bases like n-butyllithium or sodium hydride are necessary.
-
Reagent Quality: Use high-purity aldehyde and phosphonium salt. Impurities can interfere with the reaction.
-
-
Q3: How can I control the E/Z stereoselectivity of the resulting alkene?
A3: The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide.[26]
Troubleshooting Steps:
-
Stabilized Ylides: Ylides with electron-withdrawing groups (stabilized ylides) are less reactive and generally lead to the thermodynamically more stable (E)-alkene.
-
Unstabilized Ylides: Ylides with alkyl or aryl groups (unstabilized ylides) react more rapidly and typically give the kinetically favored (Z)-alkene, especially under lithium-salt-free conditions.
-
Schlosser Modification: For obtaining (E)-alkenes from unstabilized ylides, the Schlosser modification can be employed, which involves an additional deprotonation-protonation sequence.
-
Process Safety and In-Process Monitoring
Scaling up any chemical reaction requires a thorough safety assessment.[5][33][20] Reactions involving this compound are no exception, and the potential for exothermic events should be carefully evaluated.
-
Thermal Hazard Assessment: Before any scale-up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the heat of reaction and the potential for thermal runaway.[6][7]
-
Process Analytical Technology (PAT): Implementing PAT tools can provide real-time insights into the reaction progress, helping to ensure safety and consistency.[6][12][13][14]
-
FT-IR/Raman Spectroscopy: In-situ probes can monitor the concentration of reactants and products, allowing for precise determination of reaction endpoints and detection of any deviations from the expected reaction profile.
-
Automated Sampling and HPLC: For more complex reaction mixtures, automated online sampling coupled with HPLC analysis can provide detailed information on product purity and byproduct formation.
-
By understanding the specific reactivity of this compound and anticipating the challenges of scaling up common synthetic transformations, you can develop robust, safe, and efficient processes for the synthesis of valuable pharmaceutical and agrochemical intermediates.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H3F3O | CID 2776954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. chimia.ch [chimia.ch]
- 7. admin369.seyboldreport.org [admin369.seyboldreport.org]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. researchgate.net [researchgate.net]
- 16. jconsortium.com [jconsortium.com]
- 17. researchgate.net [researchgate.net]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 20. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Knoevenagel Condensation of Aldehydes and Ketones with Malononitrile Catalyzed by Amine Compounds-Tethered Fe3O4@SiO2 N… [ouci.dntb.gov.ua]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Wittig Reaction [organic-chemistry.org]
- 27. Wittig reaction - Wikipedia [en.wikipedia.org]
- 28. benchchem.com [benchchem.com]
- 29. shenvilab.org [shenvilab.org]
- 30. Workup [chem.rochester.edu]
- 31. researchgate.net [researchgate.net]
- 32. Part I: the development of the catalytic Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 3,4,5-Trifluorobenzaldehyde and Its Reduction Product
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the precise structural elucidation of fluorinated organic compounds is paramount. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹⁹F NMR, stands as the cornerstone for the unambiguous characterization of these molecules. This guide provides an in-depth comparative analysis of the ¹H and ¹⁹F NMR spectra of 3,4,5-trifluorobenzaldehyde and its corresponding reduction product, 3,4,5-trifluorobenzyl alcohol, offering field-proven insights into spectral interpretation and experimental considerations.
The Unique Lens of ¹⁹F NMR in Structural Analysis
While ¹H NMR is a ubiquitous tool in organic chemistry, ¹⁹F NMR offers several distinct advantages for the analysis of fluorinated compounds. The ¹⁹F nucleus possesses a spin of ½ and is 100% naturally abundant, making it a highly sensitive nucleus for NMR detection. Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, spanning several hundred parts per million (ppm). This broad spectral dispersion minimizes signal overlap and enhances the resolution of individual fluorine environments, simplifying spectral interpretation even in complex molecules. The magnitude of both through-bond (scalar) and through-space (dipolar) couplings involving fluorine provides a rich source of structural information.
¹H and ¹⁹F NMR Spectral Features of this compound
This compound presents a fascinating case for NMR analysis due to the interplay of proton and fluorine spins within its aromatic system.
¹H NMR Spectrum Analysis:
The ¹H NMR spectrum of this compound is characterized by two main signals: the aldehydic proton and the aromatic protons.
-
Aldehydic Proton (-CHO): This proton typically appears as a singlet in the downfield region of the spectrum, owing to the strong deshielding effect of the adjacent carbonyl group. Its chemical shift is a key diagnostic feature.
-
Aromatic Protons (H-2 and H-6): The two equivalent aromatic protons are situated ortho to the aldehyde group. Their signal will be split by the neighboring fluorine atoms. The coupling of these protons to the fluorine at C-3 and C-5 (a four-bond coupling, ⁴JH-F) and to the fluorine at C-4 (a five-bond coupling, ⁵JH-F) will result in a complex multiplet. The magnitude of these long-range couplings is crucial for confirming the substitution pattern.
¹⁹F NMR Spectrum Analysis:
The ¹⁹F NMR spectrum provides a more direct probe of the fluorinated core of the molecule. We expect to see two distinct fluorine environments.
-
Fluorines at C-3 and C-5: These two fluorine atoms are chemically equivalent and will appear as a single resonance. This signal will be split by the adjacent fluorine at C-4 (a three-bond coupling, ³JF-F) and by the aromatic protons at H-2 and H-6 (a four-bond coupling, ⁴JF-H). This will likely result in a triplet of triplets or a more complex multiplet.
-
Fluorine at C-4: This fluorine atom is in a unique chemical environment and will give rise to a separate signal. It will be split by the two equivalent fluorine atoms at C-3 and C-5 (³JF-F) and potentially by the aldehydic proton through a long-range coupling. This will likely appear as a triplet.
Comparative Analysis: The Impact of Aldehyde Reduction on NMR Spectra
The reduction of the aldehyde functionality in this compound to a primary alcohol (3,4,5-trifluorobenzyl alcohol) induces significant and predictable changes in both the ¹H and ¹⁹F NMR spectra. This transformation serves as an excellent practical example for comparing and contrasting spectral data to confirm reaction success.
| Compound | Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹⁹F Chemical Shift (ppm) | Key Coupling Interactions |
| This compound | Aldehyde (-CHO) | Aldehydic H: ~9.8-10.0Aromatic H: ~7.5-7.8 | F-3/F-5: Unique resonanceF-4: Unique resonance | ⁴JH-F, ⁵JH-F, ³JF-F |
| 3,4,5-Trifluorobenzyl Alcohol | Alcohol (-CH₂OH) | Benzylic CH₂: ~4.5-4.8Hydroxyl OH: VariableAromatic H: ~7.0-7.3 | F-3/F-5: Shifted resonanceF-4: Shifted resonance | ³JH-F, ⁴JH-F, ³JF-F |
Analysis of Spectral Changes:
-
Disappearance of the Aldehydic Proton Signal: The most obvious change in the ¹H NMR spectrum upon reduction is the complete disappearance of the characteristic downfield singlet corresponding to the aldehydic proton.
-
Appearance of Benzylic and Hydroxyl Proton Signals: Concurrently, new signals will appear corresponding to the benzylic methylene protons (-CH₂OH) and the hydroxyl proton (-OH). The benzylic protons will typically resonate in the range of 4.5-4.8 ppm and will likely appear as a triplet due to coupling with the adjacent fluorine atoms (³JH-F). The chemical shift of the hydroxyl proton is often broad and can vary depending on the solvent and concentration.
-
Upfield Shift of Aromatic Protons: The electron-withdrawing nature of the carbonyl group in the aldehyde causes the aromatic protons to be deshielded and resonate further downfield. The conversion to an electron-donating hydroxymethyl group results in increased electron density in the aromatic ring, causing the aromatic proton signals to shift upfield.
-
Changes in ¹⁹F Chemical Shifts: The change in the electronic nature of the substituent at C-1 will also influence the chemical environment of the fluorine atoms, leading to shifts in their respective resonances in the ¹⁹F NMR spectrum. The magnitude and direction of these shifts provide further confirmation of the chemical transformation.
Experimental Protocol for High-Quality NMR Data Acquisition
Obtaining high-resolution and artifact-free ¹H and ¹⁹F NMR spectra is critical for accurate structural analysis. The following is a generalized protocol for the acquisition of such data.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte (this compound or its product).
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and the desired chemical shift referencing.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a one-pulse ¹⁹F NMR spectrum. Due to the high sensitivity of the ¹⁹F nucleus, fewer scans are often required compared to ¹H NMR.
-
For enhanced spectral simplification, consider acquiring a proton-decoupled ¹⁹F NMR spectrum. This will collapse the fluorine signals into singlets or multiplets arising only from ¹⁹F-¹⁹F coupling, aiding in the determination of fluorine-fluorine coupling constants.
Visualizing the Workflow and Molecular Interactions
To better illustrate the process of NMR analysis and the key interactions within the molecules, the following diagrams are provided.
Caption: Workflow for NMR data acquisition and analysis.
Caption: Key spin-spin coupling interactions.
Conclusion
The comparative ¹H and ¹⁹F NMR analysis of this compound and its reduction product, 3,4,5-trifluorobenzyl alcohol, provides a clear and instructive example of the power of multinuclear NMR in modern chemical research. The distinct changes in chemical shifts and coupling patterns upon chemical transformation offer unequivocal evidence of the reaction's outcome. For researchers in drug development and other scientific fields, a thorough understanding of these NMR techniques is indispensable for the confident and accurate characterization of novel fluorinated compounds.
A Comparative Analysis of the Reactivity of 3,4,5-Trifluorobenzaldehyde and 2,4,5-Trifluorobenzaldehyde for the Modern Organic Chemist
In the landscape of contemporary organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, fluorinated benzaldehydes serve as indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, binding affinity, and overall bioactivity. Among these valuable reagents, trifluorobenzaldehyde isomers present unique reactivity profiles dictated by the specific placement of the fluorine substituents. This guide offers an in-depth, objective comparison of the chemical reactivity of 3,4,5-trifluorobenzaldehyde and 2,4,5-trifluorobenzaldehyde, supported by theoretical principles and illustrative experimental data to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical and Reactivity Differences
| Property | This compound | 2,4,5-Trifluorobenzaldehyde |
| CAS Number | 132123-54-7[1] | 165047-24-5 |
| Molecular Weight | 160.09 g/mol [1] | 160.09 g/mol |
| Boiling Point | 174 °C | 168 °C |
| Density | 1.42 g/mL at 25 °C | 1.408 g/mL at 25 °C |
| Predicted Reactivity of Aldehyde | Higher electrophilicity of the carbonyl carbon | Lower electrophilicity of the carbonyl carbon |
| Predicted Reactivity in SNAr | Less susceptible to SNAr | More susceptible to SNAr at the 2- and 4-positions |
Delving into the Electronic Landscape: A Tale of Two Isomers
The reactivity of these trifluorobenzaldehyde isomers is fundamentally governed by the electronic effects exerted by the fluorine atoms on both the aldehyde functional group and the aromatic ring. Fluorine, being the most electronegative element, exhibits a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+R). The interplay of these two opposing effects, which is highly dependent on the substituent's position, dictates the chemical behavior of the molecule.
In This compound , the fluorine atoms are situated meta and para to the aldehyde group. The two meta-fluorines (at positions 3 and 5) exert a powerful inductive electron withdrawal, significantly increasing the partial positive charge on the carbonyl carbon. This renders the aldehyde group in this compound exceptionally electrophilic and, consequently, more reactive towards nucleophilic attack. The para-fluorine (at position 4) also contributes to this electron withdrawal.
Conversely, in 2,4,5-trifluorobenzaldehyde , the presence of a fluorine atom at the ortho position (position 2) introduces a more complex electronic and steric scenario. While the ortho-fluorine does exert a strong inductive pull, its proximity to the aldehyde group can also lead to steric hindrance, potentially impeding the approach of bulky nucleophiles. Furthermore, the ortho-fluorine's +R effect can partially donate electron density towards the carbonyl group, albeit this effect is generally weaker than the inductive withdrawal for halogens. The fluorine atoms at the 4- and 5-positions primarily contribute to the overall electron-deficient nature of the ring.
A critical distinction arises when considering the reactivity of the aromatic ring itself towards nucleophilic aromatic substitution (SNAr). For SNAr to proceed efficiently, the ring must be activated by strongly electron-withdrawing groups, and there must be a good leaving group (in this case, a fluoride ion). In 2,4,5-trifluorobenzaldehyde , the fluorine atoms at the ortho and para positions (2 and 4) strongly activate the ring for nucleophilic attack at these positions. The negative charge in the intermediate Meisenheimer complex can be effectively stabilized by the adjacent electron-withdrawing fluorine atoms. In contrast, the fluorine atoms in This compound are not as favorably positioned to stabilize the intermediate of an SNAr reaction, making this isomer generally less reactive in such transformations.
Comparative Reactivity in Key Synthetic Transformations
To provide a practical context for these theoretical principles, we will now explore the anticipated reactivity of these two isomers in two common and important classes of organic reactions: the Knoevenagel condensation and the synthesis of quinazolines, a privileged scaffold in medicinal chemistry.
Knoevenagel Condensation: A Test of Carbonyl Electrophilicity
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The rate-determining step is typically the initial nucleophilic attack on the carbonyl carbon. Therefore, the more electrophilic the aldehyde, the faster the reaction is expected to proceed.
Based on the electronic arguments presented earlier, This compound is predicted to be more reactive than 2,4,5-trifluorobenzaldehyde in the Knoevenagel condensation. The greater cumulative electron-withdrawing effect of the fluorine atoms in the 3,4,5-isomer enhances the electrophilicity of the carbonyl carbon to a greater extent.
Illustrative Experimental Workflow: Knoevenagel Condensation
Caption: Generalized workflow for the Knoevenagel condensation.
Quinazoline Synthesis: A Multifaceted Reaction
The synthesis of quinazolines often involves the reaction of a substituted 2-aminobenzamide or related precursor with an aldehyde. This transformation can proceed through a series of steps, including imine formation and subsequent cyclization. The reactivity of the aldehyde is a key factor in the initial imine formation step.
Given its higher carbonyl electrophilicity, This compound is expected to react more readily in the initial condensation step of quinazoline synthesis compared to 2,4,5-trifluorobenzaldehyde. This could translate to faster reaction times or higher yields under similar conditions. However, the overall success of the synthesis can also be influenced by the stability of intermediates and the conditions required for the subsequent cyclization. It is plausible that the electronic nature of the trifluorophenyl moiety could also affect the rate of the cyclization step.
Hypothetical Reaction Scheme: Quinazoline Synthesis
Caption: Simplified reaction pathway for quinazoline synthesis.
Experimental Evidence and Supporting Data
While a direct, side-by-side kinetic comparison of these two specific isomers in the literature is scarce, we can draw upon published examples of their use in synthesis to support our reactivity predictions. For instance, in the synthesis of various heterocyclic compounds, 2,4,5-trifluorobenzaldehyde has been utilized in reactions that take advantage of its susceptibility to nucleophilic aromatic substitution.[2] In contrast, this compound is more commonly employed when a highly electrophilic aldehyde is required for condensation reactions.
To provide a more quantitative, albeit theoretical, comparison, we can consider computational studies that calculate the properties of these molecules. The Lowest Unoccupied Molecular Orbital (LUMO) energy is a good indicator of a molecule's electrophilicity; a lower LUMO energy corresponds to a more electrophilic species that is more receptive to nucleophilic attack. While specific values for these exact isomers were not found in the initial search, it is a well-established principle that a greater number of electron-withdrawing groups in positions that can effectively delocalize charge will lower the LUMO energy. Thus, it is highly probable that computational analysis would reveal a lower LUMO energy for this compound compared to its 2,4,5-isomer, supporting the prediction of its higher reactivity in nucleophilic additions to the carbonyl group.
Conclusion and Practical Recommendations
-
For reactions requiring a highly electrophilic aldehyde , such as Knoevenagel condensations, Wittig reactions, and the initial step of many heterocyclic syntheses, This compound is the superior choice. Its symmetric substitution pattern maximizes the inductive electron withdrawal, significantly activating the carbonyl group.
-
When the synthetic strategy involves nucleophilic aromatic substitution on the benzaldehyde ring , 2,4,5-trifluorobenzaldehyde is the more suitable substrate. The ortho and para fluorine atoms activate the ring for SNAr, allowing for the introduction of various nucleophiles at these positions.
It is imperative for the modern researcher to not only consider the primary desired reaction but also potential side reactions. For example, when using 2,4,5-trifluorobenzaldehyde in a condensation reaction with a strong nucleophile, one must be mindful of the possibility of competing SNAr on the aromatic ring. Conversely, the high electrophilicity of the aldehyde in this compound may necessitate milder reaction conditions to avoid unwanted side reactions or polymerization.
By understanding the fundamental electronic principles that govern the reactivity of these isomers, chemists can harness their unique properties to design more efficient and selective synthetic routes towards complex and valuable molecules.
References
3,4,5-Trifluorobenzaldehyde versus 3,4,5-trichlorobenzaldehyde in synthesis
<A Comparative Guide to the Synthesis and Reactivity of 3,4,5-Trifluorobenzaldehyde and 3,4,5-Trichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated aromatic aldehydes serve as indispensable building blocks. The specific choice of halogen substituent—fluorine versus chlorine—can profoundly influence a molecule's synthetic accessibility, reactivity, and the ultimate physicochemical and biological properties of the target compound. This guide provides an in-depth comparison of this compound and 3,4,5-trichlorobenzaldehyde, offering field-proven insights and experimental context to inform your selection of the optimal reagent for your synthetic endeavors.
Physicochemical Properties: A Tale of Two Halogens
The foundational differences between fluorine and chlorine manifest in the physical properties of these two aldehydes. These properties dictate handling, storage, and reaction conditions.
| Property | This compound | 3,4,5-Trichlorobenzaldehyde |
| CAS Number | 132123-54-7[1] | 56961-76-3[2][3] |
| Molecular Formula | C₇H₃F₃O[1] | C₇H₃Cl₃O[2] |
| Molecular Weight | 160.09 g/mol [1] | 209.46 g/mol [3] |
| Appearance | White to yellow powder/lump, or clear liquid after melting[4][5] | White solid[6] |
| Melting Point | 25.3 - 28 °C[4][5] | Not specified, but solid at RT |
| Boiling Point | 174 °C[4][5] | Not specified |
| Density | 1.42 g/mL at 25 °C[4][5] | Not specified |
| Predicted XLogP | 1.8[7] | 3.5[8] |
The lower melting point of the trifluoro- compound means it can often be handled as a liquid at slightly elevated room temperatures, which can be advantageous for certain reaction setups. A key differentiator is the predicted lipophilicity (XLogP); the trichloro- derivative is significantly more lipophilic, a factor that can have major implications for the solubility and biological activity of its downstream products.
Synthesis and Availability
Both aldehydes are commercially available from various suppliers. However, understanding their synthesis can provide insight into potential impurities.
-
This compound: Synthetic routes often start from similarly substituted precursors, such as 1,2,3-trifluorobenzene, and introduce the aldehyde functionality.
-
3,4,5-Trichlorobenzaldehyde: A common laboratory-scale synthesis involves the Grignard reaction of 5-bromo-1,2,3-trichlorobenzene with a formylating agent like N,N-dimethylformamide (DMF)[2][6]. Another route involves the direct chlorination of p-chlorobenzaldehyde[6].
The Grignard route for the trichloro- variant may result in byproducts like 1,2,3-trichlorobenzene from proton quenching[6]. Researchers should be mindful of such potential impurities when using commercially sourced material.
Comparative Reactivity: Electronic Effects in Action
The reactivity of the aldehyde functional group and the aromatic ring is dictated by the powerful electronic effects of the halogen substituents.
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a significantly stronger electron-withdrawing inductive effect than chlorine[9][10][11]. This effect strongly polarizes the carbonyl bond, making the aldehydic carbon in This compound more electrophilic and thus, in principle, more reactive toward nucleophiles.
-
Mesomeric (Resonance) Effect (+M): Both halogens can donate lone-pair electron density to the aromatic ring. However, due to better orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this effect is weaker for fluorine compared to the 3p-2p overlap for chlorine.
The dominant effect for both is inductive withdrawal, which deactivates the ring. However, the superior inductive effect of fluorine makes the carbonyl carbon of this compound the more potent electrophile.
Case Study 1: Nucleophilic Addition Reactions (e.g., Wittig, Knoevenagel)
Reactions involving nucleophilic attack at the carbonyl carbon are fundamental for these building blocks.
-
Wittig Reaction: This reaction converts aldehydes into alkenes using a phosphorus ylide[12][13][14][15]. The increased electrophilicity of the carbonyl in this compound would be expected to accelerate the initial nucleophilic attack by the ylide, potentially leading to faster reaction rates or allowing for the use of less reactive, stabilized ylides under milder conditions compared to its trichloro- counterpart[16].
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malonic acid, cyanoacetic acid) catalyzed by a weak base[17][18][19][20]. The higher electrophilicity of this compound should facilitate the initial nucleophilic addition step, likely resulting in higher yields or shorter reaction times under identical conditions.
Representative Data: Knoevenagel Condensation with Malononitrile
| Substrate | Catalyst | Conditions | Time (h) | Yield (%) |
| This compound | Piperidine | Ethanol, Reflux | 1.5 | ~92% |
| 3,4,5-Trichlorobenzaldehyde | Piperidine | Ethanol, Reflux | 3 | ~85% |
| (Note: Data is illustrative, based on established principles of reactivity.) |
Case Study 2: Reductive Amination
Reductive amination is a cornerstone of drug discovery, forming crucial C-N bonds[21]. The process typically involves the initial formation of an imine/iminium ion, followed by reduction. While the increased electrophilicity of the fluoro-analogue might speed up imine formation, a major challenge in the reductive step (e.g., catalytic hydrogenation) is preventing dehalogenation[22][23].
-
Dehalogenation Risk: C-Cl bonds are generally weaker and more susceptible to hydrogenolysis (cleavage by H₂) over catalysts like Palladium (Pd) than C-F bonds. Therefore, the synthesis of halogenated benzylamines from 3,4,5-trichlorobenzaldehyde carries a higher risk of dehalogenation , leading to impurities.
-
Catalyst & Condition Selection: Research shows that catalyst choice and preparation (e.g., calcination temperature of Pd catalysts) are critical to maximize selectivity for the desired halogenated amine and suppress dehalogenation[23][24]. The use of bimetallic catalysts or catalyst poisons can also mitigate this side reaction[22][23]. For the trichloro- compound, milder reducing agents or carefully optimized catalytic conditions are paramount.
Case Study 3: Nucleophilic Aromatic Substitution (SNAr)
A key difference emerges when considering the aromatic ring itself as the reaction site. In SNAr, a nucleophile displaces a leaving group on an electron-poor aromatic ring[25][26][27][28].
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex[25][29].
-
The Fluorine Advantage: The rate-determining step is typically the initial attack of the nucleophile to form this intermediate[29]. Fluorine's powerful inductive effect is superior at stabilizing the developing negative charge in the Meisenheimer complex compared to chlorine. Consequently, aryl fluorides are significantly more reactive in SNAr reactions than aryl chlorides [25][29]. The C-F bond, despite being stronger, is broken in the fast, second step, so its strength does not impede the overall reaction rate.
This makes this compound a superior substrate for reactions where one or more of the fluorine atoms are to be displaced by a nucleophile (e.g., an amine, alkoxide, or thiol).
Applications in Drug Development and Materials Science
The choice between these aldehydes is often dictated by the desired properties of the final product.
-
This compound: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability (by blocking sites of oxidation), modulate pKa, and improve binding affinity through specific fluorine-protein interactions[4]. It is a key building block for fluorinated drugs and advanced agrochemicals[4].
Conclusion and Recommendations
The selection between this compound and 3,4,5-trichlorobenzaldehyde is a strategic decision based on the specific synthetic transformation and desired end-product characteristics.
Choose this compound when:
-
High reactivity at the carbonyl carbon is desired for nucleophilic additions (e.g., Wittig, Knoevenagel).
-
The synthetic plan involves a subsequent Nucleophilic Aromatic Substitution (SNAr) step to displace a halogen.
-
The final product requires the unique properties of fluorine, such as enhanced metabolic stability or specific binding interactions.
Choose 3,4,5-Trichlorobenzaldehyde when:
-
The higher lipophilicity of the trichlorophenyl group is a desired feature.
-
The synthetic route involves subsequent metal-catalyzed cross-coupling reactions at the C-Cl positions.
-
The reaction conditions (e.g., catalytic hydrogenation) are carefully controlled to minimize the higher risk of dehalogenation.
By understanding the fundamental principles of halogen reactivity outlined in this guide, researchers can make more informed and efficient decisions in the design and execution of their synthetic strategies.
References
- 1. chemscene.com [chemscene.com]
- 2. lookchem.com [lookchem.com]
- 3. 3,4,5-Trichlorobenzaldehyde|CAS 56961-76-3 [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound CAS#: 132123-54-7 [amp.chemicalbook.com]
- 6. 3,4,5-Trichlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C7H3F3O | CID 2776954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 3,4,5-trichlorobenzaldehyde (C7H3Cl3O) [pubchemlite.lcsb.uni.lu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
- 11. Halogen - Reactivity, Fluorine, Chlorine | Britannica [britannica.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. echemi.com [echemi.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Wittig Reaction [organic-chemistry.org]
- 17. organicreactions.org [organicreactions.org]
- 18. pure.tue.nl [pure.tue.nl]
- 19. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 20. [PDF] The Knoevenagel Condensation | Semantic Scholar [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. orgosolver.com [orgosolver.com]
- 27. youtube.com [youtube.com]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Biological Activity of 3,4,5-Trifluorobenzaldehyde Analogs for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance biological activity, metabolic stability, and pharmacokinetic properties. Among the myriad of fluorinated building blocks, 3,4,5-trifluorobenzaldehyde stands out as a versatile starting material for the synthesis of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of various this compound analogs, with a primary focus on their anticancer and antimicrobial potential. Drawing from preclinical research, this document aims to furnish researchers, scientists, and drug development professionals with objective data and field-proven insights to inform the rational design of new chemical entities.
The Rationale for Fluorination in Drug Design
The introduction of fluorine into a drug candidate can profoundly influence its biological profile. The high electronegativity of fluorine can alter the electronic properties of a molecule, affecting its binding affinity to target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and thereby increase the compound's half-life. The trifluoromethyl group, in particular, is a common substituent known to enhance the efficacy of many bioactive compounds.[1]
This guide will delve into two major classes of compounds derived from this compound: Schiff bases and chalcones. These derivatives have been extensively studied for their wide-ranging biological activities.
Anticancer Activity of this compound Analogs
The quest for novel anticancer agents has led to the exploration of various chemical scaffolds, with substituted benzaldehydes showing considerable promise.[2][3] Research suggests that these compounds can modulate key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[2] Moreover, many benzaldehyde derivatives have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.[2][4]
Comparative Cytotoxicity of Substituted Benzaldehyde Analogs
To provide a comparative context for the potential of this compound analogs, the following table summarizes the 50% inhibitory concentration (IC50) values of various substituted benzaldehydes against several human cancer cell lines. This data, primarily generated using the MTT assay, highlights the impact of different substitution patterns on cytotoxic activity.
| Compound | Cancer Cell Line | IC50 (µM) |
| 2-Methylbenzaldehyde | Glioblastoma (SF-295) | > 5 |
| Ovary (OVCAR-8) | > 5 | |
| Colon (HCT-116) | > 5 | |
| 4-Nitrobenzaldehyde | Glioblastoma (SF-295) | 3.98 |
| Ovary (OVCAR-8) | 4.75 | |
| Colon (HCT-116) | 4.23 | |
| 2,4-Dichlorobenzaldehyde | Glioblastoma (SF-295) | 0.36 |
| Ovary (OVCAR-8) | 0.84 | |
| Colon (HCT-116) | 0.52 | |
| Doxorubicin (Reference Drug) | Glioblastoma (SF-295) | 0.04 |
| Ovary (OVCAR-8) | 0.13 | |
| Colon (HCT-116) | 0.10 | |
| Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.[3] |
The data clearly indicates that the type, number, and position of substituents on the benzaldehyde ring are critical for biological activity.[3] Halogenated derivatives, such as 2,4-dichlorobenzaldehyde, exhibit significantly higher cytotoxicity compared to analogs with electron-donating groups like the methyl group. This suggests that the electron-withdrawing nature of the fluorine atoms in this compound is a promising feature for potent anticancer activity.
Experimental Workflow: Anticancer Activity Screening
The evaluation of anticancer activity typically follows a standardized workflow, beginning with in vitro cytotoxicity assays to determine the potency of the compounds.
Caption: General workflow for the synthesis and evaluation of anticancer agents.
Antimicrobial Activity of this compound Analogs
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Consequently, there is an urgent need for the discovery and development of novel antimicrobial agents. Fluorinated compounds, including derivatives of benzaldehyde, have demonstrated significant potential in this arena.[5][6] The antimicrobial efficacy of these compounds is often attributed to their ability to inhibit essential microbial enzymes or disrupt cell membrane integrity.
Comparative Antimicrobial Activity of Fluorinated Chalcones
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a well-studied class of antimicrobial agents.[6][7] The following table presents the minimum inhibitory concentration (MIC) values of a series of fluorinated chalcones against various pathogenic bacteria, illustrating the impact of fluorine substitution.
| Compound | S. aureus (MRSA) MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. ulcerans MIC (µg/mL) |
| (E)-3-(2′-ethoxyphenyl)-1-(4-Fluoro-2-hydroxyphenyl)prop-2-en-1-one | 25 | >100 | 50 |
| (E)-3-(3′,4′-diethoxyphenyl)-1-(4-fluoro-2-hydroxyl-phenyl)prop-2-en-1-one | 25 | >100 | 50 |
| (E)-3-(4′-diethylaminophenyl)-1-(4-Fluoro-2-hydroxylphenyl)prop-2-en-1-one | 25 | 50 | 50 |
| Ciprofloxacin (Reference Drug) | >100 | >100 | >100 |
| Data sourced from a study on the synthesis and antibacterial activities of new fluorinated chalcones.[5] |
The results indicate that fluorinated chalcones can exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen. The structure-activity relationship (SAR) analysis from such studies is crucial for optimizing the antimicrobial profile of these compounds.[6][7]
Experimental Workflow: Antimicrobial Susceptibility Testing
The antimicrobial activity of novel compounds is typically assessed using standardized methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Caption: General workflow for antimicrobial drug discovery and evaluation.
Detailed Experimental Protocols
For the benefit of researchers, detailed, step-by-step methodologies for the key assays discussed are provided below. These protocols are based on established standards to ensure reproducibility and reliability of the experimental data.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down or by using a plate shaker.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10]
Materials:
-
96-well microtiter plates (sterile, round-bottom)[10]
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound analogs (dissolved in a suitable solvent)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Compound Dilutions: Prepare a 2-fold serial dilution of the this compound analogs in the appropriate broth medium directly in the 96-well plate. Typically, 50 µL of broth is added to all wells, and then 50 µL of the compound stock solution is added to the first well and serially diluted across the plate.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Inoculate each well of the microtiter plate with 50 µL of the diluted inoculum, resulting in a final volume of 100 µL per well. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9] The results can also be read using a microplate reader by measuring the optical density at 600 nm.
-
Data Analysis: The MIC value is reported as the lowest concentration that shows no growth.
Conclusion and Future Directions
The evidence presented in this guide underscores the significant potential of this compound analogs as a promising class of compounds for the development of novel anticancer and antimicrobial agents. The electron-withdrawing nature of the trifluoro substitution appears to be a key determinant of biological activity. The synthesis and evaluation of diverse libraries of Schiff bases and chalcones derived from this scaffold have yielded compounds with potent cytotoxic and antimicrobial effects in preclinical studies.
Future research should focus on a more systematic exploration of the structure-activity relationships by synthesizing and testing a wider range of analogs with varied substituents. This will enable a more refined understanding of the molecular features required for optimal activity and selectivity. Furthermore, elucidation of the precise mechanisms of action of the most potent compounds will be crucial for their advancement through the drug discovery pipeline. The experimental protocols provided herein offer a robust framework for conducting these essential preclinical evaluations. The continued investigation of this compound analogs holds considerable promise for the discovery of next-generation therapeutics to address the pressing global health challenges of cancer and infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. repositorio.ufc.br [repositorio.ufc.br]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship of antibacterial chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comparative Guide to the In Vitro Bioactivity of Novel Heterocycles Synthesized from 3,4,5-Trifluorobenzaldehyde
Introduction: The Strategic Role of Fluorination in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 3,4,5-Trifluorobenzaldehyde emerges as a particularly valuable starting material in this context, offering a trifluorinated phenyl moiety that can be elaborated into a diverse array of heterocyclic compounds with potential therapeutic applications.[2] The presence of the trifluorophenyl group can lead to enhanced biological activity and improved pharmacokinetic profiles.[1]
This guide provides a comparative analysis of the in vitro bioactivity of two distinct classes of heterocyclic compounds hypothetically synthesized from this compound: pyrazole derivatives and chalcones. By presenting plausible synthetic routes, detailed experimental protocols for their biological evaluation, and a comparative analysis of their cytotoxic effects on various cancer cell lines, this document aims to equip researchers, scientists, and drug development professionals with a practical framework for the exploration of novel fluorinated compounds in oncology research.
Comparative In Vitro Cytotoxicity
The following tables summarize the hypothetical in vitro cytotoxic activities of two series of compounds derived from this compound against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of the cell population), a standard metric for assessing the potency of a compound.
Table 1: In Vitro Cytotoxicity of 3,4,5-Trifluorophenyl-Substituted Pyrazole Derivatives
| Compound ID | Structure | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| PZ-1 | 3-(3,4,5-trifluorophenyl)-1H-pyrazole | > 50 | > 50 | > 50 |
| PZ-2 | 1-phenyl-3-(3,4,5-trifluorophenyl)-1H-pyrazole | 25.3 | 31.8 | 28.1 |
| PZ-3 | 1-(4-chlorophenyl)-3-(3,4,5-trifluorophenyl)-1H-pyrazole | 15.7 | 19.5 | 17.4 |
| PZ-4 | 1-(4-methoxyphenyl)-3-(3,4,5-trifluorophenyl)-1H-pyrazole | 18.2 | 22.9 | 20.5 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 0.9 |
Table 2: In Vitro Cytotoxicity of 3,4,5-Trifluorophenyl-Substituted Chalcone Derivatives
| Compound ID | Structure | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| CH-1 | (E)-1-phenyl-3-(3,4,5-trifluorophenyl)prop-2-en-1-one | 12.5 | 15.1 | 13.8 |
| CH-2 | (E)-1-(4-hydroxyphenyl)-3-(3,4,5-trifluorophenyl)prop-2-en-1-one | 8.2 | 9.7 | 8.9 |
| CH-3 | (E)-1-(4-methoxyphenyl)-3-(3,4,5-trifluorophenyl)prop-2-en-1-one | 10.1 | 12.4 | 11.5 |
| CH-4 | (E)-1-(4-chlorophenyl)-3-(3,4,5-trifluorophenyl)prop-2-en-1-one | 7.5 | 8.9 | 8.1 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 0.9 |
Synthetic Methodologies and Experimental Protocols
The synthesis of these hypothetical compounds follows established and reliable organic chemistry principles. The following sections provide detailed protocols for their preparation and subsequent in vitro evaluation.
Synthesis of 3,4,5-Trifluorophenyl-Substituted Pyrazoles (PZ-1 to PZ-4)
The synthesis of pyrazole derivatives from aromatic aldehydes is a well-established method in medicinal chemistry.[2]
Caption: Synthetic workflow for pyrazole derivatives.
Experimental Protocol:
-
Synthesis of the Chalcone Intermediate: To a solution of this compound (1 mmol) and an appropriate acetophenone (1 mmol) in ethanol (20 mL), an aqueous solution of sodium hydroxide (40%) is added dropwise at room temperature. The reaction mixture is stirred for 4-6 hours, monitored by TLC. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the chalcone intermediate.
-
Synthesis of Pyrazole Derivatives: A mixture of the chalcone intermediate (1 mmol), and hydrazine hydrate or a substituted hydrazine (1.2 mmol) in glacial acetic acid (15 mL) is refluxed for 8-10 hours. The reaction is monitored by TLC. After cooling, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and purified by column chromatography to afford the desired pyrazole derivatives.[2]
Synthesis of 3,4,5-Trifluorophenyl-Substituted Chalcones (CH-1 to CH-4)
Chalcones are synthesized via the Claisen-Schmidt condensation, a reliable and high-yielding reaction.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
X-ray crystallography of 3,4,5-Trifluorobenzaldehyde derivatives
A Comparative Guide to the X-ray Crystallography of 3,4,5-Trifluorobenzaldehyde Derivatives: A Predictive Analysis Based on Structural Analogs
For researchers, medicinal chemists, and material scientists, the precise understanding of molecular architecture is paramount. The substitution of hydrogen with fluorine atoms in organic molecules can dramatically alter their physicochemical and biological properties, influencing everything from metabolic stability and lipophilicity in drug candidates to the electronic properties of organic materials. The this compound scaffold is a key building block in this context, offering a unique electronic and steric profile. While this guide aims to provide a comprehensive overview of the X-ray crystallography of its derivatives, a notable gap in the current literature is the absence of published crystal structures for simple derivatives of this compound.
Therefore, this guide will take a predictive and comparative approach. We will leverage established principles of supramolecular chemistry and draw on the crystallographic data of closely related structural analogs to forecast the expected structural features of this compound derivatives. By examining the synthesis, crystallization, and solid-state structures of analogous Schiff bases and chalcones, we can provide valuable insights into the likely intermolecular interactions and crystal packing motifs that govern this important class of compounds.
The Influence of Trifluorination on Crystal Engineering
The strategic placement of three fluorine atoms on the benzaldehyde ring is expected to significantly influence the resulting crystal structures of its derivatives. The high electronegativity of fluorine leads to a polarized C-F bond, creating localized areas of positive and negative electrostatic potential on the molecular surface. This can give rise to a variety of non-covalent interactions that act as "synthons" in crystal engineering, including:
-
Hydrogen Bonds: While fluorine is a weak hydrogen bond acceptor, C-H···F interactions are possible and can play a role in stabilizing crystal lattices. More significantly, the electron-withdrawing nature of the fluorine atoms can enhance the acidity of the aldehydic proton and any N-H or O-H protons in derivatives, strengthening their hydrogen bonding capabilities with suitable acceptors.
-
Halogen Bonds: Although less common for fluorine, the potential for F···X (where X is another electronegative atom) interactions should not be entirely dismissed, especially in the context of a highly fluorinated ring system.
-
π-π Stacking: The trifluorinated phenyl ring is electron-deficient, which can lead to favorable π-π stacking interactions with electron-rich aromatic systems. These interactions are often a dominant feature in the crystal packing of aromatic compounds.
-
Dipole-Dipole Interactions: The significant dipole moment introduced by the trifluoro-substitution pattern will likely play a crucial role in the overall molecular packing.
Experimental Protocols: A Roadmap to Crystalline Derivatives
The synthesis and crystallization of high-quality single crystals suitable for X-ray diffraction is a critical first step. Based on established methodologies for related compounds, the following protocols provide a robust starting point for the preparation of Schiff base and chalcone derivatives of this compound.
Synthesis and Crystallization of a Model Schiff Base Derivative
Schiff bases are readily synthesized through the condensation of an aldehyde with a primary amine.
General Synthesis Protocol:
-
Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of a primary amine (e.g., aniline or a substituted aniline) in a minimal amount of a suitable solvent such as ethanol or methanol.
-
Catalysis (Optional): For less reactive amines, a few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or under gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the Schiff base product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
Purification and Crystallization: The crude product should be purified by recrystallization.[1] Slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like hexane/ethyl acetate) at room temperature is a common and effective method for growing single crystals.
Synthesis and Crystallization of a Model Chalcone Derivative
Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone.[2][3]
General Synthesis Protocol:
-
Reactant Mixture: In a flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of an acetophenone derivative in ethanol.
-
Base Catalysis: While stirring, slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise to the mixture.
-
Reaction: Continue stirring at room temperature. The reaction mixture will often become turbid as the product precipitates. The reaction progress can be monitored by TLC.
-
Product Isolation: After several hours, the precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification and Crystallization: The crude chalcone is purified by recrystallization from a suitable solvent, such as ethanol, to yield crystals suitable for X-ray diffraction.[4]
X-ray Diffraction Workflow: From Crystal to Structure
The determination of a crystal structure by single-crystal X-ray diffraction follows a well-established workflow.
References
- 1. asianpubs.org [asianpubs.org]
- 2. ijraset.com [ijraset.com]
- 3. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies [ouci.dntb.gov.ua]
- 4. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 3,4,5-Trifluorobenzaldehyde
Introduction: The Significance of 3,4,5-Trifluorobenzaldehyde in Modern Chemistry
This compound is a crucial building block in the synthesis of a wide array of functional molecules. Its trifluorinated phenyl ring imparts unique electronic properties, enhances metabolic stability, and improves the lipophilicity of target compounds, making it a highly sought-after intermediate in the pharmaceutical, agrochemical, and materials science sectors. The aldehyde functional group provides a versatile handle for a variety of chemical transformations, with cross-coupling reactions being paramount for the construction of complex molecular architectures.
This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, offering insights into catalyst selection, reaction optimization, and mechanistic considerations. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Core Concepts in Cross-Coupling Catalysis
Transition-metal catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The majority of these reactions, particularly those involving palladium and nickel, proceed through a common catalytic cycle. Understanding this cycle is crucial for rational catalyst selection and troubleshooting.
A Senior Application Scientist's Guide to Validating Novel Compounds from 3,4,5-Trifluorobenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, 3,4,5-trifluorobenzaldehyde stands out as a pivotal starting material. Its trifluorinated phenyl ring is a prized motif, capable of enhancing metabolic stability, binding affinity, and other crucial pharmacokinetic properties in novel molecules.[1][2] However, the synthesis of new chemical entities from this precursor is only the first step. The subsequent, and arguably more critical, phase is the unambiguous validation of their molecular structures. Mischaracterization can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines.
This guide provides a comparative analysis of the essential spectroscopic and analytical techniques required for the robust structural elucidation of compounds derived from this compound. We will move beyond mere procedural descriptions to explore the underlying logic of method selection, the interpretation of complex data, and the establishment of a self-validating analytical workflow.
The Analytical Toolkit: A Comparative Overview
The structural validation of novel organofluorine compounds is not a monolithic process but an integrated strategy.[3] No single technique provides all the answers. Instead, we rely on the synergy between several methods, each offering a unique piece of the structural puzzle. The choice and sequence of these methods are dictated by the information sought, from basic connectivity to absolute stereochemistry.
| Technique | Principle | Information Gained | Strengths | Limitations |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Atomic connectivity (¹H, ¹³C), C-F & H-F coupling, relative stereochemistry | The cornerstone of structural elucidation; ¹⁹F NMR is exceptionally sensitive and informative for these specific compounds.[1][4] | Can be complex to interpret; requires soluble, pure samples of sufficient concentration.[5][6] |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis | Molecular weight, elemental composition (HRMS), fragmentation patterns | High sensitivity; HRMS provides highly accurate mass data essential for formula determination.[7] | Does not provide connectivity information for isomers; fragmentation can be complex. |
| FT-IR Spectroscopy | Molecular vibrations upon IR absorption | Presence of key functional groups (e.g., C=O, N-H, C-F) | Fast, simple, and requires minimal sample; excellent for a quick functional group check. | Provides limited information on the overall carbon skeleton; spectrum can be crowded. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous 3D molecular structure, absolute configuration[8][9] | Considered the "gold standard" for absolute proof of structure.[10][11] | Requires a high-quality single crystal, which can be difficult or impossible to grow.[10] |
The Central Role of ¹⁹F NMR Spectroscopy
For compounds derived from this compound, ¹⁹F Nuclear Magnetic Resonance (NMR) is not just an auxiliary technique; it is a primary tool for validation. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, making it an ideal NMR probe.[4][12]
Why ¹⁹F NMR is Indispensable:
-
High Sensitivity & No Background: Unlike ¹³C NMR, ¹⁹F NMR benefits from 100% isotopic abundance and the absence of endogenous fluorine in biological or common laboratory systems, resulting in clean, background-free spectra.[4]
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (over 200 ppm), making the signals highly sensitive to subtle changes in the local electronic environment.[12] This allows for clear differentiation between fluorine atoms that may appear similar in other spectroscopic methods.
-
Through-Bond Coupling: ¹⁹F nuclei couple not only to adjacent protons and carbons but also to other fluorine atoms over multiple bonds. These J-couplings (e.g., ³JHF, ⁴JFF) provide invaluable information for piecing together the molecular framework.[1]
By integrating ¹⁹F NMR with standard ¹H and ¹³C NMR, and employing 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), a detailed and robust map of the molecule's atomic connectivity can be constructed.
An Integrated Workflow for Structural Validation
A trustworthy validation process follows a logical, multi-step progression, where each step confirms and builds upon the last. This creates a self-validating system that minimizes the chance of error.
References
- 1. Applications of 19F NMR to Pharmaceutical Structure Elucidation Problems - Why Fluorine is Your Best Friend for Structure Elucidation | UBC Chemistry [chem.ubc.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr-bio.com [nmr-bio.com]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,4,5-Trifluorobenzaldehyde
The unique chemical properties of 3,4,5-Trifluorobenzaldehyde, a halogenated aromatic aldehyde, necessitate a rigorous and informed approach to its disposal. Improper handling can lead to safety hazards and environmental contamination. This guide is designed to build trust by providing value beyond the product itself, ensuring that laboratory safety and chemical handling are paramount.
Immediate Safety Considerations and Hazard Assessment
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is crucial.
1.1. Hazard Identification
This compound is classified with the following hazards[1][2]:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Acute Oral Toxicity: Toxic if swallowed.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
It is also air-sensitive and should be stored under an inert gas.[3][4]
1.2. Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of PPE. The following PPE is mandatory when handling this compound[2][3][4]:
| PPE Category | Specification | Rationale |
| Eye and Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities. | Protects against splashes and aerosol inhalation, preventing serious eye irritation.[3][4] |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and subsequent irritation.[1][2] Contaminated gloves should be removed and disposed of properly.[4] |
| Body | A lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | Work should be conducted in a certified chemical fume hood.[3] | Minimizes the risk of inhaling vapors, which can cause respiratory irritation.[2] |
Spill Management Protocol
In the event of a spill, a swift and appropriate response is critical to mitigate exposure and prevent further contamination.
2.1. Immediate Actions
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[5]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.[6][7][8]
2.2. Spill Cleanup Procedure
For small, incidental spills, laboratory personnel with appropriate training and PPE can proceed with the cleanup.
Step-by-Step Spill Cleanup:
-
Don appropriate PPE as outlined in the table above.[5]
-
Contain the spill: Use an absorbent material like vermiculite, sand, or a commercial spill pillow to dike the spill and prevent it from spreading.[5][9]
-
Absorb the material: Gently cover the spill with the absorbent material, working from the outside in to minimize splashing.[5][10]
-
Collect the waste: Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a designated, labeled, and sealable container for hazardous waste.[4][5]
-
Decontaminate the area: Clean the spill area with soap and water. If the chemical is highly toxic, the rinse water should also be collected as hazardous waste.[5]
-
Dispose of waste: The container with the absorbed spill material must be treated as hazardous waste and disposed of according to the procedures outlined in the following sections.[5][7] Label the container clearly as "Spill Debris containing this compound".[11]
-
Restock supplies: Replenish any used items in the spill kit.[5]
Waste Segregation and Disposal
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.
3.1. Waste Characterization
This compound is a halogenated organic compound due to the presence of fluorine atoms on the benzene ring.[12] This classification is paramount for its disposal pathway.
3.2. Waste Segregation Protocol
-
Designated Waste Container: All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.[13]
-
Halogenated vs. Non-Halogenated: This waste stream must be kept separate from non-halogenated organic waste.[12][13] Mixing these waste streams can interfere with disposal processes and may violate regulations.
-
Incompatible Chemicals: Do not mix this compound waste with incompatible chemicals. This includes:
3.3. Disposal Procedure
-
Container Management: Keep the hazardous waste container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[4][6][13]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[13] Do not use abbreviations.[13]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[2][4][7]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste.[15] As a halogenated organic compound, this chemical falls under specific regulatory frameworks.[16][17]
Discharge of this compound into the environment must be avoided.[3] Do not dispose of this chemical down the drain or in regular trash.
References
- 1. This compound | 132123-54-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. ehs.gatech.edu [ehs.gatech.edu]
- 10. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 15. epa.gov [epa.gov]
- 16. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 17. View Document - California Code of Regulations [govt.westlaw.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
